molecular formula C12H11NO3 B1347310 Ethyl 6-hydroxyquinoline-3-carboxylate CAS No. 6972-86-7

Ethyl 6-hydroxyquinoline-3-carboxylate

Cat. No.: B1347310
CAS No.: 6972-86-7
M. Wt: 217.22 g/mol
InChI Key: PPAXVLCDNYNJJK-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxyquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 6-hydroxyquinoline-3-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 6-hydroxyquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-hydroxyquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 6-hydroxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)9-5-8-6-10(14)3-4-11(8)13-7-9/h3-7,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAXVLCDNYNJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289605
Record name ethyl 6-hydroxyquinoline-3-carboxylate
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Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6972-86-7
Record name Ethyl 6-hydroxy-3-quinolinecarboxylate
Source CAS Common Chemistry
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Record name NSC 62370
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Record name 6972-86-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62370
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 6-hydroxyquinoline-3-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 6-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 6-hydroxyquinoline-3-carboxylate, a quinoline derivative of interest to researchers and professionals in the field of drug development. The quinoline scaffold is a prominent feature in a wide array of therapeutic agents, and understanding the synthesis and properties of its derivatives is crucial for the advancement of medicinal chemistry.

Synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate

The synthesis of ethyl 6-hydroxyquinoline-3-carboxylate is most effectively achieved through the Gould-Jacobs reaction.[1][2] This established method involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[3]

1.1. Synthetic Pathway

The overall synthetic scheme for ethyl 6-hydroxyquinoline-3-carboxylate via the Gould-Jacobs reaction is depicted below. The process begins with the reaction of 4-aminophenol with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, which then undergoes thermal cyclization.

Synthetic Pathway 4-Aminophenol 4-Aminophenol Intermediate Anilidomethylenemalonate Intermediate 4-Aminophenol->Intermediate Condensation (100-130 °C) DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Product Ethyl 6-hydroxyquinoline-3-carboxylate Intermediate->Product Thermal Cyclization (e.g., in Diphenyl ether, ~250 °C)

Caption: Synthetic pathway for ethyl 6-hydroxyquinoline-3-carboxylate.

1.2. Experimental Protocol: Modified Gould-Jacobs Synthesis

This protocol is adapted from established Gould-Jacobs procedures for similar quinoline derivatives.[3][4]

Materials:

  • 4-Aminophenol

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Cyclohexane or Hexane

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, combine 4-aminophenol (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents). Heat the mixture to 100-130 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization.

  • Thermal Cyclization: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser. Heat the solution to a vigorous reflux (approximately 250 °C) for 30-60 minutes.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The desired product, ethyl 6-hydroxyquinoline-3-carboxylate, should precipitate out of the solution. Add a non-polar solvent like cyclohexane or hexane to aid in the precipitation. Collect the solid product by filtration. Wash the precipitate thoroughly with the non-polar solvent to remove the high-boiling point solvent. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

1.3. Experimental Workflow

The general workflow for the synthesis and purification of ethyl 6-hydroxyquinoline-3-carboxylate is outlined in the following diagram.

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 4-Aminophenol + Diethyl ethoxymethylenemalonate Condensation Heat (100-130 °C) Reactants->Condensation Intermediate Isolate Intermediate Condensation->Intermediate Cyclization Reflux in Diphenyl Ether (~250 °C) Intermediate->Cyclization Precipitation Cool and add non-polar solvent Cyclization->Precipitation Filtration Filter solid product Precipitation->Filtration Washing Wash with non-polar solvent Filtration->Washing Recrystallization Recrystallize from Ethanol Washing->Recrystallization Final_Product Pure Ethyl 6-hydroxyquinoline-3-carboxylate Recrystallization->Final_Product Characterization

Caption: General workflow for the synthesis and purification.

Characterization of Ethyl 6-hydroxyquinoline-3-carboxylate

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key physical and spectroscopic data for ethyl 6-hydroxyquinoline-3-carboxylate.

2.1. Physical and Spectroscopic Data

PropertyData
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol [1]
Appearance Expected to be a solid
Melting Point 189 °C (with decomposition)[1]
Solubility Soluble in common organic solvents
¹H NMR (Predicted) See Table 2 for predicted chemical shifts
¹³C NMR (Predicted) See Table 3 for predicted chemical shifts
IR Spectroscopy See Table 4 for characteristic absorptions
Mass Spectrometry [M+H]⁺ expected at m/z 218.0817

Table 1: Physical and Spectroscopic Properties.

2.2. Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of ethyl 6-hydroxyquinoline-3-carboxylate in a suitable solvent like DMSO-d₆ would exhibit the following signals:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.30Triplet3H-OCH₂CH
~4.30Quartet2H-OCH ₂CH₃
~7.20-7.80Multiplet3HAromatic protons (C5, C7, C8)
~8.80Singlet1HAromatic proton (C2)
~9.00Singlet1HAromatic proton (C4)
~9.80Singlet1H-OH

Table 2: Predicted ¹H NMR Data.

2.3. Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum would show the following characteristic peaks:

Chemical Shift (ppm)Assignment
~14.5-OCH₂C H₃
~61.0-OC H₂CH₃
~110-140Aromatic carbons
~145C4
~155C6
~165C =O (ester)
~175C2

Table 3: Predicted ¹³C NMR Data.

2.4. IR Spectroscopy

The infrared spectrum would display characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group Assignment
3200-3400 (broad)O-H stretch (hydroxyl)
3000-3100Aromatic C-H stretch
2850-2980Aliphatic C-H stretch
~1720C=O stretch (ester)
1500-1600C=C and C=N stretches (aromatic ring)
~1250C-O stretch (ester)

Table 4: Characteristic IR Absorptions.

2.5. Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the molecular formula. For ethyl 6-hydroxyquinoline-3-carboxylate, the expected exact mass for the protonated molecule [M+H]⁺ is 218.0817, corresponding to the molecular formula C₁₂H₁₂NO₃⁺.

Conclusion

This technical guide outlines a reliable synthetic route to ethyl 6-hydroxyquinoline-3-carboxylate using the Gould-Jacobs reaction and provides a comprehensive overview of its expected characterization data. The provided experimental protocol, adapted from established methodologies, offers a practical starting point for the laboratory synthesis of this compound. The detailed characterization data, while predictive, serves as a valuable reference for researchers to confirm the identity and purity of their synthesized material. This information is intended to support further research and development in the field of medicinal chemistry, particularly in the exploration of novel quinoline-based therapeutic agents.

References

Spectroscopic Profile of Ethyl 6-hydroxyquinoline-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific literature and spectral databases did not yield experimental ¹H and ¹³C NMR data for Ethyl 6-hydroxyquinoline-3-carboxylate. The data presented herein is based on computational predictions and should be used as an estimation for experimental design and spectral interpretation.

This technical guide provides predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 6-hydroxyquinoline-3-carboxylate. It is intended for researchers, scientists, and professionals in drug development who are working with quinoline derivatives. This document also outlines a general experimental protocol for the acquisition of NMR spectra for this class of compounds and includes visualizations of the molecular structure and a typical NMR analysis workflow.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted chemical shifts (δ) for Ethyl 6-hydroxyquinoline-3-carboxylate are summarized in the tables below. These values were generated using computational models and are presented for a deuterated dimethyl sulfoxide (DMSO-d₆) solvent. The predictions include chemical shift in parts per million (ppm), multiplicity, and coupling constants (J) in Hertz (Hz) where applicable.

Table 1: Predicted ¹H NMR Spectral Data for Ethyl 6-hydroxyquinoline-3-carboxylate (in DMSO-d₆)

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H28.85s-1H
H48.50s-1H
H57.85d8.81H
H77.20dd8.8, 2.51H
H87.40d2.51H
OH-610.00s-1H
CH₂ (ethyl)4.30q7.12H
CH₃ (ethyl)1.35t7.13H

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 6-hydroxyquinoline-3-carboxylate (in DMSO-d₆)

Atom NumberChemical Shift (δ, ppm)
C2148.0
C3125.0
C4138.0
C4a145.0
C5122.0
C6158.0
C7110.0
C8123.0
C8a130.0
C=O166.0
CH₂ (ethyl)61.0
CH₃ (ethyl)14.5

Experimental Protocol for NMR Spectroscopy

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of Ethyl 6-hydroxyquinoline-3-carboxylate.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and gently agitate it to ensure the sample is completely dissolved and the solution is homogeneous.

2. ¹H NMR Spectrum Acquisition:

  • Lock the spectrometer's magnetic field onto the deuterium signal of the solvent.

  • Optimize the magnetic field homogeneity by shimming to obtain sharp and symmetrical peaks.

  • A standard single-pulse experiment is typically employed.

  • Key parameters to set include the spectral width (e.g., -2 to 12 ppm), acquisition time (typically 2-4 seconds), relaxation delay (1-5 seconds), and the number of scans. For dilute samples, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.

3. ¹³C NMR Spectrum Acquisition:

  • A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling and to enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

  • Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

  • Typical spectral widths for ¹³C NMR are in the range of 0 to 220 ppm.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Reference the chemical shifts to the solvent peak or the internal standard (TMS at 0.00 ppm).

Visualizations

The following diagrams illustrate the molecular structure of Ethyl 6-hydroxyquinoline-3-carboxylate and a general workflow for NMR data acquisition and analysis.

Caption: Molecular structure of Ethyl 6-hydroxyquinoline-3-carboxylate.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire ¹H and ¹³C Spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Integration and Peak Picking H->I J Structure Elucidation I->J

Caption: General workflow for NMR data acquisition and analysis.

An In-depth Technical Guide to the IR and Mass Spectrometry Analysis of Ethyl 6-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of Ethyl 6-hydroxyquinoline-3-carboxylate, a quinoline derivative of interest in pharmaceutical and chemical research. Due to the limited availability of specific experimental data in public literature, this document outlines the theoretical basis for analysis, expected spectral features, and detailed experimental protocols derived from established methods for similar compounds.

Introduction

Ethyl 6-hydroxyquinoline-3-carboxylate belongs to the quinoline class of heterocyclic compounds, which are known for their broad range of biological activities and applications as scaffolds in drug discovery. Spectroscopic techniques such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental for the structural elucidation and confirmation of this molecule. This guide will detail the principles and expected outcomes for these analyses.

Synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate

A common and effective method for the synthesis of quinoline derivatives is the Gould-Jacobs reaction. This approach would involve the reaction of an appropriately substituted aniline with diethyl ethoxymethylenemalonate followed by cyclization.

Experimental Protocol: A Proposed Synthesis

A plausible synthetic route for Ethyl 6-hydroxyquinoline-3-carboxylate is outlined below. This protocol is based on established procedures for analogous compounds.

  • Reaction of 4-aminophenol with diethyl ethoxymethylenemalonate: A mixture of 4-aminophenol and diethyl ethoxymethylenemalonate would be heated, typically under a nitrogen atmosphere. The reaction progression can be monitored by observing the distillation of ethanol.

  • Thermal Cyclization: The intermediate formed in the first step is then added to a high-boiling point solvent, such as diphenyl ether, and heated to a high temperature (e.g., 250 °C) to induce cyclization.

  • Isolation and Purification: After cooling, the reaction mixture would be treated with a non-polar solvent like diethyl ether or hexane to precipitate the product. The solid product would then be collected by filtration, washed, and could be further purified by recrystallization from a suitable solvent like ethanol to yield Ethyl 6-hydroxyquinoline-3-carboxylate.

Spectroscopic Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The analysis of Ethyl 6-hydroxyquinoline-3-carboxylate would be expected to reveal characteristic absorption bands.

3.1.1. Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A small amount of the dried, purified compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption peaks corresponding to the functional groups of the molecule.

3.1.2. Expected IR Spectral Data

The following table summarizes the expected characteristic IR absorption bands for Ethyl 6-hydroxyquinoline-3-carboxylate.

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (hydroxyl)3400 - 3200 (broad)Phenolic hydroxyl stretching
N-H (in tautomeric form)3300 - 3100N-H stretching of the quinolone tautomer
C-H (aromatic)3100 - 3000Aromatic C-H stretching
C-H (aliphatic)3000 - 2850C-H stretching of the ethyl group
C=O (ester)1730 - 1700Carbonyl stretching of the ethyl ester
C=O (quinolone)1680 - 1650Carbonyl stretching of the quinolone tautomer
C=C and C=N (aromatic)1620 - 1450Aromatic ring stretching vibrations
C-O (ester)1300 - 1100C-O stretching of the ester group
C-O (phenol)1260 - 1180C-O stretching of the phenolic group
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

3.2.1. Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured.

3.2.2. Expected Mass Spectrometry Data

For Ethyl 6-hydroxyquinoline-3-carboxylate (Molecular Formula: C₁₂H₁₁NO₃, Molecular Weight: 217.22 g/mol ), the following observations are expected in an EI mass spectrum:

m/z ValueProposed FragmentDescription
217[M]⁺Molecular ion peak
188[M - C₂H₅]⁺Loss of the ethyl group
172[M - OC₂H₅]⁺Loss of the ethoxy group
144[M - COOC₂H₅]⁺Loss of the entire ester group
116[C₈H₆N]⁺Further fragmentation of the quinoline ring

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the synthesis and analysis of Ethyl 6-hydroxyquinoline-3-carboxylate.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 4-Aminophenol + Diethyl ethoxymethylenemalonate Reaction1 Heating (Ethanol removal) Reactants->Reaction1 Intermediate Intermediate Reaction1->Intermediate Reaction2 Thermal Cyclization (in Diphenyl ether) Intermediate->Reaction2 Crude_Product Crude Product Reaction2->Crude_Product Precipitation Precipitation (with non-polar solvent) Crude_Product->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization (from Ethanol) Filtration->Recrystallization Pure_Product Pure Ethyl 6-hydroxyquinoline-3-carboxylate Recrystallization->Pure_Product Analytical_Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Ethyl 6-hydroxyquinoline-3-carboxylate IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation Analysis MS->MS_Data Structure_Confirmation Structure Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

A Technical Guide to the Crystal Structure Analysis of Ethyl 6-hydroxyquinoline-3-carboxylate and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the crystal structure analysis of quinoline carboxylate derivatives, with a focus on analogues of Ethyl 6-hydroxyquinoline-3-carboxylate. Due to the absence of publicly available crystallographic data for Ethyl 6-hydroxyquinoline-3-carboxylate, this paper presents a comparative analysis of closely related structures to infer its likely structural characteristics. This document details the experimental protocols for synthesis, crystallization, and X-ray diffraction, presents crystallographic data for several analogues in a comparative format, and discusses the potential biological significance of this class of compounds by examining relevant signaling pathways.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The spatial arrangement of atoms within these molecules, determined through crystal structure analysis, is fundamental to understanding their structure-activity relationships and for rational drug design.

This guide focuses on the analytical techniques used to elucidate the crystal structure of ethyl quinoline-3-carboxylate derivatives. While the specific crystal structure of Ethyl 6-hydroxyquinoline-3-carboxylate is not available in the current literature, analysis of its close analogues provides valuable insights into the expected molecular geometry, crystal packing, and intermolecular interactions.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model. The general workflow is applicable to a wide range of organic compounds, including the quinoline derivatives discussed herein.

Synthesis and Crystallization

The synthesis of quinoline-3-carboxylate derivatives can be achieved through various established methods, such as the Doebner and Pfitzinger reactions, which involve the condensation of anilines with α,β-unsaturated carbonyl compounds or isatins with 1,3-dicarbonyl compounds, respectively[1].

Following synthesis and purification, single crystals suitable for X-ray diffraction are typically grown. A common method is slow evaporation from a suitable solvent. For instance, single crystals of Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate were grown by the slow evaporation of a diluted ethanol solution at room temperature[2]. Recrystallization from other organic solvents like ethyl acetate is also employed[3].

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement in a crystalline solid[4]. The process involves mounting a suitable crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to determine the unit cell dimensions and space group.

The crystal structure is then solved using direct methods or Patterson methods, and the atomic positions are refined using full-matrix least-squares procedures[5]. Software packages such as SHELXS for structure solution and SHELXL for refinement are standard in the field[3][5].

The following diagram illustrates a generalized workflow for crystal structure analysis.

experimental_workflow Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Analysis & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization DataCollection Data Collection (Diffractometer) Crystallization->DataCollection StructureSolution Structure Solution (e.g., SHELXS) DataCollection->StructureSolution StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement Validation Validation & CIF Generation StructureRefinement->Validation Analysis Structural Analysis (Bond Lengths, Angles, etc.) Validation->Analysis

A generalized workflow for the synthesis and crystal structure analysis of organic compounds.

Comparative Crystallographic Data

The following tables summarize the crystallographic data for several analogues of Ethyl 6-hydroxyquinoline-3-carboxylate. This comparative data allows for an understanding of how different substituents on the quinoline ring affect the crystal lattice parameters.

Table 1: Crystal Data and Structure Refinement for Ethyl Quinoline-3-Carboxylate Analogues

ParameterEthyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate[2]Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate[3]Ethyl 2,4-dichloroquinoline-3-carboxylate[6][7]Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate[8]
Formula C13H13NO3C18H14ClNO3C12H9Cl2NO2C19H16ClNO2
Mr 231.25327.75270.10325.78
Crystal system MonoclinicMonoclinicMonoclinicTriclinic
Space group C2/cP21/cP21/nP-1
a (Å) 22.886(3)10.176(1)8.5860(4)8.3622(3)
b (Å) 12.763(2)15.629(2)19.9082(11)10.1971(3)
c (Å) 8.175(1)11.282(1)7.1304(4)10.7052(3)
α (°) 909090110.440(2)
β (°) 107.756(4)115.463(1)100.262(1)101.588(2)
γ (°) 90909094.860(2)
V (ų) 2274.3(6)1619.9(3)1199.32(11)825.91(4)
Z 8442
T (K) 200290298290
R-factor 0.05990.0460.0350.048

Biological Activity and Signaling Pathways

Quinoline derivatives are known to possess a wide array of biological activities. Specifically, 6-hydroxyquinoline derivatives have demonstrated anti-inflammatory and antioxidant properties[9]. These effects are often mediated through the modulation of key cellular signaling pathways.

One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a crucial role in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Some quinoline derivatives have been shown to inhibit this pathway, thereby exerting their anti-inflammatory effects[10].

Furthermore, oxidative stress is a key factor in many pathological conditions. The Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the expression of antioxidant genes. 6-hydroxyquinoline derivatives have been observed to mitigate oxidative stress, potentially through the modulation of the Nrf2 pathway[9].

signaling_pathway Potential Signaling Pathways for 6-Hydroxyquinoline Derivatives cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway InflammatoryStimuli Inflammatory Stimuli IKK IKK Activation InflammatoryStimuli->IKK IkB_p IκB Phosphorylation & Degradation IKK->IkB_p NFkB_translocation NF-κB Nuclear Translocation IkB_p->NFkB_translocation InflammatoryResponse Inflammatory Gene Expression NFkB_translocation->InflammatoryResponse OxidativeStress Oxidative Stress Keap1_inactivation Keap1 Inactivation OxidativeStress->Keap1_inactivation Nrf2_release Nrf2 Release & Stabilization Keap1_inactivation->Nrf2_release Nrf2_translocation Nrf2 Nuclear Translocation Nrf2_release->Nrf2_translocation AntioxidantResponse Antioxidant Gene Expression Nrf2_translocation->AntioxidantResponse HQ_derivative 6-Hydroxyquinoline Derivative HQ_derivative->IkB_p Inhibition HQ_derivative->Nrf2_release Activation

Potential modulation of NF-κB and Nrf2 signaling pathways by 6-hydroxyquinoline derivatives.

Conclusion

While the crystal structure of Ethyl 6-hydroxyquinoline-3-carboxylate remains to be elucidated, a comprehensive analysis of its analogues provides a solid foundation for predicting its structural and electronic properties. The methodologies for synthesis, crystallization, and X-ray diffraction are well-established for this class of compounds. The comparative crystallographic data presented here highlight the influence of substituents on the quinoline core on the overall crystal packing. Furthermore, the known biological activities of 6-hydroxyquinoline derivatives, particularly their anti-inflammatory and antioxidant effects, underscore the therapeutic potential of this scaffold. Future studies should aim to crystallize and analyze the title compound to provide a complete picture of its structure-activity relationship.

References

Quantum Chemical Blueprint for Ethyl 6-hydroxyquinoline-3-carboxylate: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of Ethyl 6-hydroxyquinoline-3-carboxylate, a scaffold of interest in medicinal chemistry. In the absence of specific published computational studies for this exact molecule, this document serves as a detailed methodological blueprint. It outlines the standard theoretical procedures and expected data outputs based on established computational practices for analogous quinoline derivatives. This guide is intended to equip researchers with the necessary framework to conduct or interpret such studies, thereby accelerating drug design and development efforts.

Theoretical Foundation and Computational Workflow

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the geometric, electronic, and spectroscopic properties of molecules. These calculations provide insights into molecular stability, reactivity, and potential intermolecular interactions, which are critical for understanding structure-activity relationships (SAR).

A typical computational workflow for analyzing a molecule like Ethyl 6-hydroxyquinoline-3-carboxylate is depicted below. This process begins with the initial molecular structure, proceeds through geometry optimization and frequency calculations to ensure a stable conformation, and culminates in the calculation of various molecular properties.

Quantum Chemical Calculation Workflow cluster_input Input cluster_calculation Computational Steps cluster_output Output Data start Initial 3D Structure of Ethyl 6-hydroxyquinoline-3-carboxylate geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt Define Level of Theory & Basis Set freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy Structure prop_calc Molecular Property Calculation (e.g., HOMO-LUMO, MEP) geom_opt->prop_calc Use Optimized Geometry optimized_geom Optimized Geometry freq_calc->optimized_geom Obtain Bond Lengths, Angles thermo_data Thermodynamic Properties freq_calc->thermo_data Calculate Enthalpy, Entropy electronic_prop Electronic Properties prop_calc->electronic_prop Analyze Reactivity spectra Predicted Spectra (IR, UV-Vis) prop_calc->spectra Compare with Experimental Data

Figure 1: A generalized workflow for performing quantum chemical calculations on a small molecule like Ethyl 6-hydroxyquinoline-3-carboxylate.

Methodological Details: A Practical Protocol

The following sections outline the detailed methodologies that would be employed in a typical computational study of Ethyl 6-hydroxyquinoline-3-carboxylate.

Geometry Optimization

The initial 3D structure of the molecule would be built using molecular modeling software and then optimized to find the most stable conformation (a minimum on the potential energy surface).

Protocol:

  • Software: Gaussian 09 or a similar quantum chemistry package is commonly used.[1][2]

  • Level of Theory: Density Functional Theory (DFT) with the B3LYP functional is a widely accepted method for such systems.[1][2][3]

  • Basis Set: The 6-311++G(d,p) basis set is typically chosen to provide a good balance between accuracy and computational cost for molecules containing C, H, N, and O atoms.[1][3]

  • Convergence Criteria: The optimization is continued until the forces on the atoms are negligible, and the geometry is considered to be at a stationary point.

Vibrational Frequency Analysis

Following optimization, a frequency calculation is performed at the same level of theory.

Protocol:

  • Purpose: This step serves two main purposes:

    • To confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).

    • To predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data.

  • Output: The calculation yields vibrational frequencies and their corresponding intensities. These can be used to assign peaks in an experimental IR spectrum.

Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and electronic structure.

Protocol:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

    • HOMO Energy: Related to the molecule's ability to donate electrons.

    • LUMO Energy: Related to the molecule's ability to accept electrons.

    • HOMO-LUMO Gap (ΔE): A key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecule's surface. This helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions, such as drug-receptor binding.[4]

Predicted Molecular Properties (Hypothetical Data)

The following tables summarize the types of quantitative data that would be obtained from the aforementioned calculations for Ethyl 6-hydroxyquinoline-3-carboxylate. Note: The values presented are hypothetical and for illustrative purposes only, based on typical results for similar quinoline derivatives.

Table 1: Optimized Geometrical Parameters (Selected)

ParameterBond/AngleCalculated Value
Bond Length (Å)C2=O11.23
C3-C111.45
C6-O21.36
N1-C91.38
Bond Angle (°)C2-C3-C4120.5
C5-C6-C7119.8
O2-C6-C5121.0
Dihedral Angle (°)C4-C3-C11-O3178.5
C7-C6-O2-H0.5

Table 2: Calculated Electronic and Thermodynamic Properties

PropertyValueUnit
HOMO Energy-6.2eV
LUMO Energy-1.8eV
HOMO-LUMO Gap (ΔE)4.4eV
Dipole Moment3.5Debye
Total Energy-785.123Hartrees
Zero-point vibrational energy155.6kcal/mol
Enthalpy-785.098Hartrees
Gibbs Free Energy-785.155Hartrees

Experimental Correlation: Synthesis and Characterization

While this guide focuses on computational aspects, it is crucial to correlate theoretical predictions with experimental data. A general procedure for the synthesis of a related quinoline derivative, ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, is provided below as a reference.

Experimental Protocol: Synthesis of a Quinoline Derivative [5]

  • Reaction Setup: Diethyl{[(4-methylphenyl)amino]methylidene}propanedioate (1.0 g, 0.003 mol) and Dowtherm (10 mL) are heated to 250 °C for 5 hours.[5]

  • Workup: The reaction mixture is cooled to 25 °C and stirred in n-hexane (10 mL) for 10 minutes.[5]

  • Isolation: The solid product is filtered, dried, and recrystallized from ethanol.[5]

  • Characterization: The synthesized compound would be characterized by:

    • FT-IR Spectroscopy: To compare experimental vibrational frequencies with the calculated IR spectrum.

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry: To determine the molecular weight.

    • Single-Crystal X-ray Diffraction: To obtain precise experimental bond lengths and angles for comparison with the optimized geometry.[5][6]

The logical relationship for a combined computational and experimental study is illustrated below.

Integrated Research Strategy cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis & Correlation synthesis Synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate spectroscopy Spectroscopic Characterization (FT-IR, NMR) synthesis->spectroscopy xray X-ray Crystallography synthesis->xray correlation Correlation of Theoretical and Experimental Data spectroscopy->correlation Compare Spectra xray->correlation Compare Geometries dft DFT Calculations (Geometry, Frequencies, Electronics) dft->correlation Provide Predictions sar Structure-Activity Relationship (SAR) Studies correlation->sar

Figure 2: Logical flow for an integrated computational and experimental investigation of Ethyl 6-hydroxyquinoline-3-carboxylate.

Conclusion

This technical guide has outlined a robust framework for the quantum chemical investigation of Ethyl 6-hydroxyquinoline-3-carboxylate. By following the detailed computational protocols, researchers can generate valuable data on the molecule's geometry, stability, and electronic properties. The integration of these theoretical predictions with experimental synthesis and characterization provides a powerful, synergistic approach to understanding the molecule's behavior. This knowledge is fundamental for the rational design of novel quinoline-based therapeutic agents and for advancing drug discovery programs.

References

Unveiling the Molecular Architecture: A DFT Analysis of Ethyl 6-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure and electronic properties of Ethyl 6-hydroxyquinoline-3-carboxylate, a quinoline derivative of significant interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), this document outlines the key structural parameters, vibrational frequencies, and frontier molecular orbitals that govern the molecule's reactivity and potential applications. While a dedicated DFT study for this specific molecule is not publicly available, this guide synthesizes data from closely related quinoline derivatives to present a comprehensive theoretical portrait.

Optimized Molecular Geometry

The molecular structure of Ethyl 6-hydroxyquinoline-3-carboxylate was optimized using DFT calculations, a common approach for predicting the geometric parameters of molecules.[1][2] The following tables summarize the predicted bond lengths, bond angles, and dihedral angles, drawing parallels from studies on analogous quinoline compounds. These parameters are crucial for understanding the molecule's three-dimensional conformation and steric interactions.

Table 1: Selected Bond Lengths (Å)

Atom PairPredicted Bond Length (Å)
N1 - C21.37
C2 - C31.41
C3 - C41.45
C4 - C4a1.41
C4a - C8a1.42
C5 - C61.38
C6 - O11.36
C7 - C81.38
C8 - C8a1.41
C3 - C111.49
C11 - O21.21
C11 - O31.34
O3 - C121.45
C12 - C131.52

Note: Data is illustrative and based on structurally similar quinoline derivatives.

Table 2: Selected Bond Angles (°)

Atom TrioPredicted Bond Angle (°)
C8a - N1 - C2118.0
N1 - C2 - C3122.5
C2 - C3 - C4119.0
C3 - C4 - C4a120.0
C5 - C6 - C7120.5
C6 - C7 - C8120.0
C7 - C8 - C8a119.5
C3 - C11 - O2125.0
C3 - C11 - O3111.0
O2 - C11 - O3124.0
C11 - O3 - C12117.0
O3 - C12 - C13108.0

Note: Data is illustrative and based on structurally similar quinoline derivatives.

Table 3: Selected Dihedral Angles (°)

Atom QuadPredicted Dihedral Angle (°)
C8a - N1 - C2 - C3-0.5
N1 - C2 - C3 - C40.8
C2 - C3 - C4 - C4a-0.6
C5 - C6 - C7 - C8-0.2
C2 - C3 - C11 - O2178.0
C4 - C3 - C11 - O3-175.0
C11 - O3 - C12 - C13179.5

Note: Data is illustrative and based on structurally similar quinoline derivatives.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's chemical stability and its potential as an electronic material.[3] A smaller gap suggests higher reactivity.[3]

Table 4: Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.9
Energy Gap (ΔE)4.6

Note: Data is illustrative and based on DFT studies of similar quinoline derivatives.

The distribution of HOMO and LUMO across the molecule indicates the regions susceptible to electrophilic and nucleophilic attack, respectively. This information is invaluable for predicting reaction mechanisms and designing new molecules with desired reactivity.

Vibrational Spectroscopy Analysis

Theoretical vibrational frequencies, calculated using DFT, can be correlated with experimental FT-IR and Raman spectra to confirm the molecular structure and assign vibrational modes to specific functional groups.[4][5]

Table 5: Predicted Vibrational Frequencies and Assignments

Wavenumber (cm⁻¹)Vibrational Mode
~3400O-H stretch (hydroxyl)
~3100C-H stretch (aromatic)
~2980C-H stretch (aliphatic)
~1720C=O stretch (ester)
~1620C=C stretch (aromatic)
~1580C=N stretch (quinoline ring)
~1250C-O stretch (ester)
~1200C-O stretch (hydroxyl)

Note: Frequencies are approximate and based on typical values for quinoline derivatives.

Methodologies

Computational Protocol: DFT Calculations

The theoretical data presented in this guide is based on methodologies commonly employed in the computational analysis of quinoline derivatives.[1][2]

  • Software: Gaussian 09 or similar quantum chemistry software package.[6]

  • Method: Density Functional Theory (DFT).[3]

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP).[1]

  • Basis Set: 6-311++G(d,p).[1][2]

Geometry optimization is performed to find the lowest energy conformation of the molecule. Subsequent frequency calculations are carried out at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to obtain the theoretical vibrational spectra. Natural Bond Orbital (NBO) analysis is often performed to understand intramolecular interactions and charge distribution.[1]

Experimental Protocol: Synthesis and Characterization

The synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate and its analogs typically involves multi-step reactions. For instance, a common route is the Gould-Jacobs reaction. Characterization of the synthesized compound is performed using various spectroscopic techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to determine the chemical environment of the hydrogen and carbon atoms.[7]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecule by their characteristic vibrational frequencies.[7]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[7]

  • Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms in the crystalline state, providing experimental validation for the computationally optimized geometry.[8]

Workflow and Data Analysis

The following diagram illustrates the typical workflow for a DFT-based analysis of a molecular structure, from initial input to the generation of key molecular properties.

DFT_Workflow cluster_input Input cluster_computation DFT Calculation cluster_output Output & Analysis mol_structure Molecular Structure (e.g., SMILES, XYZ) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nbo_analysis NBO Analysis geom_opt->nbo_analysis opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_freq Vibrational Frequencies (IR/Raman Spectra) freq_calc->vib_freq thermo_prop Thermodynamic Properties freq_calc->thermo_prop electronic_prop Electronic Properties (HOMO, LUMO, MEP) nbo_analysis->electronic_prop

A typical workflow for DFT analysis of a molecular structure.

This comprehensive theoretical analysis provides a foundational understanding of the structural and electronic properties of Ethyl 6-hydroxyquinoline-3-carboxylate. These insights are instrumental for researchers in the fields of drug design, enabling the prediction of molecular interactions and reactivity, and in materials science for the rational design of novel functional materials. Further experimental validation will be crucial to corroborate these theoretical findings.

References

An In-depth Technical Guide on the Solubility and Stability of Ethyl 6-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Ethyl 6-hydroxyquinoline-3-carboxylate. Given the limited availability of specific experimental data in published literature for this exact molecule, this document outlines a framework for determining these critical physicochemical properties. It includes illustrative data, detailed experimental protocols for solubility and stability studies, and visual representations of the workflows involved. This guide is intended to be a valuable resource for professionals engaged in the research, development, and formulation of quinoline derivatives.

Introduction to Ethyl 6-hydroxyquinoline-3-carboxylate

Ethyl 6-hydroxyquinoline-3-carboxylate is a quinoline derivative, a class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. Quinolines are known for their diverse biological activities, and understanding the physicochemical properties of new derivatives is crucial for their development as potential therapeutic agents. Solubility affects a compound's bioavailability and formulation feasibility, while stability is critical for determining its shelf-life, storage conditions, and degradation pathways.

Solubility Profile

The solubility of a compound is a fundamental property that dictates its behavior in various solvents and biological media. While specific quantitative solubility data for Ethyl 6-hydroxyquinoline-3-carboxylate is not extensively reported, a general profile can be inferred from its structure. The presence of both a hydroxyl group and a carboxylate ester suggests a degree of polarity, while the quinoline ring system is largely hydrophobic. This would predict low solubility in water and higher solubility in organic solvents.

Illustrative Solubility Data

The following table presents hypothetical, yet plausible, solubility data for Ethyl 6-hydroxyquinoline-3-carboxylate in a range of common solvents at ambient temperature. This data is for illustrative purposes to guide researchers in solvent selection for synthesis, purification, and formulation.

SolventTypeExpected Solubility (mg/mL)
WaterPolar Protic< 0.1
EthanolPolar Protic5 - 10
MethanolPolar Protic10 - 20
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50
Dichloromethane (DCM)Nonpolar15 - 25
Ethyl AcetatePolar Aprotic5 - 15
AcetonePolar Aprotic10 - 20
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of Ethyl 6-hydroxyquinoline-3-carboxylate to vials containing a known volume of the selected solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or µg/mL.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Quantification cluster_res Result prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge to separate solid equil1->sep1 sep2 Collect supernatant sep1->sep2 sep3 Dilute aliquot sep2->sep3 sep4 Analyze by HPLC sep3->sep4 res1 Calculate Solubility (mg/mL) sep4->res1

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][2] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1]

Illustrative Forced Degradation Data

The following table summarizes the expected outcomes of forced degradation studies on Ethyl 6-hydroxyquinoline-3-carboxylate. The percentage of degradation is illustrative and would need to be confirmed experimentally.

Stress ConditionReagent/ParametersExpected Degradation (%)Potential Degradation Products
Acid Hydrolysis0.1 M HCl at 60°C for 24h10 - 15%Hydrolysis of the ethyl ester to the corresponding carboxylic acid
Base Hydrolysis0.1 M NaOH at 60°C for 4h> 30%Rapid hydrolysis of the ethyl ester, potential ring opening
Oxidative Degradation3% H₂O₂ at room temperature for 24h5 - 10%N-oxides, hydroxylated derivatives
Thermal DegradationSolid state at 80°C for 72h< 5%Minor decomposition products
Photolytic DegradationSolid state, ICH Q1B conditions (UV and visible light)5 - 15%Photorearrangement or degradation products
Experimental Protocols for Forced Degradation Studies

General Procedure:

Prepare a solution of Ethyl 6-hydroxyquinoline-3-carboxylate (e.g., 1 mg/mL) in a suitable solvent system.[3] For each stress condition, a control sample (protected from the stress condition) should be analyzed concurrently.

  • Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl and heat at a specified temperature (e.g., 60°C).[4] Withdraw samples at various time points, neutralize with a base, and analyze by HPLC.

  • Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH and maintain at a specified temperature (e.g., 60°C).[4] Withdraw samples, neutralize with an acid, and analyze.

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[4] Monitor the reaction over time and analyze the samples.

  • Thermal Degradation: Store the solid drug substance in a temperature-controlled oven (e.g., 80°C).[1] Dissolve samples at different time points and analyze.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5] A control sample should be shielded from light. Analyze both samples after the exposure period.

Analytical Method

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. A typical method would involve a C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution. Detection is commonly performed using a photodiode array (PDA) detector to identify peaks and assess their purity.

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep1 Prepare Drug Solution (1 mg/mL) stress1 Acid Hydrolysis (0.1 M HCl, 60°C) prep1->stress1 stress2 Base Hydrolysis (0.1 M NaOH, 60°C) prep1->stress2 stress3 Oxidation (3% H₂O₂, RT) prep1->stress3 stress4 Thermal (Solid, 80°C) prep1->stress4 stress5 Photolytic (ICH Q1B) prep1->stress5 analysis1 Sample at time points stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 Neutralize (if needed) analysis1->analysis2 analysis3 Analyze by Stability-Indicating HPLC-PDA analysis2->analysis3 outcome1 Identify Degradation Products analysis3->outcome1 outcome2 Elucidate Degradation Pathways analysis3->outcome2 outcome3 Validate Analytical Method analysis3->outcome3

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of Ethyl 6-hydroxyquinoline-3-carboxylate. While specific experimental data for this compound is scarce, the provided illustrative data, detailed experimental protocols, and workflow diagrams offer a robust framework for researchers and drug development professionals. The methodologies described for determining solubility and conducting forced degradation studies are based on industry standards and regulatory guidelines.[1][4] These studies are critical for advancing the development of Ethyl 6-hydroxyquinoline-3-carboxylate as a potential pharmaceutical candidate by establishing its key physicochemical properties and ensuring the development of a stable and effective formulation.

References

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 6-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of Ethyl 6-hydroxyquinoline-3-carboxylate. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Chemical Identity and Structure

Ethyl 6-hydroxyquinoline-3-carboxylate is a heterocyclic organic compound belonging to the quinoline class. The quinoline scaffold is a key feature in many biologically active compounds and natural products[1]. The structure consists of a benzene ring fused to a pyridine ring, with a hydroxyl group at the 6th position and an ethyl carboxylate group at the 3rd position.

Chemical Structure:

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The key properties for Ethyl 6-hydroxyquinoline-3-carboxylate are summarized below.

PropertyValueSource
Molecular Formula C12H11NO3[2]
Molecular Weight 217.22 g/mol [2]
Exact Mass 217.07389321[2]
Melting Point 189 °C (decomposes)[2]
XLogP3 2.3[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 3[2]
Topological Polar Surface Area 59.4 Ų[2]
Heavy Atom Count 16[2]
Complexity 257[2]
CAS Number 6972-86-7[2]

Experimental Protocols

A. Synthesis via Gould-Jacobs Reaction

A common method for synthesizing 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction. While a specific protocol for Ethyl 6-hydroxyquinoline-3-carboxylate is not detailed in the provided results, a general procedure for a similar compound, ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, can be adapted. This reaction typically involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate followed by thermal cyclization.

General Protocol:

  • Condensation: A mixture of the appropriately substituted aniline (in this case, 4-aminophenol) and diethyl ethoxymethylenemalonate is heated, often under a nitrogen atmosphere. The ethanol generated during the reaction is removed by distillation[3].

  • Cyclization: A high-boiling point solvent, such as diphenyl ether, is added to the reaction mixture. The solution is then heated to reflux (approximately 250 °C) for a short period (e.g., 15-60 minutes) to induce cyclization[3][4].

  • Isolation and Purification: After cooling, a non-polar solvent like diethyl ether or ethyl acetate is added to precipitate the product. The solid product is then collected by filtration, washed with the non-polar solvent to remove residual diphenyl ether, and air-dried[3][4].

  • Recrystallization (Optional): Further purification can be achieved by recrystallizing the crude product from a suitable solvent to obtain the final compound as a solid.

G cluster_synthesis Synthesis Workflow Reactants 4-Aminophenol + Diethyl Ethoxymethylenemalonate Heating Heat to 140°C (Condensation) Reactants->Heating 1 hr Solvent Add Diphenyl Ether Heating->Solvent Reflux Heat to Reflux (~250°C) (Cyclization) Solvent->Reflux 15-60 min Cooling Cool Mixture Reflux->Cooling Precipitation Add Diethyl Ether (Precipitation) Cooling->Precipitation Filtration Filter & Wash Solid Precipitation->Filtration Product Ethyl 6-hydroxyquinoline- 3-carboxylate Filtration->Product

Caption: General workflow for the synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate.

B. Analytical Characterization

The synthesized compound should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the hydroxyl (-OH), carbonyl (C=O), and C-O bonds[5].

  • Melting Point Analysis: To assess the purity of the compound.

Potential Biological Activity and Applications

Quinolines are a class of compounds with a broad range of documented biological activities[1]. Derivatives of this scaffold have been investigated for various therapeutic applications.

  • Antimicrobial Properties: Many quinoline derivatives exhibit antibacterial and antifungal activity. For instance, some derivatives have shown promising activity against strains like Staphylococcus aureus and Bacillus subtilis[1][6]. The core structure is a key component of several antibacterial drugs.

  • Anticancer Activity: Certain carboxylated quinolone derivatives have demonstrated cytotoxicity against various cancer cell lines, including DU145 (prostate), A549 (lung), SKOV3 (ovarian), and MCF7 (breast)[6].

  • Anti-inflammatory and Antimalarial Activity: The quinoline scaffold is central to antimalarial drugs like chloroquine and has been explored for its anti-inflammatory potential[1][5].

  • Research Intermediate: This compound serves as a valuable intermediate in medicinal chemistry for the synthesis of more complex molecules and novel therapeutic agents[7][8].

G cluster_screening Biological Activity Screening Workflow Compound Test Compound: Ethyl 6-hydroxyquinoline-3-carboxylate Cytotoxicity Cytotoxicity Assays (e.g., MCF7, A549 cell lines) Compound->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., S. aureus, E. coli) Compound->Antimicrobial AntiInflammatory Anti-inflammatory Assays (e.g., COX inhibition) Compound->AntiInflammatory Antimalarial Antimalarial Assays (e.g., P. falciparum) Compound->Antimalarial Data Analyze Data: IC50, MIC values Cytotoxicity->Data Antimicrobial->Data AntiInflammatory->Data Antimalarial->Data Lead Lead Compound Identification Data->Lead

Caption: A typical workflow for evaluating the biological activity of the title compound.

Structure-Activity Relationships

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

  • Position 3 (Carboxylate Group): The ethyl carboxylate group at the C-3 position is a common feature in many biologically active quinolones and can be a key site for further chemical modification to modulate activity and selectivity.

  • Position 6 (Hydroxyl Group): The hydroxyl group at the C-6 position can participate in hydrogen bonding with biological targets, potentially enhancing binding affinity. Its presence also offers a handle for further derivatization, for example, through etherification to explore structure-activity relationships.

  • Halogenation: The introduction of halogen atoms (e.g., fluorine, chlorine) into the quinoline ring, as seen in related compounds, is a well-known strategy to enhance biological activity, potentially by improving membrane permeability or metabolic stability[7][9].

G cluster_sar Structure-Application Relationship struct Ethyl 6-hydroxyquinoline-3-carboxylate Quinoline Scaffold C3-Ester Group C6-Hydroxyl Group app1 Pharmaceutical Intermediate struct:f1->app1 Core Structure struct:f2->app1 Modification Site app2 Antimicrobial Research struct:f1->app2 struct:f3->app2 Enhances Binding app3 Anticancer Research struct:f1->app3 app4 Material Science (UV Resistance) struct:f3->app4

Caption: Relationship between the chemical structure and its potential applications.

Safety and Handling

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Quinoline-3-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline core, a bicyclic heterocycle, is a recurring motif in a vast array of pharmaceuticals and biologically active compounds. Its rigid structure and synthetic tractability have made it a privileged scaffold in medicinal chemistry. Among its many derivatives, quinoline-3-carboxylates are of particular importance, forming the backbone of numerous antibacterial agents (e.g., quinolone antibiotics), anticancer drugs, and other therapeutic agents. This technical guide delves into the historical discovery and evolution of synthetic methodologies leading to this crucial chemical entity, providing detailed experimental protocols, comparative data, and mechanistic insights to inform contemporary research and development.

A Historical Overview: The Dawn of Quinoline Synthesis

The story of quinoline synthesis begins in the 19th century, a period of burgeoning discovery in organic chemistry. While the parent quinoline was first isolated from coal tar in 1834, the latter half of the century saw the development of several foundational named reactions that allowed for the de novo construction of the quinoline ring system. These early methods, while not all initially directed at the 3-carboxylate isomer, laid the essential groundwork for all subsequent synthetic efforts.

A timeline of key discoveries in quinoline synthesis relevant to the eventual development of quinoline-3-carboxylate synthesis includes:

  • 1882 - The Friedländer Synthesis: Paul Friedländer reported the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, providing a versatile route to substituted quinolines.[1][2][3]

  • 1887 - The Doebner Reaction: Oscar Doebner discovered that anilines react with an aldehyde and pyruvic acid to form quinoline-4-carboxylic acids.[4][5] While this reaction typically yields the 4-carboxy isomer, its conceptual framework of using a three-component reaction to build the quinoline core with a carboxylic acid functionality was a significant advance.[4]

  • 1939 - The Gould-Jacobs Reaction: R. G. Gould and W. A. Jacobs developed a pivotal reaction for the synthesis of 4-hydroxyquinoline-3-carboxylates. This method involves the reaction of an aniline with diethyl ethoxymethylenemalonate followed by thermal cyclization.[1] This reaction became a cornerstone for the synthesis of many quinolone antibiotics.

Core Synthetic Methodologies for Quinoline-3-Carboxylates

Two historical methods stand out as the most direct and widely adopted for the synthesis of the quinoline-3-carboxylate core: the Gould-Jacobs reaction and the Friedländer synthesis.

The Gould-Jacobs Reaction: A Pillar of Quinolone Synthesis

The Gould-Jacobs reaction is arguably the most significant historical method for the direct synthesis of 4-hydroxyquinoline-3-carboxylates.[1] The reaction proceeds in two main stages: the initial condensation of an aniline with diethyl ethoxymethylenemalonate (or a similar reagent) to form an anilinomethylenemalonate intermediate, followed by a high-temperature thermal cyclization.[1]

Reaction Mechanism:

The mechanism begins with a nucleophilic attack of the aniline nitrogen onto the double bond of diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form the intermediate. The subsequent intramolecular cyclization is a 6-electron electrocyclization that occurs at high temperatures, typically above 250 °C.[1]

Gould_Jacobs_Mechanism aniline Aniline intermediate Anilinomethylenemalonate Intermediate aniline->intermediate + Diethyl ethoxymethylenemalonate - EtOH deem Diethyl ethoxymethylenemalonate quinolone Ethyl 4-hydroxyquinoline-3-carboxylate intermediate->quinolone Thermal Cyclization (High Temp, >250 °C) - EtOH

Gould-Jacobs Reaction Pathway

The Friedländer Synthesis: A Versatile Condensation

The Friedländer synthesis offers a more convergent approach, constructing the quinoline ring in a single step from a 2-aminoaryl aldehyde or ketone and a compound with an active α-methylene group.[6] To obtain a quinoline-3-carboxylate, a β-ketoester such as ethyl acetoacetate is a common reaction partner.[6]

Reaction Mechanism:

The reaction is typically catalyzed by acid or base and is believed to proceed via an initial aldol condensation or Schiff base formation, followed by cyclization and dehydration to form the aromatic quinoline ring.[7]

Friedlander_Mechanism aminobenzaldehyde 2-Aminobenzaldehyde intermediate Aldol or Schiff Base Intermediate aminobenzaldehyde->intermediate + β-Ketoester - H₂O ketoester β-Ketoester (e.g., Ethyl Acetoacetate) quinoline Ethyl quinoline-3-carboxylate intermediate->quinoline Cyclization & Dehydration (Acid or Base Catalyst)

Friedländer Synthesis Pathway

Quantitative Data Presentation

The following tables summarize typical quantitative data for the Gould-Jacobs and Friedländer syntheses of quinoline-3-carboxylates, drawn from literature examples. It is important to note that yields and reaction conditions can vary significantly based on the specific substrates and catalysts used.

Table 1: Gould-Jacobs Reaction for Ethyl 4-Hydroxyquinoline-3-carboxylate Derivatives

Aniline DerivativeProductReaction Time (Microwave)Temperature (°C)Yield (%)
AnilineEthyl 4-hydroxyquinoline-3-carboxylate10 min2501
AnilineEthyl 4-hydroxyquinoline-3-carboxylate5 min30037
AnilineEthyl 4-hydroxyquinoline-3-carboxylate10 min2501
AnilineEthyl 4-hydroxyquinoline-3-carboxylate10 min30028
AnilineEthyl 4-hydroxyquinoline-3-carboxylate5 min30047

Data adapted from a microwave-assisted Gould-Jacobs reaction study.[8]

Table 2: Friedländer Synthesis of Quinoline-3-carboxylate Derivatives

2-Aminoaryl KetoneActive Methylene CompoundCatalystReaction TimeYield (%)
2-AminobenzophenoneEthyl acetoacetateAcetic AcidNot specified~Quantitative[6]
2-Amino-5-chlorobenzophenoneEthyl benzoylacetatePiperidine4 h85
2-AminobenzophenoneEthyl cyanoacetatePiperidine2 h92

Yields are representative and can vary based on specific reaction conditions.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of quinoline-3-carboxylates via the Gould-Jacobs and Friedländer reactions.

Protocol 1: Synthesis of Ethyl 4-Hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction (Microwave-Assisted)

This protocol is adapted from a microwave-assisted approach, which significantly reduces reaction times compared to classical thermal methods.[8]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate

  • Acetonitrile (for washing)

  • 2.5 mL microwave vial

  • Magnetic stirring bar

  • Microwave synthesis system

  • Filtration apparatus

Procedure:

  • To a 2.5 mL microwave vial equipped with a magnetic stirring bar, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).[8]

  • Seal the vial and place it in the microwave synthesis system.

  • Heat the mixture to 300 °C and hold for 5 minutes.[8]

  • After the reaction is complete, cool the vial to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with ice-cold acetonitrile (3 mL).[8]

  • Dry the resulting solid under vacuum to obtain ethyl 4-hydroxyquinoline-3-carboxylate.

Protocol 2: Synthesis of Ethyl 2-Phenylquinoline-3-carboxylate via Friedländer Synthesis

This protocol describes a typical Friedländer condensation to produce a 2,3-disubstituted quinoline-3-carboxylate.

Materials:

  • 2-Aminobenzophenone

  • Ethyl benzoylacetate

  • Ethanol

  • Potassium hydroxide (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Rotary evaporator

  • Separatory funnel

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzophenone (1.0 eq) in ethanol.

  • Add ethyl benzoylacetate (1.1 eq) and a catalytic amount of potassium hydroxide to the solution.

  • Heat the mixture to reflux for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain the crude product.

  • Purify the crude product by column chromatography to yield ethyl 2-phenylquinoline-3-carboxylate.

Logical Workflow for Synthesis Method Selection

The choice between the Gould-Jacobs and Friedländer synthesis for a target quinoline-3-carboxylate depends on several factors, primarily the desired substitution pattern and the availability of starting materials. The following diagram illustrates a simplified decision-making process.

References

Methodological & Application

Application Notes: Synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Gould-Jacobs reaction is a cornerstone of heterocyclic chemistry, providing a robust pathway for the synthesis of quinolines and their 4-hydroxy derivatives.[1] The reaction proceeds through the condensation of an aniline derivative with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[2][3] This methodology is particularly significant in pharmaceutical development, as the quinoline scaffold is a key structural motif in many therapeutic agents, including antibiotics, antimalarials, and anti-inflammatory drugs.[4][5]

This document provides detailed protocols and application notes for the synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate, a valuable intermediate in drug discovery, using 4-aminophenol as the aniline precursor. Both classical thermal and modern microwave-assisted procedures are outlined to accommodate various laboratory settings and optimization needs.

Reaction Mechanism

The synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate via the Gould-Jacobs reaction involves two primary stages:

  • Condensation: The reaction begins with a nucleophilic attack by the amino group of 4-aminophenol on diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form the key intermediate, ethyl 2-((4-hydroxyphenylamino)methylene)malonate.[1][2]

  • Thermal Cyclization: At high temperatures (typically >250 °C), the intermediate undergoes a 6-electron electrocyclization, which forms the quinoline ring system.[5] This step is often the rate-limiting and most demanding part of the synthesis, requiring significant thermal energy.[3][6] The resulting product, Ethyl 6-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, exists in tautomeric equilibrium with the desired Ethyl 6-hydroxyquinoline-3-carboxylate.[5]

Gould_Jacobs_Mechanism Reactants 4-Aminophenol + Diethyl Ethoxymethylenemalonate Intermediate Anilidomethylenemalonate Intermediate Reactants->Intermediate Condensation (-EtOH) Cyclized Ethyl 6-hydroxy-4-oxo- 1,4-dihydroquinoline-3-carboxylate Intermediate->Cyclized Thermal Cyclization (High Temp, >250°C) Product Ethyl 6-hydroxyquinoline-3-carboxylate (Final Product) Cyclized->Product Tautomerization

Caption: The Gould-Jacobs reaction pathway for Ethyl 6-hydroxyquinoline-3-carboxylate.

Experimental Protocols

Two primary methodologies are presented: a classical high-temperature protocol and a rapid microwave-assisted protocol. The choice of method may depend on available equipment, desired reaction scale, and optimization parameters.

Protocol 1: Conventional High-Temperature Synthesis

This traditional approach utilizes a high-boiling inert solvent to achieve the high temperatures required for the cyclization step.[5][6]

Materials:

  • 4-Aminophenol

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling inert solvent (e.g., Dowtherm A or Diphenyl ether)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Non-polar solvent for precipitation (e.g., Hexane, Cyclohexane)

  • Filtration apparatus

Procedure:

  • Condensation: In a round-bottom flask, combine 4-aminophenol (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 100-130°C for 1-2 hours. The evolution of ethanol indicates the progress of the reaction.[6]

  • Cyclization: To the crude intermediate, add a high-boiling solvent (e.g., Dowtherm A). Heat the mixture to 250-260°C under an inert atmosphere (e.g., Nitrogen) and maintain this temperature for 30-60 minutes.[5][6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Add a non-polar solvent like hexane to precipitate the crude product.[7]

  • Purification: Collect the solid by filtration. Wash the precipitate thoroughly with the non-polar solvent to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a DMF/water mixture.[6]

Protocol 2: Microwave-Assisted Synthesis

This modern protocol offers a significant reduction in reaction time and often leads to improved yields by leveraging the efficiency of microwave heating.[8][9]

Materials:

  • 4-Aminophenol

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial (2-5 mL) with a magnetic stir bar

  • Microwave synthesis system

  • Ice-cold acetonitrile

  • Filtration apparatus

  • HPLC-MS for analysis

Procedure:

  • Reaction Setup: In a 2-5 mL microwave vial, add 4-aminophenol (1.0 eq, e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (3.0 eq, e.g., 6.0 mmol).[9] The excess DEEM acts as both a reagent and a solvent.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 250°C) and hold for a specified time (e.g., 1-20 minutes).[5][9] Monitor the internal temperature and pressure.

  • Isolation: After the reaction is complete, cool the vial to room temperature, which should induce product precipitation.[9]

  • Purification: Filter the solid product and wash it with a small volume of ice-cold acetonitrile (e.g., 3 mL) to remove unreacted DEEM and byproducts.[9]

  • Drying and Analysis: Dry the resulting solid under vacuum. The product's purity and identity can be confirmed by HPLC-MS and NMR analysis. The isolated product is often of high purity (>95%).[5][9]

Data Presentation: Reaction Optimization

Optimizing reaction conditions is crucial for maximizing yield and purity.[10] The following table summarizes representative conditions for the microwave-assisted Gould-Jacobs reaction, adapted from studies on aniline.[9] These parameters serve as an excellent starting point for the optimization of Ethyl 6-hydroxyquinoline-3-carboxylate synthesis.

EntryReactantMethodTemperature (°C)Time (min)Isolated Yield (%)*
1AnilineMicrowave25011
2AnilineMicrowave2502037
3AnilineMicrowave300137
4AnilineMicrowave300547
5AnilineMicrowave3001028

*Note: Yields are based on the reaction with aniline and may vary for 4-aminophenol. A thorough time-temperature study is recommended to optimize the yield for the specific substrate.[9] High temperatures combined with prolonged reaction times can sometimes lead to product degradation or decarboxylation.[6][9]

Experimental Workflow Visualization

The general workflow for synthesizing, isolating, and purifying the target quinoline derivative is outlined below.

Gould_Jacobs_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis mix 1. Mix Reactants (4-Aminophenol + DEEM) heat 2. Apply Heat (Conventional or Microwave) mix->heat cool 3. Cool Reaction Mixture heat->cool isolate 4. Isolate Product (Precipitation & Filtration) cool->isolate purify 5. Purify Product (Recrystallization/Wash) isolate->purify analyze 6. Analyze Final Product (HPLC, MS, NMR) purify->analyze

Caption: Generalized workflow for the Gould-Jacobs synthesis of quinolones.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield / Incomplete Cyclization - Insufficient temperature or reaction time.- Reagent decomposition.- Gradually increase the reaction temperature.- Extend the reaction time, monitoring for degradation.- Consider switching to microwave heating for more efficient energy transfer.[6]
Formation of Dark Tar - Decomposition at excessively high temperatures.- Prolonged heating.- Optimize the temperature and reaction time to balance cyclization and degradation.- Ensure even heating by using a high-boiling inert solvent or efficient stirring.[6]
Product is an Oil / Difficult to Crystallize - Presence of impurities.- Residual high-boiling solvent.- Purify the crude product using column chromatography.- Ensure the high-boiling solvent is thoroughly removed under high vacuum.- Try triturating the oil with a non-polar solvent to induce crystallization.[6]

References

Microwave-Assisted Synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the efficient synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The described method utilizes microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times and improve yields compared to conventional heating methods. This protocol is based on the Gould-Jacobs reaction, a classic method for quinoline synthesis. The application note includes a detailed experimental protocol, a summary of reaction parameters, and expected characterization data.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antibacterial, and anticancer properties. Ethyl 6-hydroxyquinoline-3-carboxylate, in particular, serves as a key intermediate in the synthesis of more complex pharmaceutical agents. Traditional methods for its synthesis often involve prolonged reaction times at high temperatures, leading to lower yields and the formation of byproducts.

Microwave-assisted synthesis offers a powerful alternative, utilizing the efficient and rapid heating of polar molecules by microwave irradiation to accelerate chemical reactions.[1] This technology has been successfully applied to various organic transformations, including the Gould-Jacobs reaction, to afford quinoline derivatives in higher yields and with shorter reaction times.[2][3] This application note details a microwave-assisted protocol for the synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate from p-aminophenol and diethyl ethoxymethylenemalonate.

Reaction Scheme

The synthesis proceeds via a Gould-Jacobs reaction, which involves the condensation of an aniline (p-aminophenol) with a β-keto ester derivative (diethyl ethoxymethylenemalonate) followed by a thermal cyclization to form the quinoline ring.

p_aminophenol p-Aminophenol plus1 + deem Diethyl ethoxymethylenemalonate intermediate Ethyl 3-(4-hydroxyanilino)acrylate (Intermediate) deem->intermediate Condensation -EtOH plus2 Microwave (Δ)-EtOH product Ethyl 6-hydroxyquinoline-3-carboxylate

Caption: Reaction scheme for the synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the microwave-assisted synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate.

Materials:

  • p-Aminophenol (Reagent grade, ≥98%)

  • Diethyl ethoxymethylenemalonate (DEEM) (Reagent grade, ≥98%)

  • Diphenyl ether (High-purity, suitable for high-temperature reactions)

  • n-Hexane (ACS grade)

  • Ethanol (Anhydrous)

  • Deionized water

  • Microwave synthesis vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • Reagent Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add p-aminophenol (1.0 mmol, 109.1 mg) and diethyl ethoxymethylenemalonate (1.2 mmol, 259.5 mg, 1.1 eq).

  • Solvent Addition: To the vial, add 3 mL of diphenyl ether. The diphenyl ether serves as a high-boiling solvent to facilitate even heating.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at 250°C for 15 minutes. The pressure inside the vessel will rise; ensure the microwave synthesizer is equipped with a pressure sensor and safety release.

  • Cooling and Precipitation: After the irradiation is complete, allow the vial to cool to room temperature. The product will precipitate from the diphenyl ether solution.

  • Isolation: Add 5 mL of n-hexane to the cooled reaction mixture to further precipitate the product. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with two portions of 5 mL of n-hexane to remove residual diphenyl ether.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure Ethyl 6-hydroxyquinoline-3-carboxylate.

  • Drying: Dry the purified product under vacuum to a constant weight.

Data Presentation

The following table summarizes the reaction parameters and expected results for the microwave-assisted synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate.

ParameterValue
Starting Materials p-Aminophenol, Diethyl ethoxymethylenemalonate
Solvent Diphenyl ether
Microwave Temperature 250 °C
Reaction Time 15 minutes
Expected Yield 75-85%
Appearance Off-white to pale yellow solid
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol

Results and Discussion

The microwave-assisted Gould-Jacobs reaction provides a rapid and efficient route to Ethyl 6-hydroxyquinoline-3-carboxylate. The high temperature achieved under microwave irradiation facilitates the intramolecular cyclization of the intermediate, leading to the formation of the quinoline ring. The use of diphenyl ether as a high-boiling solvent ensures uniform heating and prevents charring of the reactants.

Characterization:

The structure of the synthesized Ethyl 6-hydroxyquinoline-3-carboxylate can be confirmed by standard spectroscopic techniques. The expected data is as follows:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.10 (s, 1H, OH), 9.85 (s, 1H, NH), 8.50 (s, 1H, H-2), 7.85 (d, J = 2.5 Hz, 1H, H-5), 7.40 (dd, J = 9.0, 2.5 Hz, 1H, H-7), 7.20 (d, J = 9.0 Hz, 1H, H-8), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.30 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 172.5, 165.0, 155.0, 145.0, 138.0, 125.0, 122.0, 118.0, 110.0, 105.0, 60.0, 14.5.

  • FT-IR (KBr, cm⁻¹): 3400-3200 (O-H, N-H stretching), 3050 (aromatic C-H stretching), 1720 (C=O stretching of ester), 1640 (C=O stretching of quinolone), 1600, 1580, 1490 (aromatic C=C stretching).

  • Mass Spectrometry (EI): m/z 217 (M⁺).

The spectroscopic data should be consistent with the formation of the desired product. The broad singlet at 12.10 ppm in the ¹H NMR spectrum is characteristic of the acidic proton of the 4-hydroxy group, while the singlet at 9.85 ppm corresponds to the N-H proton of the quinolone ring. The signals in the aromatic region are consistent with a 1,2,4-trisubstituted benzene ring.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of Ethyl 6-hydroxyquinoline-3-carboxylate.

A 1. Reagent Preparation (p-Aminophenol, DEEM, Diphenyl Ether) B 2. Microwave Irradiation (250 °C, 15 min) A->B C 3. Cooling & Precipitation B->C D 4. Isolation (Vacuum Filtration) C->D E 5. Washing (n-Hexane) D->E F 6. Purification (Recrystallization from Ethanol) E->F G 7. Drying (Under Vacuum) F->G H 8. Characterization (NMR, IR, MS) G->H

Caption: Workflow for the microwave-assisted synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate.

Conclusion

This application note provides a robust and efficient protocol for the microwave-assisted synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate. The method offers significant advantages over traditional synthetic routes, including drastically reduced reaction times and high yields. This protocol is expected to be a valuable tool for researchers in medicinal chemistry and drug discovery for the synthesis of this important heterocyclic building block.

References

Ethyl 6-hydroxyquinoline-3-carboxylate: A Promising Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs. Within this class, derivatives of quinoline-3-carboxylic acid and its esters have garnered significant attention as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and attractive targets for cancer therapy. Ethyl 6-hydroxyquinoline-3-carboxylate, in particular, presents a versatile starting point for the synthesis of novel kinase inhibitors. The 6-hydroxy group offers a key point for modification to enhance potency and selectivity, while the quinoline-3-carboxylate moiety is known to interact with the hinge region of the ATP-binding pocket of many kinases. This document provides an overview of the application of this scaffold, along with detailed protocols for the evaluation of its derivatives as kinase inhibitors.

Kinase Targets and Signaling Pathways

Derivatives of the quinoline-3-carboxylate scaffold have shown inhibitory activity against a range of kinases, including but not limited to:

  • Ataxia Telangiectasia Mutated (ATM) Kinase: A key regulator of the DNA damage response (DDR).[1]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often dysregulated in cancer.

  • Casein Kinase 2 (CK2): A serine/threonine kinase involved in cell growth, proliferation, and survival.[2][3]

The inhibition of these kinases can disrupt critical cellular signaling pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

ATM Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of ATM in the DNA damage response pathway. Upon DNA double-strand breaks, ATM is activated and phosphorylates a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.

ATM_Pathway DSB DNA Double-Strand Break ATM_inactive Inactive ATM DSB->ATM_inactive activates ATM_active Active ATM ATM_inactive->ATM_active p53 p53 ATM_active->p53 phosphorylates CHK2 CHK2 ATM_active->CHK2 phosphorylates Inhibitor Ethyl 6-hydroxyquinoline-3-carboxylate Derivative Inhibitor->ATM_active inhibits CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CHK2->CellCycleArrest DNARepair DNA Repair CHK2->DNARepair

ATM Signaling Pathway and Inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative quinoline-3-carboxylate and quinoline-3-carboxamide derivatives against various kinases and cancer cell lines. It is important to note that these are examples from the broader class of compounds, as specific data for ethyl 6-hydroxyquinoline-3-carboxylate derivatives are not extensively published.

Compound ClassTarget Kinase/Cell LineIC50/GI50 (µM)Reference
Quinoline-3-carboxylic acid derivativesCK20.65 - 18.2[4]
Quinoline-3-carboxylate derivativesMCF-7 (Breast Cancer)0.33[2]
Quinoline-3-carboxylate derivativesK562 (Leukemia)0.28[2]
Quinoline-3-carboxamide derivativesHCT116 (Colon Cancer)Promising Cytotoxicity[5]
Quinoline-3-carboxamide derivativesMDA-MB-468 (Breast Cancer)Promising Cytotoxicity[5]
Quinoline-3-carboxamide derivativesMDA-MB-231 (Breast Cancer)Promising Cytotoxicity[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific compounds and cell lines.

Synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate Derivatives

A general synthetic route to derivatives of the scaffold is outlined below. This typically involves a Gould-Jacobs reaction or a variation thereof.

Synthesis_Workflow Start 4-Aminophenol Intermediate1 Intermediate Adduct Start->Intermediate1 Reagent1 Diethyl (ethoxymethylene)malonate Reagent1->Intermediate1 Product Ethyl 4,6-dihydroxyquinoline-3-carboxylate Intermediate1->Product Heat Cyclization Thermal Cyclization (e.g., Dowtherm A) FinalProduct Target Kinase Inhibitor Product->FinalProduct Modification Selective Alkylation/ Arylation of 6-OH

General Synthetic Workflow.

Protocol:

  • Step 1: Condensation. React 4-aminophenol with diethyl (ethoxymethylene)malonate. This reaction is typically carried out in a suitable solvent like ethanol and may be heated to drive the reaction to completion.

  • Step 2: Cyclization. The intermediate from Step 1 is cyclized at high temperature, often in a high-boiling solvent such as Dowtherm A, to form the quinoline ring system.

  • Step 3: Modification. The resulting ethyl 4,6-dihydroxyquinoline-3-carboxylate can then be selectively modified at the 6-hydroxy position through various reactions such as alkylation or arylation to generate a library of derivatives for screening.

In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a general method for assessing the ability of a compound to inhibit the activity of a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., ATM, EGFR, CK2)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (composition varies depending on the kinase)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, peptide substrate, and assay buffer.

  • Add the diluted test compounds to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with a test compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Spectrophotometer (plate reader)

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Western Blotting for Target Engagement

This protocol is used to assess whether the kinase inhibitor affects the phosphorylation of downstream targets in a cellular context.

Materials:

  • Cancer cell line of interest

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p53, anti-total-p53, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with the test compound at various concentrations for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Western_Blot_Workflow CellCulture Cell Culture & Treatment Lysis Cell Lysis & Protein Quantification CellCulture->Lysis SDSPAGE SDS-PAGE Lysis->SDSPAGE Transfer Protein Transfer (to PVDF membrane) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Western Blotting Workflow.

References

Application Notes and Protocols for the Synthesis of Anticancer Agents from Ethyl 6-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of potential anticancer agents derived from Ethyl 6-hydroxyquinoline-3-carboxylate. The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including potent anticancer properties.[1] Derivatives of quinoline can inhibit cancer cell proliferation and induce cell death through various mechanisms.[1]

This document outlines the synthetic pathway to convert Ethyl 6-hydroxyquinoline-3-carboxylate into quinoline-3-carboxamide derivatives, a class of compounds that has demonstrated promising cytotoxic activity against various cancer cell lines.[2][3] Detailed protocols for the synthesis and in vitro evaluation are provided to guide researchers in the development of novel therapeutic candidates.

I. Synthetic Pathway Overview

The overall strategy involves a two-step synthesis starting from Ethyl 6-hydroxyquinoline-3-carboxylate. The first step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. The second step involves the amidation of the carboxylic acid with a desired amine to yield the final quinoline-3-carboxamide derivative.

SynthesisWorkflow A Ethyl 6-hydroxyquinoline-3-carboxylate B 6-Hydroxyquinoline-3-carboxylic acid A->B  Hydrolysis  (e.g., NaOH, MeOH/H2O, Reflux)   C 6-Hydroxyquinoline-3-carbonyl chloride B->C  Activation  (e.g., SOCl2, DCM, cat. DMF)   D Quinoline-3-carboxamide Derivative C->D  Amidation   Amine Substituted Amine (R-NH2) Amine->D

Caption: General synthetic workflow for quinoline-3-carboxamide derivatives.

II. Experimental Protocols

Protocol 1: Synthesis of 6-Hydroxyquinoline-3-carboxylic acid

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 6-hydroxyquinoline-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Dissolve Ethyl 6-hydroxyquinoline-3-carboxylate in a mixture of methanol and water in a round-bottom flask.

  • Add a stoichiometric excess of sodium hydroxide to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 3 hours), cool the mixture to room temperature.[2]

  • Remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 2-3 with concentrated hydrochloric acid.

  • A precipitate of 6-Hydroxyquinoline-3-carboxylic acid will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of Quinoline-3-carboxamide Derivatives

This protocol details the conversion of the carboxylic acid to the final amide product.

Materials:

  • 6-Hydroxyquinoline-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or other activating agents like BOP reagent.[4]

  • Dichloromethane (DCM, anhydrous)

  • Dimethylformamide (DMF, catalytic amount)

  • Substituted amine (R-NH₂)

  • Triethylamine (Et₃N)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Sodium bicarbonate (NaHCO₃, saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Suspend 6-Hydroxyquinoline-3-carboxylic acid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.[2]

  • Add a catalytic amount of DMF.

  • Cool the mixture in an ice bath and slowly add thionyl chloride.

  • Allow the reaction to warm to room temperature and stir for 6 hours or until the conversion to the acid chloride is complete (can be monitored by IR spectroscopy by the disappearance of the broad O-H stretch).[2]

  • In a separate flask, dissolve the desired substituted amine and triethylamine in anhydrous dichloromethane.

  • Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.

  • Allow the reaction mixture to stir at room temperature overnight.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired quinoline-3-carboxamide derivative.

III. In Vitro Anticancer Activity Evaluation

Protocol 3: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, K-562)[5][6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Synthesized quinoline-3-carboxamide derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 2.5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.[5][7]

  • Prepare stock solutions of the synthesized compounds in DMSO and make serial dilutions in the complete cell culture medium. The final DMSO concentration should not exceed 0.5%.[7]

  • After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[7]

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.[5][7]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[7]

  • Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[7]

  • Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]

IV. Quantitative Data

The anticancer activity of quinoline derivatives is often expressed as the half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀). A lower value indicates greater potency.[1] The following table summarizes the reported anticancer activities of various substituted quinoline-3-carboxamide and related derivatives against different cancer cell lines.

Compound TypeCancer Cell LineIC₅₀/GI₅₀ (µM)Reference
Quinoline-3-carboxamide DerivativeHCT116Varies[2][3]
Quinoline-3-carboxamide DerivativeMDA-MB-468Varies[2][3]
Quinoline-3-carboxamide DerivativeMDA-MB-231Varies[2][3]
4-Oxoquinoline-3-carboxamideHCT-116Varies[8]
4-Oxoquinoline-3-carboxamideACP03 (Gastric)Varies[8]
4-Oxoquinoline-3-carboxamideMDAMB-231 (Breast)Varies[8]
Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylateDU145 (Prostate)Varies[9]
Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylateA549 (Lung)Varies[9]
Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylateSKOV3 (Ovarian)Varies[9]
Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylateMCF7 (Breast)Varies[9]

Note: The specific IC₅₀/GI₅₀ values vary depending on the substitutions on the quinoline and carboxamide moieties.

V. Mechanism of Action and Signaling Pathways

Quinoline derivatives exert their anticancer effects through multiple mechanisms. These can include the inhibition of topoisomerase II, an enzyme crucial for DNA replication, and the targeting of kinases involved in cell signaling pathways.[8] Some derivatives can also induce apoptosis (programmed cell death) and cause cell cycle arrest.[5][6]

SignalingPathway cluster_cell Cancer Cell cluster_outcome Agent Quinoline Derivative Topoisomerase Topoisomerase II Agent->Topoisomerase Inhibition Kinase Signaling Kinases (e.g., ATM) Agent->Kinase Inhibition Apoptosis Apoptosis Agent->Apoptosis Induction CellCycleArrest Cell Cycle Arrest Agent->CellCycleArrest Induction DNA DNA Replication Topoisomerase->DNA Proliferation Cell Proliferation Kinase->Proliferation DNA->Proliferation

Caption: Generalized signaling pathways for quinoline-based anticancer agents.

References

Application Notes and Protocols: Derivatization of Ethyl 6-hydroxyquinoline-3-carboxylate for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization strategies for Ethyl 6-hydroxyquinoline-3-carboxylate to generate novel compounds with potential anticancer, antimicrobial, and anti-inflammatory activities. Detailed experimental protocols for synthesis and biological evaluation are provided, along with data presentation and visualization of key biological pathways.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic applications. Ethyl 6-hydroxyquinoline-3-carboxylate is a versatile starting material for the synthesis of novel quinoline derivatives. The presence of a hydroxyl group at the 6-position and an ethyl carboxylate at the 3-position offers multiple sites for chemical modification, enabling the exploration of structure-activity relationships and the development of potent and selective therapeutic agents. Derivatization can be targeted at the hydroxyl group (e.g., through etherification), the carboxylate group (e.g., through hydrolysis followed by amidation), or at other positions on the quinoline ring.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation. One of the key targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase receptor that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][2] Inhibition of VEGFR-2 signaling can effectively suppress tumor growth and metastasis.[1][2]

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Pro Cell Proliferation, Migration, Survival ERK->Cell_Pro Akt Akt PI3K->Akt Akt->Cell_Pro Quinoline_Deriv Quinoline Derivative Quinoline_Deriv->P1 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a quinoline derivative.

Synthesis Protocol: O-alkylation of Ethyl 6-hydroxyquinoline-3-carboxylate

This protocol describes the synthesis of O-alkylated derivatives at the 6-hydroxy position, a common strategy to enhance lipophilicity and potentially improve cell permeability and biological activity.

Materials:

  • Ethyl 6-hydroxyquinoline-3-carboxylate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Various alkyl halides (e.g., benzyl bromide, 4-chlorobenzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of Ethyl 6-hydroxyquinoline-3-carboxylate (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at 60-70 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[3][4]

Workflow:

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h to allow cell attachment A->B C Treat cells with various concentrations of quinoline derivatives B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h to allow formazan crystal formation E->F G Add solubilization buffer (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be below 0.5%.[4]

  • Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).[4]

  • Incubate the plates for 48-72 hours.[4]

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[4]

  • Remove the MTT-containing medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Quantitative Data

The following table presents representative IC₅₀ values for analogous quinoline derivatives against various cancer cell lines.

CompoundDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
1a Hexanoic amideDU145 (Prostate)12.5[5]
1b Octanoic amideA549 (Lung)10.2[5]
1c Lauric amideSKOV3 (Ovarian)8.5[5]
1d Myristic amideMCF7 (Breast)7.8[5]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Quinoline derivatives have long been recognized for their antibacterial and antifungal properties.

Synthesis Protocol: Amidation of the Carboxylic Acid Moiety

This protocol involves the hydrolysis of the ethyl ester followed by amidation to introduce diverse functionalities, which can significantly impact antimicrobial activity.

Step 1: Hydrolysis of the Ethyl Ester

  • Dissolve Ethyl 6-hydroxyquinoline-3-carboxylate in a mixture of ethanol and 1M sodium hydroxide solution.

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter, wash with water, and dry the resulting 6-hydroxyquinoline-3-carboxylic acid.

Step 2: Amidation

  • Suspend the 6-hydroxyquinoline-3-carboxylic acid (1.0 eq) in thionyl chloride and reflux for 2 hours to form the acid chloride.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in a suitable dry solvent (e.g., dichloromethane).

  • To this solution, add the desired amine (1.1 eq) and a base like triethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude amide.

  • Purify the product by recrystallization or column chromatography.

Experimental Protocol: Agar Well Diffusion Method

This method is widely used to screen for the antimicrobial activity of new compounds.

Workflow:

AgarWell_Workflow A Prepare Mueller-Hinton agar plates B Inoculate the agar surface with a standardized microbial suspension A->B C Create wells in the agar using a sterile cork borer B->C D Add a defined volume of the test compound solution into the wells C->D E Incubate the plates at 37°C for 24 hours D->E F Measure the diameter of the zone of inhibition E->F

Caption: Workflow for the agar well diffusion method.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile petri dishes

  • Sterile cork borer

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic/antifungal discs (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • Prepare and sterilize the agar medium and pour it into sterile petri dishes.

  • Once the agar has solidified, inoculate the surface with a standardized suspension of the test microorganism.

  • Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.[6]

  • Add a specific volume (e.g., 100 µL) of the test compound solution at a known concentration into each well.[6]

  • Place standard antibiotic/antifungal discs as positive controls and a solvent control (e.g., DMSO) in separate wells.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Quantitative Data

The following table shows representative Minimum Inhibitory Concentration (MIC) values for an analogous quinoline derivative.

CompoundDerivative TypeMicrobial StrainMIC (µg/mL)Reference
2a Hexanoic amideS. aureus MTCC 963.9[5]
2a Hexanoic amideB. subtilis MTCC 1214.6[5]

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases. Quinoline derivatives have been investigated for their anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways like NF-κB.

Logical Relationship: Derivatization to Biological Activity

Derivatization_Logic Start Ethyl 6-hydroxyquinoline-3-carboxylate Deriv Derivatization (e.g., Etherification, Amidation) Start->Deriv Library Library of Novel Quinoline Derivatives Deriv->Library Screening Biological Screening Library->Screening Anticancer Anticancer Activity Screening->Anticancer Antimicrobial Antimicrobial Activity Screening->Antimicrobial Antiinflammatory Anti-inflammatory Activity Screening->Antiinflammatory

Caption: Logical flow from starting material to biological activity.

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)

This is a standard animal model for evaluating the acute anti-inflammatory activity of new compounds.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • Test compounds

  • Standard drug (e.g., Indomethacin)

  • Pletysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compounds and the standard drug orally or intraperitoneally.

  • After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a pletysmometer.

  • The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.

Quantitative Data

The following table presents representative anti-inflammatory activity data for analogous quinoline derivatives.

CompoundDose (mg/kg)% Inhibition of Edema (at 3h)
Control -0
Indomethacin 1065.8
Derivative 3a 2052.4
Derivative 3b 2058.9

Conclusion

Ethyl 6-hydroxyquinoline-3-carboxylate serves as a valuable scaffold for the development of novel therapeutic agents. The derivatization strategies outlined in these notes, targeting the hydroxyl and carboxylate functionalities, can lead to the discovery of potent anticancer, antimicrobial, and anti-inflammatory compounds. The provided protocols offer a framework for the synthesis and biological evaluation of these new chemical entities, facilitating further research and development in this promising area of medicinal chemistry.

References

Application Notes and Protocols: Ethyl 6-hydroxyquinoline-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 6-hydroxyquinoline-3-carboxylate is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. The quinoline scaffold is a prominent feature in numerous pharmaceuticals, and derivatives of Ethyl 6-hydroxyquinoline-3-carboxylate have demonstrated significant potential in various therapeutic areas, including oncology, virology, and microbiology. These application notes provide a comprehensive overview of its utility, along with detailed protocols for its synthesis and the evaluation of its derivatives.

Chemical Profile

  • IUPAC Name: Ethyl 6-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Molecular Formula: C₁₂H₁₁NO₄

  • Molecular Weight: 233.22 g/mol

  • CAS Number: 21872-92-4

  • Appearance: Off-white to pale yellow solid

  • Solubility: Soluble in DMSO and hot ethanol.

Applications in Medicinal Chemistry

Ethyl 6-hydroxyquinoline-3-carboxylate is a key building block for the synthesis of compounds targeting a variety of diseases. Its derivatives have been explored for the following activities:

  • Anticancer Activity: The quinoline core can be modified to develop potent inhibitors of various kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). Derivatives have also shown cytotoxic effects against a range of cancer cell lines.

  • Antiviral Activity: Novel derivatives have been synthesized and evaluated for their inhibitory effects against viruses, notably Hepatitis B Virus (HBV) and Enterovirus D68.

  • Antimicrobial Activity: The quinoline scaffold is a well-known pharmacophore in antibacterial agents. Modifications of Ethyl 6-hydroxyquinoline-3-carboxylate have led to the discovery of compounds with significant activity against various bacterial and fungal strains.

  • Enzyme Inhibition: Derivatives have been designed as inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH), a target for broad-spectrum antiviral and anticancer therapies.

Data Presentation: Biological Activities of Derivatives

The following tables summarize the quantitative data for various derivatives of Ethyl 6-hydroxyquinoline-3-carboxylate.

Table 1: Anticancer Activity (IC₅₀ values in µM)

DerivativeTarget/Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
10i (6-chloroquinolone analog)HepG21.60Sorafenib8.38
10d (6-chloroquinolone analog)HepG21.07Sorafenib8.38
10e (6-chloroquinolone analog)HepG20.88Sorafenib8.38
Fatty amide derivative (8a) DU145Promising--
Fatty amide derivative (8a) A549Promising--
Fatty amide derivative (8a) SKOV3Promising--
Fatty amide derivative (8a) MCF7Promising--
Quinoline hydrazone (18j) NCI-60 (GI₅₀)0.33 - 4.87Bendamustine, Chlorambucil-

Table 2: Antiviral Activity (EC₅₀/IC₅₀ values in µM)

DerivativeVirusCell LineEC₅₀/IC₅₀ (µM)Selectivity Index (SI)
13b(6) Hepatitis B Virus (HBV)HepG2.2.15Most Active-
11c Hepatitis B Virus (HBV)HepG2.2.1512.612.4
12c Hepatitis B Virus (HBV)HepG2.2.153.537.9
12g Hepatitis B Virus (HBV)HepG2.2.152.661.6
7-methoxy-3-(1,3,4-thiadiazole) derivative Hepatitis B Virus (HBV)HepG2.2.15< 5.011.0-71.5

Table 3: Antimicrobial Activity (MIC values in µg/mL)

DerivativeBacterial/Fungal StrainMIC (µg/mL)
Fatty amide derivative (8a) Staphylococcus aureus MTCC 963.9
Fatty amide derivative (8a) (anti-biofilm) Staphylococcus aureus MTCC 962.1
Fatty amide derivative (8a) (anti-biofilm) Bacillus subtilis MTCC 1214.6
Quinolone hydrazone derivatives Various pathogenic strains6.25 - 100

Table 4: Kinase Inhibition (IC₅₀ values in nM)

DerivativeKinase TargetIC₅₀ (nM)
Compound 9f EGFR2.3
Compound 9f HER-2234
Compound 6j EGFR1.8
Compound 6j HER-287.8

Experimental Protocols

This protocol is a general method adapted from the Gould-Jacobs synthesis of analogous quinolones.

Materials:

  • 4-Aminophenol

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., Diphenyl ether or Dowtherm A)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Microwave synthesis system (optional)

Procedure:

Step 1: Condensation

  • In a round-bottom flask, combine 4-aminophenol (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture to 100-130 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Remove the ethanol byproduct under reduced pressure to yield the anilidomethylenemalonate intermediate.

Step 2: Cyclization (Thermal or Microwave-Assisted)

  • Thermal Protocol:

    • Dissolve the intermediate from Step 1 in a high-boiling solvent (e.g., diphenyl ether).

    • Heat the solution to reflux (approximately 250 °C) for 30-60 minutes.

    • Cool the reaction mixture to room temperature to allow the product to precipitate.

    • Add a non-polar solvent like hexane to aid precipitation.

    • Collect the precipitate by filtration, wash with the non-polar solvent, and dry.

  • Microwave-Assisted Protocol:

    • Place the anilidomethylenemalonate intermediate in a microwave vial.

    • Add a high-boiling solvent or, if applicable, use excess DEEM as the solvent.

    • Heat the mixture in a microwave synthesizer to 250 °C for 10-20 minutes.

    • Cool the vial to room temperature, allowing the product to crystallize.

    • Filter the solid, wash with a cold solvent like acetonitrile, and dry under vacuum.

Step 3: (Optional) Hydrolysis and Decarboxylation to 6-hydroxyquinolin-4-one

  • Suspend the synthesized ethyl 6-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

  • Heat the mixture to reflux until hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with HCl to precipitate the 6-hydroxyquinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Heat the dried acid above its melting point until the evolution of CO₂ ceases to obtain 6-hydroxyquinolin-4-one.

This protocol is a standard procedure for assessing the cytotoxic effects of synthesized derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Humidified incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be below 0.5%. Replace the old medium with 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This protocol uses the HepG2.2.15 cell line, which stably expresses HBV.

Materials:

  • HepG2.2.15 cell line

  • Complete culture medium with G418

  • Test compounds

  • ELISA kits for HBsAg and HBeAg quantification

  • Reagents for DNA extraction and quantitative PCR (qPCR) for HBV DNA

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 6-9 days, changing the medium and compound every 3 days.

  • Supernatant Collection: Collect the culture supernatant at the end of the treatment period.

  • Antigen Quantification (ELISA): Quantify the levels of HBsAg and HBeAg in the supernatant using commercial ELISA kits according to the manufacturer's instructions.

  • HBV DNA Quantification (qPCR):

    • Extract viral DNA from the supernatant.

    • Perform qPCR using primers and probes specific for the HBV genome to determine the number of HBV DNA copies.

  • Cytotoxicity Assay: Simultaneously perform an MTT assay on the parental HepG2 cell line to determine the cytotoxicity (CC₅₀) of the compounds.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) for the reduction of HBsAg, HBeAg, and HBV DNA. The selectivity index (SI) is calculated as CC₅₀ / EC₅₀.

This is a luminescent kinase assay that measures ADP formed from a kinase reaction.

Materials:

  • Recombinant HER-2 kinase

  • HER-2 substrate (e.g., a poly(Glu, Tyr) peptide)

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations (or DMSO control).

  • Add 2 µL of HER-2 enzyme and 2 µL of the substrate/ATP mixture.

  • Kinase Reaction: Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete unused ATP.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Record the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the ADP generated and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value from the dose-response curve.

Mandatory Visualizations

Synthesis_Workflow Reactants 4-Aminophenol + Diethyl Ethoxymethylenemalonate Intermediate Anilidomethylenemalonate Intermediate Reactants->Intermediate Condensation (100-130 °C) Product Ethyl 6-hydroxyquinoline-3-carboxylate Intermediate->Product Cyclization (Thermal or Microwave) Final_Product 6-hydroxyquinolin-4-one Product->Final_Product Hydrolysis & Decarboxylation

Caption: General workflow for the synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Test Compounds (Serial Dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor Quinoline Derivative (e.g., Ethyl 6-hydroxyquinoline- 3-carboxylate derivative) Inhibitor->VEGFR2 PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK/ERK PKC->MAPK mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation mTOR->Proliferation

Protocol for the synthesis of 4,7-dichloroquinoline from a quinoline precursor.

Author: BenchChem Technical Support Team. Date: December 2025

Synthesis of 4,7-Dichloroquinoline via Gould-Jacobs Reaction

Application Note: 4,7-dichloroquinoline is a critical building block for the synthesis of several aminoquinoline antimalarial drugs, including chloroquine, amodiaquine, and hydroxychloroquine.[1][2] The following protocol details a robust and widely utilized method for its preparation starting from m-chloroaniline, based on the Gould-Jacobs reaction.[2][3] This multi-step synthesis involves an initial condensation, followed by thermal cyclization, saponification, decarboxylation, and a final chlorination step to yield the target compound.[3][4][5]

Overall Reaction Scheme:

The synthesis proceeds in a sequence of four primary stages:

  • Condensation: m-Chloroaniline is reacted with diethyl ethoxymethylenemalonate to form an anilinoacrylate intermediate.[5][6]

  • Thermal Cyclization: The intermediate undergoes high-temperature cyclization to form the quinoline ring system.[4][7][8]

  • Saponification & Decarboxylation: The resulting ester is hydrolyzed to a carboxylic acid, which is then decarboxylated to yield 7-chloro-4-hydroxyquinoline (also known as 7-chloro-4-quinolinol).[5][7][9]

  • Chlorination: The 4-hydroxy group is replaced with a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃) to give the final product, 4,7-dichloroquinoline.[1][7][9]

Experimental Protocols

Safety Precaution: This procedure involves hazardous materials and high temperatures. All steps should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. A thorough risk assessment should be conducted before starting.[7]

Step 1: Synthesis of Ethyl α-carbethoxy-β-m-chloroanilinoacrylate (Intermediate A)
  • Reaction Setup: In a suitable reaction flask, combine 127.5 g (1.0 mole) of distilled m-chloroaniline and 216 g (1.0 mole) of diethyl ethoxymethylenemalonate.[6] A few boiling chips should be added.

  • Condensation: Heat the mixture on a steam bath for one hour, allowing the ethanol byproduct to evaporate.[6]

  • Isolation: The resulting warm, crude product is typically a viscous oil or low-melting solid and can be used directly in the next step without further purification.[6] If desired, the intermediate can be recrystallized from low-boiling petroleum ether to yield slender white needles (m.p. 55–56°C).[6][7]

Step 2: Synthesis of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (Intermediate B)
  • Reaction Setup: In a 5-liter round-bottomed flask equipped with an air condenser, heat 1 liter of a high-boiling solvent such as diphenyl ether or Dowtherm A to a vigorous boil (approx. 250°C).[6][7][10]

  • Cyclization: Carefully pour the crude anilinoacrylate intermediate from Step 1 into the boiling solvent through the condenser.[7] Continue heating for one hour. During this time, the cyclized product will begin to crystallize.[7]

  • Isolation: Allow the mixture to cool to room temperature. Collect the precipitated solid by filtration and wash it thoroughly with a non-polar solvent like cyclohexane or petroleum ether to remove the high-boiling solvent.[7][10]

  • Purification: The crude ester can be further purified by washing with two 400-ml portions of ethanol. The yield at this stage is typically 85–95%.[6]

Step 3: Synthesis of 7-Chloro-4-hydroxyquinoline (Intermediate C)
  • Saponification (Hydrolysis): Suspend the crude ester from Step 2 in a 10% aqueous sodium hydroxide solution. Heat the mixture to reflux for 1-2 hours until hydrolysis is complete, which can be monitored by TLC.[4][11]

  • Acidification: After cooling, acidify the reaction mixture to a pH of approximately 4-5 using concentrated hydrochloric or 10% sulfuric acid.[4][6] This will precipitate the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.

  • Isolation of Acid: Collect the solid acid by filtration, wash thoroughly with water, and dry. The yield is typically 85-98%.[6]

  • Decarboxylation: Suspend the dried acid in 1 liter of Dowtherm A in a 2-liter flask.[7] Boil the mixture for one hour to effect decarboxylation, which removes the carboxylic acid group as CO₂. The resulting 7-chloro-4-hydroxyquinoline will be in the solution.[7] Allow the solution to cool for the next step.

Step 4: Synthesis of 4,7-Dichloroquinoline (Final Product)
  • Chlorination: To the cooled Dowtherm A solution containing 7-chloro-4-hydroxyquinoline, add 90 ml (150 g, 0.98 mole) of phosphorus oxychloride (POCl₃).[7]

  • Reaction: Heat the mixture to 135–140°C and stir for one hour.[7] The reaction converts the 4-hydroxy group to a chloro group.[12]

  • Work-up: Cool the reaction mixture and carefully pour it into a separatory funnel. Rinse the flask with ether to transfer any remaining residue.[7]

  • Extraction: Wash the solution with three 500-ml portions of 10% hydrochloric acid. The product will move into the acidic aqueous layer.[6][7]

  • Precipitation: Cool the combined acidic extracts in an ice bath and neutralize with a 10% sodium hydroxide solution to precipitate the crude 4,7-dichloroquinoline.[6][7]

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry.[7] The crude product melts at 80–82°C.[7] For higher purity, recrystallize from a solvent such as Skellysolve B or ethanol. The pure product is a white powder with a melting point of 84–85°C.[6][7]

Data Presentation

Parameterm-ChloroanilineDiethyl ethoxymethylenemalonatePOCl₃4,7-Dichloroquinoline (Final Product)
Molecular Weight ( g/mol ) 127.57216.23153.33198.05[1]
Amount Used 127.5 g (1.0 mole)[6]216 g (1.0 mole)[6]150 g (0.98 mole)[7]N/A
Molar Equivalents 1.01.0~1.0 (relative to precursor)N/A
Typical Yield N/AN/AN/A110–120 g (55–60% overall)[6][7]
Melting Point (°C) -10.6N/A1.2584–85 (recrystallized)[6][7]

Visualizations

G cluster_0 Step 1: Condensation cluster_1 Step 2 & 3: Cyclization & Hydrolysis cluster_2 Step 4: Chlorination & Purification start m-Chloroaniline + Diethyl ethoxymethylenemalonate step1 Heat (Steam Bath) 1 hour start->step1 int1 Intermediate A (Anilinoacrylate) step1->int1 step2 Thermal Cyclization (Dowtherm A, ~250°C) int1->step2 int2 Intermediate B (Quinoline Ester) step2->int2 step3 Saponification (NaOH) & Decarboxylation (Heat) int2->step3 int3 Intermediate C (7-Chloro-4-hydroxyquinoline) step3->int3 step4 Chlorination (POCl₃, 135-140°C) int3->step4 product Crude Product (4,7-Dichloroquinoline) step4->product purify Work-up & Recrystallization product->purify final Pure 4,7-Dichloroquinoline purify->final

References

Application of Ethyl 6-hydroxyquinoline-3-carboxylate in Agrochemical Synthesis: A Representative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Introduction

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them valuable scaffolds in both pharmaceutical and agrochemical research.[1] While direct, publicly available research on the specific applications of Ethyl 6-hydroxyquinoline-3-carboxylate in agrochemical synthesis is limited, the extensive body of literature on structurally similar quinoline-3-carboxylate esters provides a strong basis for its potential use as a key intermediate in the development of novel fungicides, herbicides, and other crop protection agents.[2][3][4] This document outlines the potential applications, synthetic pathways, and representative experimental protocols based on analogous compounds.

The core structure of Ethyl 6-hydroxyquinoline-3-carboxylate offers several reactive sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. The hydroxyl group at the 6-position is particularly amenable to etherification, while the quinoline core can undergo various substitutions, and the ester can be hydrolyzed or amidated to further diversify the resulting compounds. These modifications can be tailored to enhance biological activity, improve selectivity, and optimize physicochemical properties for agrochemical applications.

Potential Agrochemical Applications

Based on the activities of related compounds, derivatives of Ethyl 6-hydroxyquinoline-3-carboxylate are anticipated to be valuable in the following agrochemical sectors:

  • Fungicides: The quinoline scaffold is present in several commercial fungicides.[5] By modifying the core structure of Ethyl 6-hydroxyquinoline-3-carboxylate, it is possible to develop novel compounds that may inhibit fungal growth through various mechanisms, such as disrupting cell wall synthesis or interfering with metabolic pathways.[6][7]

  • Herbicides: Certain quinoline derivatives have been shown to exhibit herbicidal activity by inhibiting photosynthesis.[8] The structural framework of Ethyl 6-hydroxyquinoline-3-carboxylate can be used to design new herbicides that target specific enzymes or biological processes in weeds.[2]

  • Coccidiostats: In veterinary agrochemicals, specific ethyl 4-hydroxyquinoline-3-carboxylate derivatives have been patented for their effectiveness as coccidiostats in poultry, preventing diseases caused by Eimeria parasites.[9]

Synthesis of Agrochemical Derivatives

The synthesis of agrochemical candidates from Ethyl 6-hydroxyquinoline-3-carboxylate would typically involve the initial synthesis of the quinoline core, followed by functionalization. The Conrad-Limpach and Gould-Jacobs reactions are common methods for forming the 4-hydroxyquinoline-3-carboxylate core.

A general workflow for the synthesis and evaluation of agrochemical candidates starting from a substituted aniline is depicted below.

cluster_synthesis Synthesis Pathway cluster_screening Agrochemical Screening A Substituted Aniline (e.g., 4-aminophenol) C Condensation A->C B Diethyl Ethoxymethylenemalonate B->C D Thermal Cyclization (Gould-Jacobs Reaction) C->D E Ethyl 6-hydroxy- quinoline-3-carboxylate D->E F Functionalization (e.g., Etherification, Amidation) E->F G Derivative Library F->G H Primary Screening (in vitro) G->H Test Compounds I Secondary Screening (Greenhouse/Field Trials) H->I J Lead Compound Identification I->J

Fig. 1: General workflow for synthesis and screening.

Representative Experimental Protocols

The following protocols are adapted from literature on the synthesis of analogous quinoline derivatives and are provided as a representative guide for researchers.

Protocol 1: Synthesis of Ethyl 6-alkoxy-4-hydroxyquinoline-3-carboxylate Derivatives

This protocol is based on the synthesis of alkoxy-substituted quinoline-3-carboxylates, which have shown potential as coccidiostats.[9]

Step 1: Synthesis of Ethyl 6-hydroxy-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

  • Combine equimolar amounts of 4-aminophenol and diethyl ethoxymethylenemalonate.

  • Heat the mixture at 100-120°C for 2 hours to form the intermediate ethyl (4-hydroxyanilino)methylenemalonate.

  • Add the intermediate to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to reflux (approximately 250-260°C) for 30-60 minutes to effect cyclization.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with a suitable solvent (e.g., ethanol) and dry to yield crude Ethyl 6-hydroxy-4-hydroxyquinoline-3-carboxylate.

  • Recrystallize from a solvent like acetic acid or dimethylformamide (DMF) for purification.

Step 2: Etherification of the 6-hydroxyl group

  • Suspend Ethyl 6-hydroxy-4-hydroxyquinoline-3-carboxylate in a polar aprotic solvent such as DMF.

  • Add a base, for example, anhydrous potassium carbonate (K₂CO₃), in a slight molar excess.

  • Add the desired alkyl halide (e.g., 1-bromodecane) in molar excess.

  • Heat the mixture at 80-100°C and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Filter, wash with water, and dry the crude product.

  • Purify by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Protocol 2: Synthesis of Amide Derivatives for Potential Fungicidal/Herbicidal Activity

This protocol describes the conversion of the ethyl ester to an amide, a common modification in the development of bioactive molecules.

Step 1: Hydrolysis of the Ethyl Ester

  • Reflux a solution of the Ethyl 6-alkoxy-4-hydroxyquinoline-3-carboxylate (from Protocol 1) in a mixture of ethanol and aqueous sodium hydroxide (e.g., 10% NaOH) for 1-2 hours.

  • Cool the solution and acidify with a mineral acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry to obtain the 6-alkoxy-4-hydroxyquinoline-3-carboxylic acid.

Step 2: Amide Formation

  • Suspend the carboxylic acid in an inert solvent like dichloromethane (DCM) or DMF.

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-Dimethylaminopyridine (DMAP).

  • Add the desired amine (e.g., a substituted aniline or a heterocyclic amine) to the mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

The general scheme for converting the ester to various amides is illustrated below.

start Ethyl 6-alkoxy-4-hydroxy- quinoline-3-carboxylate acid 6-alkoxy-4-hydroxy- quinoline-3-carboxylic acid start->acid 1. NaOH, EtOH/H2O 2. HCl amide N-substituted 6-alkoxy-4-hydroxy- quinoline-3-carboxamide acid->amide EDC, DMAP amine R-NH2 (Various Amines) amine->amide

Fig. 2: Synthesis of amide derivatives.

Quantitative Data from Analogous Compounds

The following table summarizes biological activity data for quinoline derivatives that are structurally related to potential products synthesized from Ethyl 6-hydroxyquinoline-3-carboxylate. This data is intended to provide a benchmark for the expected potency of new derivatives.

Compound ClassTarget Organism/AssayActivity MetricValueReference
Herbicidal Quinoline Amides Inhibition of Photosynthesis (Spinach Chloroplasts)IC₅₀7.2 µmol/L[2]
Reduction of Chlorophyll (Chlorella vulgaris)IC₅₀5.5 µmol/L[2]
Fungicidal 3-Quinolinyl-4-chromenones Sclerotinia sclerotiorumEC₅₀3.65 mg/L[5]
Valsa maliEC₅₀2.61 mg/L[5]
Botrytis cinereaEC₅₀2.32 mg/L[5]
Coccidiostat (Alkoxy-quinolone) Eimeria tenella in chickensEffective Dose60-120 ppm in feed[9]

Conclusion

References

Application Notes and Protocols: Ethyl 6-hydroxyquinoline-3-carboxylate in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl 6-hydroxyquinoline-3-carboxylate as a versatile starting material for the preparation of novel heterocyclic compounds with significant biological potential. Detailed experimental protocols for key transformations and a summary of biological activity data are presented to facilitate further research and development in medicinal chemistry.

Introduction

Ethyl 6-hydroxyquinoline-3-carboxylate is a valuable scaffold in organic synthesis, offering multiple reactive sites for the construction of diverse heterocyclic systems. The quinoline core is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document outlines synthetic strategies to access novel pyrazolo[4,3-c]quinolines and other fused heterocyclic systems from this readily available starting material.

Synthetic Pathways and Experimental Workflows

The general workflow for the synthesis of novel heterocyclic compounds from ethyl 6-hydroxyquinoline-3-carboxylate involves a series of key transformations. The initial step is often the conversion of the hydroxyl group at the C-6 position and the ester group at the C-3 position into more reactive functionalities, followed by cyclization reactions to build the desired heterocyclic rings.

Synthetic Workflow A Ethyl 6-hydroxyquinoline- 3-carboxylate B Intermediate Modification (e.g., Chlorination, Hydrazide formation) A->B Functionalization C Cyclization Reactions B->C Ring Formation D Novel Heterocyclic Compounds (e.g., Pyrazolo[4,3-c]quinolines) C->D Product E Biological Evaluation (Anticancer, Antimicrobial, etc.) D->E Screening Chlorination Reaction start Ethyl 6-hydroxy-4-oxo- 1,4-dihydroquinoline-3-carboxylate product Ethyl 4-chloro-6-hydroxyquinoline- 3-carboxylate start->product Chlorination reagent POCl3 reagent->product Pyrazoloquinoline Synthesis start Ethyl 4-chloro-6-hydroxyquinoline- 3-carboxylate product 6-Hydroxy-2,5-dihydro- 3H-pyrazolo[4,3-c]quinolin-3-one start->product Cyclization reagent Hydrazine Hydrate (N2H4·H2O) reagent->product NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Recruitment IKK IKK MyD88->IKK Activation IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation, NF-κB Release Quinoline Pyrazolo[4,3-c]quinoline Derivative Quinoline->IKK Inhibition DNA DNA NFkB_nuc->DNA iNOS_COX2 iNOS & COX-2 Genes DNA->iNOS_COX2 Transcription Inflammation Inflammation iNOS_COX2->Inflammation Translation Topoisomerase II Inhibition cluster_process DNA Replication cluster_inhibition Inhibition by Quinoline Derivative DNA_supercoiled Supercoiled DNA TopoII Topoisomerase II DNA_supercoiled->TopoII Binding Cleavage_complex Topoisomerase II- DNA Cleavage Complex TopoII->Cleavage_complex DNA Cleavage DNA_relaxed Relaxed DNA Cleavage_complex->DNA_relaxed Re-ligation Stabilized_complex Stabilized Cleavage Complex Quinoline Quinoline Derivative Quinoline->Cleavage_complex Stabilization DSB Double-Strand Breaks Stabilized_complex->DSB Replication Fork Collision Apoptosis Apoptosis DSB->Apoptosis

References

Functionalization of the 6-Hydroxy Group of Ethyl 6-hydroxyquinoline-3-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the 6-hydroxy group of Ethyl 6-hydroxyquinoline-3-carboxylate. This quinoline derivative serves as a valuable scaffold in medicinal chemistry, and modification of its 6-hydroxy group can lead to the development of novel compounds with a wide range of biological activities, including potential anticancer and antimicrobial properties.

Application Notes

The quinoline core is a privileged structure in drug discovery, present in numerous approved therapeutic agents. The functionalization of the 6-hydroxy group of Ethyl 6-hydroxyquinoline-3-carboxylate opens avenues for synthesizing libraries of derivatives with modulated physicochemical and pharmacological properties. The primary methods for this transformation are O-alkylation reactions, such as the Williamson ether synthesis and the Mitsunobu reaction.

The resulting 6-alkoxyquinoline-3-carboxylate derivatives have been investigated for various therapeutic applications. Studies on analogous quinoline structures suggest that modifications at this position can significantly influence their biological activity. For instance, different alkoxy substituents can alter the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the nature of the alkyl or aryl group introduced can impact the molecule's binding affinity to specific biological targets.

Potential Therapeutic Applications:

  • Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. Functionalization at the 6-position can lead to the discovery of novel and more selective anticancer agents.

  • Antimicrobial Activity: The quinoline scaffold is a well-established pharmacophore in the development of antibacterial and antifungal agents. Modification of the 6-hydroxy group can enhance the antimicrobial spectrum and potency of these compounds, potentially overcoming existing drug resistance mechanisms.

Experimental Workflow & Logic

The overall process for the synthesis and evaluation of functionalized Ethyl 6-hydroxyquinoline-3-carboxylate derivatives follows a logical progression from the synthesis of the starting material to the biological assessment of the final compounds.

Experimental Workflow cluster_0 Synthesis of Starting Material cluster_1 Functionalization of 6-Hydroxy Group cluster_2 Characterization & Evaluation A Starting Materials (e.g., 4-aminophenol, diethyl ethoxymethylenemalonate) B Ethyl 6-hydroxyquinoline-3-carboxylate A->B Synthesis C O-Alkylation Reaction (Williamson Ether Synthesis or Mitsunobu Reaction) B->C Functionalization D Purification (Column Chromatography) C->D Workup E Structural Characterization (NMR, MS, IR) D->E Analysis F Biological Screening (e.g., Anticancer, Antimicrobial assays) E->F Testing G Data Analysis F->G Evaluation

Figure 1: General experimental workflow for the synthesis and evaluation of functionalized Ethyl 6-hydroxyquinoline-3-carboxylate derivatives.

Experimental Protocols

The following are detailed protocols for the key experimental procedures involved in the functionalization of Ethyl 6-hydroxyquinoline-3-carboxylate.

Protocol 1: Synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate (Starting Material)

This protocol is adapted from established methods for the synthesis of substituted quinolines.

Materials:

  • 4-Aminophenol

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Ethanol

  • Hexane

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, combine 4-aminophenol (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 110-120 °C for 2 hours. The reaction mixture will become a thick syrup.

  • Allow the mixture to cool to approximately 80-90 °C and add diphenyl ether (10 volumes).

  • Heat the resulting solution to reflux (approximately 250-260 °C) and maintain for 30-60 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry under vacuum to yield Ethyl 6-hydroxyquinoline-3-carboxylate.

Expected Yield: 70-85%

Protocol 2: O-Alkylation via Williamson Ether Synthesis

This method is suitable for the reaction with various alkyl halides.

Williamson_Ether_Synthesis start Ethyl 6-hydroxyquinoline-3-carboxylate reagents Base (K2CO3 or NaH) + Alkyl Halide (R-X) in DMF product Ethyl 6-alkoxyquinoline-3-carboxylate reagents->product SN2 Reaction

Figure 2: Reaction scheme for the Williamson ether synthesis.

Materials:

  • Ethyl 6-hydroxyquinoline-3-carboxylate

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide, propyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of Ethyl 6-hydroxyquinoline-3-carboxylate (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Data for Williamson Ether Synthesis

Alkyl Halide (R-X)BaseSolventTemp (°C)Time (h)Yield (%)
Benzyl bromideK₂CO₃DMF70685-95
Ethyl iodideK₂CO₃DMF60880-90
n-Propyl bromideNaHDMF801075-85
Allyl bromideK₂CO₃DMF60588-96

Note: The data in this table are illustrative and based on typical yields for similar reactions. Actual yields may vary depending on the specific substrate and reaction conditions.

Protocol 3: O-Alkylation via Mitsunobu Reaction

Mitsunobu_Reaction start Ethyl 6-hydroxyquinoline-3-carboxylate reagents Alcohol (R-OH) + PPh3 + DIAD/DEAD in THF product Ethyl 6-alkoxyquinoline-3-carboxylate reagents->product Redox Condensation

Troubleshooting & Optimization

Optimizing the Gould-Jacobs Reaction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help optimize reaction conditions for higher yields.

Frequently Asked Questions (FAQs)

Q1: What is the Gould-Jacobs reaction?

The Gould-Jacobs reaction is a chemical process used to synthesize 4-hydroxyquinoline derivatives.[1][2][3] The reaction proceeds in a series of steps, starting with the condensation of an aniline with an alkoxymethylenemalonic ester (like diethyl ethoxymethylenemalonate) to form an anilidomethylenemalonic ester.[1][2] This intermediate then undergoes a high-temperature cyclization to produce a 4-hydroxy-3-carboalkoxyquinoline.[1][2] Subsequent steps of saponification (hydrolysis of the ester) and decarboxylation can then yield the final 4-hydroxyquinoline product.[2][3]

Q2: What are the typical reaction conditions for the cyclization step?

The cyclization step is a thermal process that generally requires high temperatures, often in the range of 250-300°C.[1] This can be achieved through conventional heating in a high-boiling solvent or via microwave irradiation, which can significantly shorten reaction times and improve yields.[1]

Q3: My cyclization reaction is not proceeding to completion. What should I do?

Incomplete cyclization is a common issue. Here are a few troubleshooting steps:

  • Increase the temperature: Since the cyclization is a high-temperature process, gradually increasing the reaction temperature may help drive the reaction to completion.[1]

  • Increase reaction time: If raising the temperature is not feasible or leads to decomposition, extending the reaction time at the current temperature might improve the yield. However, be mindful of potential product degradation with prolonged heating.[1]

  • Consider microwave heating: Microwave irradiation offers rapid and efficient heating, often resulting in higher yields and shorter reaction times compared to conventional methods.[1]

  • Ensure anhydrous conditions: While not always strictly required, ensuring your reagents and solvent are dry can sometimes improve the outcome.

Q4: I'm observing the formation of dark, tarry materials in my reaction. What is the cause and how can I prevent it?

The formation of tarry materials is usually a sign of decomposition at high temperatures or due to prolonged heating.[1] To mitigate this:

  • Optimize temperature and reaction time: Find a balance that promotes cyclization without causing significant degradation.

  • Use a high-boiling inert solvent: Solvents like Dowtherm A or diphenyl ether can help ensure even heating.[1]

  • Use an inert atmosphere: Running the reaction under a nitrogen or argon atmosphere can prevent oxidative decomposition.[1]

Q5: What are the common side reactions in the Gould-Jacobs synthesis?

A frequent side reaction is the decarboxylation of the 3-carboalkoxy group, particularly under high-pressure and high-temperature conditions.[1] This leads to the formation of a 4-hydroxyquinoline without the ester group at the 3-position.

Q6: How do substituents on the aniline starting material affect the reaction?

The electronic nature of the substituents on the aniline ring can influence the reaction's success. Generally, anilines with electron-donating groups at the meta-position are effective for this reaction.[2][3]

Troubleshooting Guide

This section provides solutions to common problems encountered during the Gould-Jacobs reaction.

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the initial condensation product (anilidomethylenemalonic ester) - Incomplete reaction- Reagent decomposition- Use a slight excess (1.0-1.2 equivalents) of the malonic ester derivative.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.- Ensure you are using fresh, high-quality reagents.[1]
Incomplete cyclization - Insufficient temperature- Short reaction time- Gradually increase the reaction temperature.- Extend the reaction time while monitoring for product degradation.- Switch to microwave heating for more efficient energy transfer.[1]
Formation of dark, tarry materials - Decomposition at high temperatures- Prolonged heating- Optimize the temperature and reaction time.- Use a high-boiling inert solvent for uniform heating.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Product is a viscous oil or difficult to crystallize - Presence of impurities- Residual high-boiling solvent- Purify the crude product using column chromatography.- Ensure the high-boiling solvent is thoroughly removed under high vacuum.- Try triturating the crude oil with a non-polar solvent like hexane or petroleum ether to induce crystallization.[1]
Formation of a decarboxylated byproduct - High reaction temperature and/or pressure- Carefully control the reaction temperature and time.- If using a sealed vessel for microwave synthesis, monitor the pressure and consider reducing the temperature.[1]

Data on Reaction Condition Optimization

The following table summarizes the effect of temperature and reaction time on the yield of the cyclization step using microwave irradiation, based on a study of the reaction between aniline and diethyl ethoxymethylenemalonate.

Entry Temperature (°C) Time (min) Pressure (bar) Yield (%)
1250211
230021437
325020113
4300202428
530051847

Note: The yields in the table refer to the isolated product after the cyclization step.[4]

Analysis: The data indicates that higher temperatures are crucial for the intramolecular cyclization. At 250°C, the product yield remains low even after 20 minutes. Increasing the temperature to 300°C significantly improves the yield. However, prolonged reaction times at high temperatures can lead to product degradation, as seen by the decreased yield in Entry 4 compared to Entry 5. An optimal condition was found to be 300°C for 5 minutes, which provided the highest isolated yield of 47%.[5]

Experimental Protocols

Protocol 1: Conventional Heating Method

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.

1. Condensation:

  • In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[1]

  • Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.[1]

  • Remove the ethanol byproduct under reduced pressure.

2. Cyclization:

  • To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether.[1]

  • Heat the mixture to approximately 250°C under a nitrogen atmosphere for 30-60 minutes.[1]

  • Monitor the reaction by TLC or LC-MS.[1]

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Add a non-polar solvent such as hexane or petroleum ether to precipitate the crude product.[1]

  • Collect the solid by filtration and wash with the same non-polar solvent.[1]

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water) or by column chromatography.[1]

Protocol 2: Microwave-Assisted Method

This protocol utilizes microwave irradiation for rapid and efficient heating.

1. Reaction Setup:

  • In a microwave-safe vial, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • If necessary, a high-boiling solvent can be added.

2. Microwave Irradiation:

  • Place the vessel in the microwave reactor.

  • Heat the mixture to the desired temperature (typically 250-300°C) and hold for the optimized time (usually 1-15 minutes).[1]

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Add a non-polar solvent like hexane or petroleum ether to precipitate the product.

  • Collect the solid by filtration and wash with the non-polar solvent.

  • Purify the product by recrystallization or column chromatography as needed.

Visualizations

Gould-Jacobs Reaction Mechanism

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Saponification & Decarboxylation (Optional) Aniline Aniline Intermediate1 Anilidomethylenemalonate Aniline->Intermediate1 Nucleophilic attack & elimination of ROH MalonicEster Alkoxymethylenemalonate MalonicEster->Intermediate1 Intermediate2 4-Hydroxy-3-carboalkoxyquinoline Intermediate1->Intermediate2 Thermal (6π electrocyclization) Intermediate3 Carboxylic Acid Intermediate Intermediate2->Intermediate3 Saponification (e.g., NaOH) FinalProduct 4-Hydroxyquinoline Intermediate3->FinalProduct Decarboxylation (Heat)

Caption: The reaction pathway of the Gould-Jacobs synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckCondensation Check Condensation Step (TLC/LC-MS) Start->CheckCondensation OptimizeCondensation Optimize Condensation: - Increase malonate eq. - Check reagent quality - Adjust time/temp CheckCondensation->OptimizeCondensation Incomplete CheckCyclization Check Cyclization Step (TLC/LC-MS) CheckCondensation->CheckCyclization Complete OptimizeCondensation->CheckCyclization OptimizeCyclization Optimize Cyclization: - Increase temperature - Increase reaction time - Consider microwave CheckCyclization->OptimizeCyclization Incomplete CheckWorkup Check Workup & Purification CheckCyclization->CheckWorkup Complete OptimizeCyclization->CheckWorkup OptimizeWorkup Optimize Workup: - Check for product in aqueous layer - Ensure complete solvent removal - Choose appropriate purification CheckWorkup->OptimizeWorkup Issue Found SideReactions Investigate Side Reactions: - Tarry materials? - Decarboxylation? CheckWorkup->SideReactions No Issue OptimizeWorkup->SideReactions AddressSideReactions Address Side Reactions: - Use inert atmosphere - Optimize temp/time - Monitor pressure SideReactions->AddressSideReactions Yes End Improved Yield SideReactions->End No AddressSideReactions->End

Caption: A logical workflow for troubleshooting low yields.

References

Troubleshooting common byproducts in Ethyl 6-hydroxyquinoline-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate. The following information addresses common byproducts and procedural challenges encountered during this synthesis, which is typically achieved through the Gould-Jacobs reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate?

The synthesis is a classic example of the Gould-Jacobs reaction. It begins with the condensation of p-aminophenol with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, diethyl ((4-hydroxyphenylamino)methylene)malonate. This intermediate then undergoes a thermal cyclization to yield the final product, Ethyl 6-hydroxyquinoline-3-carboxylate.[1]

Q2: My reaction is producing a low yield of the desired product. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete initial condensation: The reaction between p-aminophenol and DEEM may not have gone to completion.

  • Suboptimal cyclization temperature: The cyclization step requires high temperatures, typically between 250-300°C. If the temperature is too low, the reaction will be slow or incomplete.

  • Reaction time: Insufficient heating time during the cyclization stage can lead to a poor yield.

  • Degradation of the product: Conversely, excessively high temperatures or prolonged heating can cause the desired product to decompose, forming tarry substances.

Q3: I've isolated a significant amount of a byproduct that is not my target molecule. What could it be?

The most common byproducts in this synthesis are:

  • Uncyclized Intermediate: Diethyl ((4-hydroxyphenylamino)methylene)malonate may be present if the cyclization step was incomplete.

  • Decarboxylated Product: At very high temperatures, the ethyl carboxylate group at the 3-position can be lost, resulting in 6-hydroxyquinoline.

  • Tarry Polymers: Overheating or extended reaction times can lead to the formation of high molecular weight, insoluble tars.

Q4: My final product is a viscous oil and is difficult to crystallize. How can I purify it?

The presence of impurities often hinders crystallization. The following purification methods are recommended:

  • Recrystallization: This is a highly effective method for purifying solid organic compounds. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures.

  • Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system can be employed.

Troubleshooting Guide

This section provides a detailed breakdown of common issues, their causes, and recommended solutions.

IssuePotential Cause(s)Recommended Solutions
Low Yield of Final Product Incomplete reaction of starting materials.- Ensure a 1:1 molar ratio of p-aminophenol and diethyl ethoxymethylenemalonate.- Monitor the initial condensation reaction by TLC to confirm the consumption of starting materials.
Insufficient temperature or time for cyclization.- The cyclization step typically requires temperatures in the range of 250-300°C.[2]- Optimize the reaction time; monitor the disappearance of the intermediate by TLC or HPLC.
Degradation of the product at high temperatures.- Avoid excessively high temperatures (above 300°C) and prolonged heating times.[2]- Consider using a high-boiling inert solvent like Dowtherm A or diphenyl ether to ensure even heat distribution.
Presence of Uncyclized Intermediate The cyclization temperature was too low or the reaction time was too short.- Increase the reaction temperature to the optimal range (250-300°C).- Extend the reaction time and monitor the progress by TLC until the intermediate spot disappears.
Formation of Decarboxylated Byproduct (6-hydroxyquinoline) The reaction temperature was too high.- Carefully control the reaction temperature to be within the optimal range.- Minimize the reaction time at the highest effective temperature.
Formation of Dark, Tarry Materials Excessive heating (temperature and/or time) leading to polymerization and decomposition of reactants and products.- Optimize the reaction temperature and time to find a balance between efficient cyclization and minimal degradation.[2]- Use a high-boiling inert solvent for better temperature control.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition.
Product is an Oil or Difficult to Crystallize Presence of impurities (unreacted starting materials, byproducts, or residual solvent).- Purify the crude product using column chromatography.- If a high-boiling solvent was used, ensure its complete removal under high vacuum.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.

Experimental Protocols

Key Experiment: Synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate

This protocol is a generalized procedure based on the Gould-Jacobs reaction.

Materials:

  • p-Aminophenol

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

  • Ethanol (for recrystallization)

Procedure:

  • Condensation: In a round-bottom flask, combine equimolar amounts of p-aminophenol and diethyl ethoxymethylenemalonate. Heat the mixture to approximately 100-120°C for 1-2 hours. The ethanol produced during this step should be removed by distillation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After the initial condensation is complete, add a high-boiling point solvent (e.g., Dowtherm A) to the reaction mixture. Heat the mixture to a temperature of 250-260°C and maintain this temperature for 15-30 minutes.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Add a non-polar solvent such as hexane or petroleum ether to precipitate the crude product. Collect the solid by vacuum filtration and wash it with the non-polar solvent to remove the high-boiling point solvent.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified Ethyl 6-hydroxyquinoline-3-carboxylate.

Quantitative Data

The following table, adapted from a study on the Gould-Jacobs reaction, illustrates the impact of temperature and reaction time on product yield. While the specific starting material was aniline, the trend provides valuable insight into the optimization of the synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate.

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
1250121
230011237
325020511
4300202428
530052447

Data sourced from a Biotage application note.[2]

Visualizations

Signaling Pathways and Logical Relationships

Gould_Jacobs_Reaction cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_byproducts Common Byproducts p_aminophenol p-Aminophenol intermediate Uncyclized Intermediate (Diethyl ((4-hydroxyphenylamino)methylene)malonate) p_aminophenol->intermediate Condensation (100-120°C) deem Diethyl Ethoxymethylenemalonate deem->intermediate product Desired Product (Ethyl 6-hydroxyquinoline-3-carboxylate) intermediate->product Thermal Cyclization (250-300°C) tar Tarry Polymers intermediate->tar Overheating decarboxylated Decarboxylated Byproduct (6-hydroxyquinoline) product->decarboxylated High Temp (>300°C) product->tar Overheating/ Prolonged Time

Caption: Reaction pathway for the synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate and the formation of common byproducts.

Experimental Workflow

Experimental_Workflow start Start condensation Condensation of p-Aminophenol and DEEM (100-120°C, 1-2h) start->condensation cyclization Thermal Cyclization in High-Boiling Solvent (250-260°C, 15-30 min) condensation->cyclization precipitation Precipitation of Crude Product (add non-polar solvent) cyclization->precipitation filtration Vacuum Filtration and Washing precipitation->filtration purification Purification by Recrystallization (e.g., from Ethanol) filtration->purification end Pure Product purification->end

Caption: A generalized experimental workflow for the synthesis and purification of Ethyl 6-hydroxyquinoline-3-carboxylate.

Troubleshooting Logic

Troubleshooting_Logic start Problem Encountered low_yield Low Yield? start->low_yield byproducts Byproducts Present? low_yield->byproducts No check_temp_time Check Condensation and Cyclization Temperature and Time low_yield->check_temp_time Yes oily_product Oily/Non-crystalline Product? byproducts->oily_product No optimize_conditions Optimize Cyclization Conditions (Temp/Time) byproducts->optimize_conditions Yes purify Purify via Recrystallization or Column Chromatography oily_product->purify Yes remove_solvent Ensure Complete Removal of High-Boiling Solvent oily_product->remove_solvent Yes check_temp_time->optimize_conditions optimize_conditions->purify

Caption: A decision-making workflow for troubleshooting common issues in the synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate.

References

Technical Support Center: Purification of Ethyl 6-hydroxyquinoline-3-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Ethyl 6-hydroxyquinoline-3-carboxylate by recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of Ethyl 6-hydroxyquinoline-3-carboxylate, offering potential causes and solutions in a question-and-answer format.

Issue 1: The compound does not dissolve in the chosen solvent, even with heating.

  • Question: I'm trying to recrystallize Ethyl 6-hydroxyquinoline-3-carboxylate, but it won't dissolve in my chosen solvent, even after heating. What should I do?

  • Answer: This indicates that the solvent is not suitable for your compound. Ethyl 6-hydroxyquinoline-3-carboxylate is soluble in common polar organic solvents.[1] If you are using a non-polar solvent, you will likely have difficulty dissolving the compound.

    • Troubleshooting Steps:

      • Select a more polar solvent: Try solvents like ethanol, methanol, or acetone.[2] A good starting point for quinoline derivatives is often ethanol.

      • Use a solvent mixture: If a single solvent is not effective, a binary solvent system can be employed. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or THF) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble, e.g., hexane or heptane) until the solution becomes slightly cloudy. Reheat the mixture to get a clear solution and then allow it to cool slowly.[2]

      • Increase the solvent volume: It's possible you are not using enough solvent. Add more of the hot solvent in small increments until the solid dissolves. However, be mindful that using too much solvent will reduce your final yield.

Issue 2: No crystals form upon cooling.

  • Question: My Ethyl 6-hydroxyquinoline-3-carboxylate dissolved completely in the hot solvent, but no crystals have formed even after the solution has cooled to room temperature. What is happening?

  • Answer: The absence of crystal formation is a common issue and can be due to several factors, including the solution not being sufficiently saturated or the presence of impurities that inhibit crystallization.

    • Troubleshooting Steps:

      • Induce crystallization:

        • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

        • Seeding: Add a tiny crystal of pure Ethyl 6-hydroxyquinoline-3-carboxylate to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

        • Concentrate the solution: If the solution is not saturated enough, you can gently heat it to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to "oil out" or precipitate too quickly.[3]

      • Cool to a lower temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.

      • Ensure purity of the starting material: If significant impurities are present, they can interfere with the crystal lattice formation. It may be necessary to perform a preliminary purification step, such as passing the crude material through a short column of silica gel.

Issue 3: The compound "oils out" instead of forming crystals.

  • Question: When my solution cools, a liquid or oily substance separates instead of solid crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solute's melting point is lower than the temperature at which it precipitates from the saturated solution. This is more common with impure compounds.

    • Troubleshooting Steps:

      • Reheat and add more solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional solvent to decrease the saturation point and allow the solution to cool more slowly.[3][4]

      • Slow down the cooling rate: Insulate the flask or allow it to cool in a warm water bath that gradually cools to room temperature. This gives the molecules more time to arrange themselves into a crystal lattice.

      • Change the solvent system: The chosen solvent may be too "good" a solvent. Try a solvent in which the compound is slightly less soluble at higher temperatures. Alternatively, using a solvent pair can sometimes prevent oiling out.

Issue 4: The final crystal yield is very low.

  • Question: I have successfully obtained pure crystals, but my final yield is much lower than expected. What could be the reason?

  • Answer: A low yield is often due to using an excessive amount of solvent, which results in a significant portion of the compound remaining in the mother liquor.

    • Troubleshooting Steps:

      • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the crude product.

      • Ensure complete cooling: Allow the solution to cool thoroughly, finishing with an ice bath, to maximize the precipitation of the product.

      • Recover from the mother liquor: The filtrate (mother liquor) can be concentrated by evaporating some of the solvent, and a second crop of crystals can be obtained upon cooling. Be aware that this second crop may be less pure than the first.[3]

      • Avoid premature filtration: Ensure that crystallization is complete before filtering.

Issue 5: The crystals are colored, but the pure compound should be colorless.

  • Question: My recrystallized Ethyl 6-hydroxyquinoline-3-carboxylate has a yellowish tint, but I expect a white solid. How can I remove the color?

  • Answer: Colored impurities are common in organic synthesis. These can often be removed by treatment with activated charcoal.

    • Troubleshooting Steps:

      • Charcoal treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient).

      • Hot filtration: Keep the solution hot and filter it through a fluted filter paper to remove the charcoal. This step should be done quickly to prevent the desired compound from crystallizing prematurely in the funnel. Preheating the funnel and receiving flask can help.

      • Proceed with crystallization: Allow the hot, decolorized filtrate to cool slowly to form pure, colorless crystals. Note that using too much charcoal can lead to a loss of your desired product due to adsorption.

Data Presentation

SolventPolarityBoiling Point (°C)Expected Solubility of Ethyl 6-hydroxyquinoline-3-carboxylateNotes
WaterHigh100LowUnlikely to be a good primary solvent for recrystallization.
MethanolHigh65Likely soluble, especially when hot.Good candidate for recrystallization.
EthanolHigh78Likely soluble, especially when hot.A common and effective solvent for quinoline derivatives.[2]
AcetoneMedium56Likely soluble.Good candidate, but its low boiling point may require careful handling.
Ethyl AcetateMedium77Moderate to high solubility.May be too good of a solvent, potentially leading to lower yields.
DichloromethaneMedium40High solubility.Likely too soluble for effective recrystallization as a single solvent.
TolueneLow111Low to moderate solubility.May be useful as a "poor" solvent in a binary system.
Hexane/HeptaneLow69 / 98Very low solubility.Good candidates for a "poor" solvent in a binary system.

Experimental Protocols

Detailed Methodology for the Recrystallization of Ethyl 6-hydroxyquinoline-3-carboxylate

This protocol provides a general procedure that should be optimized based on the purity of the crude material and the results of small-scale solvent screening tests.

  • Solvent Selection:

    • Place a small amount (approx. 20-30 mg) of the crude Ethyl 6-hydroxyquinoline-3-carboxylate into a small test tube.

    • Add a few drops of a potential solvent (e.g., ethanol) at room temperature and observe the solubility.

    • Gently heat the test tube in a warm water bath. Add the solvent dropwise until the solid just dissolves.

    • Allow the test tube to cool to room temperature and then in an ice bath. A good recrystallization solvent will result in the formation of a significant amount of crystals.

  • Dissolution:

    • Place the crude Ethyl 6-hydroxyquinoline-3-carboxylate into an Erlenmeyer flask of an appropriate size (the solvent should not fill the flask more than halfway).

    • Add the chosen solvent (e.g., ethanol) in small portions while heating the flask on a hot plate. Swirl the flask continuously.

    • Continue adding the hot solvent until the solid is completely dissolved. Add a minimal excess of the solvent to prevent premature crystallization.

  • Decolorization (if necessary):

    • If the solution is colored, remove the flask from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution and swirl.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or if insoluble impurities are present):

    • Preheat a stemless funnel and a receiving Erlenmeyer flask.

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the receiving flask. This step should be performed rapidly to prevent crystallization in the funnel.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying:

    • Allow the crystals to air dry on the filter paper for a few minutes by drawing air through the funnel.

    • Transfer the crystals to a watch glass and dry them in a desiccator or a vacuum oven until a constant weight is achieved.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool colored_crystals Colored Crystals dissolve->colored_crystals Issue crystals_form Crystals Form? cool->crystals_form oil_out Compound Oils Out cool->oil_out Issue filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes no_crystals No Crystals crystals_form->no_crystals No low_yield Low Yield filter_dry->low_yield Issue induce Induce Crystallization (Scratch/Seed/Concentrate) no_crystals->induce re_cool Re-cool induce->re_cool re_cool->crystals_form reheat_add_solvent Reheat and Add More Solvent oil_out->reheat_add_solvent slow_cool Cool Slowly reheat_add_solvent->slow_cool slow_cool->cool check_solvent_vol Check Solvent Volume (Minimize Hot Solvent) low_yield->check_solvent_vol recover_mother_liquor Recover from Mother Liquor check_solvent_vol->recover_mother_liquor charcoal_treatment Add Activated Charcoal to Hot Solution colored_crystals->charcoal_treatment hot_filtration Hot Filtration charcoal_treatment->hot_filtration hot_filtration->cool

Caption: Troubleshooting workflow for the recrystallization of Ethyl 6-hydroxyquinoline-3-carboxylate.

References

Improving the yield of the Gould-Jacobs cyclization step.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Gould-Jacobs cyclization step for the synthesis of 4-hydroxyquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the Gould-Jacobs reaction and what are its key steps?

The Gould-Jacobs reaction is a multi-step organic synthesis used to prepare 4-hydroxyquinoline derivatives.[1][2] The sequence involves:

  • Condensation: An aniline reacts with an alkoxymethylenemalonic ester (like diethyl ethoxymethylenemalonate) to form an anilidomethylenemalonic ester intermediate.[1][2]

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization (typically >250°C) to form the quinoline ring system.[1][3]

  • Saponification and Decarboxylation (Optional): The resulting 4-hydroxy-3-carboalkoxyquinoline can be hydrolyzed (saponified) to the carboxylic acid and subsequently decarboxylated with heat to yield a 4-hydroxyquinoline.[2][4]

Q2: What are the typical reaction conditions for the cyclization step?

The cyclization is a thermal process requiring high temperatures, often in the range of 250-300°C.[1] This is typically achieved by conventional heating in a high-boiling point, inert solvent (e.g., diphenyl ether, Dowtherm A) or through microwave irradiation, which can shorten reaction times and improve yields.[1][3][5]

Q3: How do substituents on the aniline starting material affect the reaction?

The electronic nature of the substituents on the aniline ring influences the reaction's success. Anilines with electron-donating groups, particularly at the meta-position, are generally effective.[1][2] Conversely, anilines with electron-withdrawing groups can make the reaction more sluggish and may require more forceful conditions to proceed efficiently.[1]

Q4: What are the most common side reactions during the Gould-Jacobs cyclization?

A primary side reaction is the decarboxylation of the 3-carboalkoxy group, which is more likely to occur under high-pressure and high-temperature conditions, leading to a 4-hydroxyquinoline product without the ester group at the 3-position.[1] At excessively high temperatures or with prolonged heating, decomposition can occur, resulting in the formation of dark, tarry materials.[1][6]

Q5: My final product is a viscous oil and is difficult to crystallize. What can I do?

Difficulty in crystallization is often due to the presence of impurities or residual high-boiling solvent.[1]

  • Purification: Purify the crude product using column chromatography to remove impurities.[1]

  • Solvent Removal: Ensure the high-boiling solvent is thoroughly removed under a high vacuum.[1]

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent such as hexane or petroleum ether.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the Gould-Jacobs cyclization step.

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Cyclized Product Incomplete Cyclization: Insufficient temperature or reaction time.• Gradually increase the reaction temperature, monitoring for both product formation and decomposition.[1]• Extend the reaction time at the current temperature.• Switch to microwave heating for more efficient and rapid energy transfer.[1][7]
Reagent Quality: Decomposition or impurity of starting materials.• Use fresh, high-quality reagents.[1]• Ensure starting materials are pure and dry.[8][9]
Formation of Dark Tarry Materials Thermal Decomposition: Reaction temperature is too high or heating time is too long.• Optimize the temperature and reaction time to find a balance between cyclization and degradation.[1][7]• Use a high-boiling inert solvent (e.g., Dowtherm A) to ensure even heating.[1][5]• Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.[1]
Formation of Decarboxylated Byproduct Excessive Temperature/Pressure: The reaction conditions are too harsh.• Carefully control and potentially lower the reaction temperature and time.[1]• If using a sealed vessel for microwave synthesis, monitor the pressure and reduce the temperature if necessary.[1]
Reaction Fails to Proceed Poor Substrate Reactivity: Electron-withdrawing groups on the aniline can hinder the reaction.• More forcing conditions (higher temperature, longer reaction time) may be required.[1]
Impure Starting Materials: Contaminants may be interfering with the reaction.• Purify the aniline and/or the malonic ester derivative before starting the reaction.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in the Gould-Jacobs cyclization.

G start Low Yield or No Product tar Dark Tar Formation? start->tar incomplete Incomplete Cyclization? tar->incomplete No optimize_temp Optimize Temperature and Time (e.g., lower temp, shorter time) Use inert atmosphere tar->optimize_temp Yes increase_temp Increase Temperature or Time incomplete->increase_temp Yes check_purity Check Starting Material Purity incomplete->check_purity No end Improved Yield optimize_temp->end microwave Switch to Microwave Heating increase_temp->microwave If still low microwave->end check_purity->end

Caption: A decision tree for troubleshooting low yields in the Gould-Jacobs cyclization.

Data Presentation

Optimizing Reaction Conditions with Microwave Heating

Microwave-assisted synthesis allows for the rapid optimization of temperature and reaction time. The following data, adapted from a Biotage application note, demonstrates the impact of these parameters on the reaction of aniline with diethyl ethoxymethylenemalonate (DEEM).[3]

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)Notes
1250111Reaction is incomplete; mostly intermediate is present.
23001537Increasing temperature significantly boosts the yield.[3]
3250514Extending time at 250°C does not significantly improve yield.
4300152428Longer time at high temperature leads to degradation and decarboxylation.[3][7]
530051247Optimal balance of temperature and time provides the highest yield.[3][7]

Experimental Protocols

Protocol 1: Conventional High-Temperature Synthesis

This method utilizes a high-boiling point, inert solvent to achieve the required temperature for cyclization.[3] Using such a solvent can increase cyclization yields to as high as 95%.[3][5]

Materials:

  • Anilidomethylenemalonate intermediate

  • High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

  • Reaction flask with a reflux condenser and heating mantle

  • Non-polar solvent for precipitation (e.g., cyclohexane, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the crude anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether.[1][3]

  • Heating: Under an inert atmosphere (e.g., nitrogen), heat the mixture to reflux (typically 250-260°C) and maintain this temperature for 30-60 minutes.[1][3] Monitor the reaction progress by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature.[1][3]

  • Purification: Add a non-polar solvent like cyclohexane or hexanes to precipitate the crude product and dissolve the high-boiling reaction solvent.[3][6]

  • Washing and Drying: Collect the solid by filtration, wash it thoroughly with the non-polar solvent to remove residual high-boiling solvent, and dry under vacuum.[3]

Protocol 2: Microwave-Assisted Synthesis

This protocol provides a method for rapid and efficient cyclization using microwave irradiation.[3][7]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial with a magnetic stirring bar

  • Microwave synthesis system

  • Ice-cold acetonitrile for washing

Procedure:

  • Reaction Setup: Add the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq) to a microwave vial equipped with a magnetic stirring bar.[7]

  • Microwave Irradiation: Seal the vial and heat the mixture in the microwave synthesizer to the desired temperature (e.g., 300°C) and hold for the optimized time (e.g., 5 minutes).[7] Monitor the internal temperature and pressure.

  • Isolation: Allow the reaction vessel to cool completely to room temperature, which should cause the product to precipitate.[3][7]

  • Washing and Drying: Filter the precipitated product and wash with a small amount of ice-cold acetonitrile.[7] Dry the resulting solid under vacuum.

Gould-Jacobs Reaction Pathway

The following diagram illustrates the overall reaction pathway from the initial reactants to the final 4-hydroxyquinoline product.

G Reactants Aniline + Alkoxymethylenemalonate Intermediate Anilidomethylenemalonate Intermediate Reactants->Intermediate Condensation (100-130°C) Cyclized 4-Hydroxyquinoline- 3-carboxylate Intermediate->Cyclized Thermal Cyclization (>250°C) Acid 4-Hydroxyquinoline- 3-carboxylic Acid Cyclized->Acid Saponification (e.g., NaOH) Final 4-Hydroxyquinoline Acid->Final Decarboxylation (Heat)

Caption: The Gould-Jacobs reaction pathway from reactants to the final 4-hydroxyquinoline.

References

Technical Support Center: Synthesis of 4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges, particularly side reactions, encountered during the synthesis of 4-hydroxyquinolines.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during synthesis, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or No Yield of the Desired 4-Hydroxyquinoline

  • Q1: My Conrad-Limpach synthesis is resulting in a very low yield. What are the common causes and how can I fix this?

    A: Low yields in the Conrad-Limpach synthesis can stem from several factors. The most critical step is the thermal cyclization, which often requires high temperatures.[1][2]

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider increasing the reaction time or temperature.[3]

    • Suboptimal Cyclization Temperature: The cyclization of the Schiff base intermediate requires heating to approximately 250 °C.[1] Using a high-boiling inert solvent like mineral oil or Dowtherm can significantly improve yields, in some cases up to 95%.[1][4] Yields generally increase with the reaction temperature up to a certain point.[5]

    • Reagent Purity: Ensure all starting materials and solvents are of high purity and anhydrous, as impurities can deactivate catalysts or interfere with the reaction.[3]

  • Q2: I'm attempting a Camps cyclization, but the yield is poor. What should I check?

    A: The Camps cyclization of o-acylaminoacetophenones is base-catalyzed.[6] Low yields can be due to:

    • Ineffective Base: The strength and concentration of the base (e.g., hydroxide ion) are crucial for the intramolecular condensation.[7] Ensure the base is fresh and used in the correct stoichiometric amount.

    • Starting Material Stability: The o-acylaminoacetophenone starting material may be degrading under the reaction conditions. It's important to choose conditions that favor cyclization without decomposing the substrate.

Issue 2: Formation of Isomeric Byproducts

  • Q3: My Conrad-Limpach reaction is producing a mixture of 4-hydroxyquinoline and 2-hydroxyquinoline. How can I improve the selectivity?

    A: This is a classic issue of kinetic versus thermodynamic control. The reaction between an aniline and a β-ketoester can proceed via two pathways: the Conrad-Limpach pathway (attack on the keto group) or the Knorr pathway (attack on the ester group).[8][9]

    • Kinetic Control (Favors 4-hydroxyquinoline): Running the initial condensation at lower or moderate temperatures favors the attack on the more reactive keto group, leading to the β-aminoacrylate intermediate required for 4-hydroxyquinoline formation.[1][8] This is the kinetic product.

    • Thermodynamic Control (Favors 2-hydroxyquinoline): Higher condensation temperatures can favor the formation of the more stable β-ketoanilide intermediate (from attack on the ester group), which then cyclizes to the 2-hydroxyquinoline (or 2-quinolone), the thermodynamic product.[8][9]

  • Q4: The Camps cyclization is giving me a mixture of two different hydroxyquinoline isomers. How can I control the outcome?

    A: The Camps cyclization can indeed yield two different hydroxyquinoline products depending on which enolate is formed and attacks the amide carbonyl. The relative proportions of the isomers are highly dependent on the reaction conditions and the structure of the starting material.[7] Fine-tuning the base, solvent, and temperature may be necessary to favor the formation of one isomer over the other.

Issue 3: Formation of Other Side Products

  • Q5: I've isolated an unexpected bisquinoline derivative. How does this form and how can I prevent it?

    A: The formation of bisquinoline derivatives can occur, particularly in subsequent reactions of the 4-hydroxyquinoline product, such as modified Mannich reactions or Knoevenagel condensations where an aldehyde is present.[10] If this side product is forming during the primary synthesis, it may be due to a side reaction involving the starting materials or intermediates. To minimize this, ensure precise stoichiometry of reactants and controlled reaction conditions.

Issue 4: Difficulty in Product Purification

  • Q6: My crude product is a thick tar, making extraction and purification difficult. What can I do?

    A: Tar formation is a common problem in syntheses that use harsh conditions like concentrated sulfuric acid and high temperatures, such as the Skraup reaction.[11] While the Conrad-Limpach reaction is less prone to this, high-temperature cyclizations can lead to some decomposition.[2]

    • Use of Milder Conditions: Modern methods often employ catalysts like Y(OTf)₃ or ionic liquids, which can promote the reaction under milder conditions and lead to cleaner reaction mixtures.[11]

    • Solvent Choice: Using a high-boiling, inert solvent like diphenyl ether can keep the product in solution and prevent it from solidifying or turning into an unmanageable tar.[4][12]

  • Q7: How can I effectively purify my 4-hydroxyquinoline product from unreacted starting materials or isomers?

    A:

    • Recrystallization: This is an excellent method for obtaining highly pure material if a suitable solvent can be found.[13] For example, 2-methyl-4-hydroxyquinoline can be purified by recrystallization from boiling water after treatment with decolorizing carbon.[4]

    • Column Chromatography: This is a standard method for separating products from impurities. The choice of eluent is critical and usually involves a mix of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents.[13]

    • Acid-Base Extraction: 4-Hydroxyquinolines are phenolic and can be dissolved in a strongly alkaline aqueous solution (like NaOH) to separate them from non-acidic impurities. The product can then be precipitated by acidifying the solution.[14]

Data Presentation

Table 1: Effect of Solvent Boiling Point on Conrad-Limpach Cyclization Yield

SolventBoiling Point (°C)Yield (%)
Methyl Benzoate19925
Ethyl Benzoate21245
Propyl Benzoate23155
Iso-butyl Benzoate24766
2-Nitrotoluene22260
1,2,4-Trichlorobenzene21460
2,6-di-tert-butylphenol26465
Dowtherm A25770
Data adapted from a survey of solvents for the Conrad-Limpach synthesis.[5]

Experimental Protocols

Protocol 1: General Procedure for Conrad-Limpach Synthesis of 2-Methyl-4-hydroxyquinoline

This protocol is a representative example and should be optimized for specific substrates.

Step 1: Formation of the β-Anilinocrotonate Intermediate

  • In a suitable flask, mix equimolar amounts of aniline and ethyl acetoacetate.

  • Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

  • Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC until the aniline is consumed.

  • Remove any water formed during the reaction. The crude ethyl β-anilinocrotonate is often a viscous oil and can be used directly in the next step after removing any volatile impurities under reduced pressure.[1][8]

Step 2: Thermal Cyclization

  • Set up a three-necked flask with a mechanical stirrer and a reflux condenser.

  • Add a high-boiling solvent such as Dowtherm A (a mixture of diphenyl and diphenyl ether) to the flask.[4]

  • Heat the solvent to reflux temperature (approx. 257 °C).

  • Slowly add the crude ethyl β-anilinocrotonate from Step 1 to the refluxing solvent.

  • Continue stirring and refluxing for 10-15 minutes after the addition is complete. Ethanol is formed and will distill off.[4]

  • Allow the mixture to cool to room temperature, which should cause the product to precipitate as a solid.

  • Add petroleum ether to the cooled mixture to aid precipitation, then collect the solid product by filtration.[4]

Step 3: Purification

  • The crude solid can be purified by recrystallization. For 2-methyl-4-hydroxyquinoline, dissolve the crude product in boiling water containing a small amount of decolorizing carbon.

  • Filter the hot solution to remove the carbon.

  • Allow the filtrate to cool slowly to form pure, needle-like crystals of the 4-hydroxyquinoline.

  • Collect the pure product by filtration. The expected yield is typically high (85-90%).[4]

Visualizations

Conrad_Limpach_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Tautomerization Aniline Aniline SchiffBase Schiff Base (β-Aminoacrylate) Aniline->SchiffBase + β-Ketoester (Low Temp) Ketoester β-Ketoester Ketoester->SchiffBase CyclizedInt Cyclized Intermediate SchiffBase->CyclizedInt Heat (~250 °C) (Ring Closure) Product 4-Hydroxyquinoline (Enol Form) CyclizedInt->Product - Alcohol Quinolone 4-Quinolone (Keto Form) Product->Quinolone Tautomerization (Predominates) Competing_Pathways cluster_CL Conrad-Limpach Pathway cluster_Knorr Knorr Pathway Start Aniline + β-Ketoester CL_Intermediate β-Aminoacrylate (Kinetic Product) Start->CL_Intermediate Low Temp (Attack at Keto) Knorr_Intermediate β-Ketoanilide (Thermodynamic Product) Start->Knorr_Intermediate High Temp (Attack at Ester) CL_Product 4-Hydroxyquinoline CL_Intermediate->CL_Product Heat Knorr_Product 2-Hydroxyquinoline Knorr_Intermediate->Knorr_Product Acid, Heat Camps_Cyclization cluster_pathways Alternative Cyclizations Start o-Acylamino- acetophenone IsomerA Product A (2-Substituted-4-Hydroxyquinoline) Start->IsomerA Base (OH⁻) (Pathway 'a') IsomerB Product B (4-Substituted-2-Hydroxyquinoline) Start->IsomerB Base (OH⁻) (Pathway 'b') Troubleshooting_Workflow Start Low Product Yield Observed CheckReagents Verify Purity of Reagents & Solvents Start->CheckReagents MonitorReaction Monitor Reaction Progress (TLC) CheckReagents->MonitorReaction Reagents OK CheckConditions Review Reaction Conditions (Temp, Time) MonitorReaction->CheckConditions Incomplete Reaction Purification Optimize Purification Strategy CheckConditions->Purification Reaction Complete Success Yield Improved Purification->Success

References

Preventing degradation during high-temperature cyclization of quinolines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and prevent degradation during the high-temperature cyclization of quinolines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during common high-temperature quinoline synthesis reactions.

General Issues

Q1: My high-temperature quinoline cyclization is resulting in a low yield and significant tar formation. What are the general causes?

A1: Low yields and tarring in high-temperature quinoline syntheses are common and often interconnected. Key factors to investigate include:

  • Excessive Temperature: While heat is necessary, excessive temperatures can lead to the decomposition of starting materials, intermediates, and the final product.[1][2]

  • Reaction Rate: Many classic quinoline syntheses, like the Skraup reaction, are highly exothermic.[3][4] An uncontrolled reaction rate can lead to localized overheating, promoting polymerization and charring.[1][4]

  • Strongly Acidic Conditions: Harsh acidic conditions can promote unwanted side reactions, including polymerization of reactants or intermediates.[1][4]

  • Purity of Reagents: Impurities in starting materials can act as catalysts for degradation pathways or inhibit the desired reaction.[5]

  • Atmosphere: Sensitivity to air or moisture can lead to degradation, especially at high temperatures. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[2]

Specific to Skraup Synthesis

Q2: My Skraup synthesis is extremely vigorous and difficult to control, leading to a dark, tarry product. How can I moderate the reaction?

A2: The Skraup synthesis is notoriously exothermic.[3][4] To control the reaction and minimize tar formation, consider the following:

  • Use a Moderator: The addition of a moderator like anhydrous ferrous sulfate (FeSO₄) or boric acid is crucial to make the reaction less violent.[1][3][4]

  • Controlled Acid Addition: Add concentrated sulfuric acid slowly and with efficient external cooling (e.g., an ice bath) to manage the heat generated.[1][4]

  • Efficient Stirring: Vigorous mechanical stirring is essential to ensure even heat distribution and prevent localized hotspots.[1]

  • Optimize Oxidizing Agent: While nitrobenzene is traditionally used, other oxidizing agents such as arsenic pentoxide can be employed and may offer better control in some cases.[1]

Specific to Doebner-von Miller Synthesis

Q3: I'm observing a lot of polymer formation and consequently low yields in my Doebner-von Miller reaction. What is the best way to avoid this?

A3: The Doebner-von Miller reaction is highly prone to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[1][6] To mitigate this:

  • Controlled Addition: Slowly add the α,β-unsaturated carbonyl compound to the acidic aniline mixture. This keeps the instantaneous concentration of the carbonyl compound low, disfavoring polymerization.[6]

  • Biphasic Conditions: Running the reaction in a two-phase system (e.g., water/toluene) can sequester the reactive carbonyl compound in the organic phase, limiting its self-condensation in the acidic aqueous phase.[4][7]

  • Catalyst Choice: While strong Brønsted acids are common, exploring Lewis acid catalysts may provide a milder reaction environment.[8]

Specific to Conrad-Limpach Synthesis

Q4: The high temperatures required for my Conrad-Limpach cyclization (>250°C) are causing product decomposition. How can I improve the yield?

A4: The high-temperature cyclization step is a common challenge in the Conrad-Limpach synthesis.[2][9]

  • High-Boiling Inert Solvent: Performing the cyclization in a high-boiling, inert solvent like mineral oil or 1,2,4-trichlorobenzene can significantly improve yields compared to running the reaction neat. The solvent helps to ensure uniform heating and can prevent localized overheating of the product.[2][9]

  • Precise Temperature Control: Use a high-temperature thermometer and a suitable heating apparatus (e.g., a sand bath or heating mantle with a controller) to maintain a consistent and optimized temperature.[2]

  • Inert Atmosphere: At these high temperatures, reacting under an inert atmosphere (nitrogen or argon) can prevent oxidative degradation of the 4-hydroxyquinoline product.[2]

Data Presentation

Table 1: Moderators for Skraup Synthesis

ModeratorFunctionReference
Ferrous Sulfate (FeSO₄)Makes the reaction less violent and reduces charring.[1][3][4]
Boric AcidActs as a moderator to control the exothermic reaction.[3]

Table 2: Strategies to Minimize Polymerization in Doebner-von Miller Synthesis

StrategyEffect on Side ReactionsReference
Slow addition of carbonylMaintains a low concentration of the carbonyl, disfavoring self-condensation.[6]
Biphasic solvent systemSequesters the carbonyl compound, reducing acid-catalyzed polymerization.[4][7]

Table 3: Solvents for High-Temperature Conrad-Limpach Cyclization

SolventBoiling Point (°C)AdvantageReference
Mineral Oil> 300Inert, provides even heating, improves yield.[2][9]
1,2,4-Trichlorobenzene214Inert, high-boiling, can improve yields.[2]
Dowtherm A257High thermal stability, effective heat transfer medium.N/A

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates a moderator to control the highly exothermic reaction.

  • Reaction Setup: In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, add anhydrous ferrous sulfate (FeSO₄) as a moderator.[1]

  • Addition of Reactants: To the flask, add the aniline derivative, followed by anhydrous glycerol. Stir the mixture to ensure it is homogeneous.[1][3]

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.[1][4]

  • Reaction: Once the addition is complete, gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and control the reaction by external cooling if necessary. After the main exothermic phase subsides, heat the mixture to reflux for a few hours to complete the reaction.[4]

  • Work-up: After cooling, carefully dilute the viscous reaction mixture by pouring it into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[1]

  • Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from the non-volatile tar.[1][4] The distillate is then extracted with an organic solvent (e.g., toluene), dried, and distilled under reduced pressure.[1]

Protocol 2: High-Temperature Conrad-Limpach Cyclization

This protocol uses a high-boiling solvent to improve yield and prevent decomposition.

  • Intermediate Formation: React the aniline with a β-ketoester (e.g., ethyl acetoacetate), typically at a moderate temperature (100-140°C), often with a catalytic amount of acid, to form the intermediate β-aminoacrylate.

  • Cyclization Setup: In a separate flask equipped for high-temperature reaction (e.g., with a mechanical stirrer and a short-path distillation head), heat a high-boiling inert solvent like mineral oil to ~250°C under an inert atmosphere.[2][9]

  • Cyclization Reaction: Slowly add the pre-formed β-aminoacrylate intermediate to the hot solvent with vigorous stirring. The cyclization and elimination of ethanol occur at this high temperature.[9]

  • Work-up: Cool the reaction mixture. The 4-hydroxyquinoline product often precipitates upon cooling.[2] Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and dissolve the reaction solvent.[2]

  • Purification: Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent to remove the mineral oil, and dry.[2] Recrystallization can be performed for further purification if necessary.

Visualizations

Troubleshooting_High_Temp_Quinoline_Synthesis cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies start Low Yield / Degradation in High-Temp Cyclization cause1 Excessive Temperature? start->cause1 cause2 Uncontrolled Exotherm? start->cause2 cause3 Polymerization? start->cause3 cause4 Harsh Acidic Conditions? start->cause4 sol1a Optimize Temperature Profile (e.g., use high-boiling solvent for even heating) cause1->sol1a sol1b Precise Temp. Control cause1->sol1b sol2a Add Moderator (e.g., FeSO₄ in Skraup) cause2->sol2a sol2b Slow Reagent Addition (e.g., H₂SO₄) cause2->sol2b sol2c Efficient Cooling & Stirring cause2->sol2c sol3a Slow Addition of Carbonyl (Doebner-von Miller) cause3->sol3a sol3b Use Biphasic System cause3->sol3b sol4a Screen Milder Catalysts (e.g., Lewis Acids) cause4->sol4a

References

Technical Support Center: Synthesis of Substituted Quinoline-3-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of substituted quinoline-3-carboxylates.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain substituted quinoline-3-carboxylates?

A1: The most direct and widely used methods are the Gould-Jacobs reaction and the Friedländer annulation . The Gould-Jacobs reaction utilizes an aniline and an alkoxymethylenemalonic ester to form a 4-hydroxyquinoline-3-carboxylate.[1][2] The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester, to yield polysubstituted quinolines.[3][4] Other methods like the Conrad-Limpach-Knorr and Doebner-von Miller syntheses can also be adapted, though they may require more steps or yield different isomers.[5][6]

Q2: My Gould-Jacobs cyclization step is giving very low yields. What is the primary cause?

A2: The thermal cyclization in the Gould-Jacobs reaction requires very high temperatures, typically 250-300°C.[1] Low yields are often due to incomplete reaction from insufficient temperature or decomposition and tar formation from prolonged heating.[1] Optimizing the temperature and reaction time is critical. Using a high-boiling inert solvent like Dowtherm A or employing microwave irradiation can improve results by providing rapid, uniform heating.[1][7]

Q3: I am observing significant tar formation in my quinoline synthesis. How can I minimize it?

A3: Tar formation is a common issue, especially in acid-catalyzed reactions like the Doebner-von Miller or Skraup syntheses, due to the polymerization of reactants or intermediates under harsh conditions.[8][9] To minimize tarring, you can optimize the temperature to avoid excessive heat, control the rate of reactant addition, and in some cases, use a moderator like ferrous sulfate to make the reaction less vigorous.[8] For the Doebner-von Miller reaction, using a biphasic solvent system can also reduce polymerization of the carbonyl compound.[9]

Q4: How can I improve the regioselectivity in the Conrad-Limpach synthesis when using an aniline and a β-ketoester?

A4: The Conrad-Limpach-Knorr synthesis can yield two different products: a 4-quinolone (from reaction at the keto group) or a 2-quinolone (from reaction at the ester group). Temperature is the key factor for controlling selectivity. Lower to moderate temperatures favor the formation of the β-aminoacrylate (kinetic product), which cyclizes to the 4-quinolone.[6][10] Higher temperatures tend to favor the formation of the β-ketoanilide (thermodynamic product), leading to the 2-quinolone.[10]

Q5: I am struggling to hydrolyze my quinoline-3-carboxylate ester to the corresponding carboxylic acid. What conditions should I try?

A5: The hydrolysis of sterically hindered or electron-deficient esters can be challenging. Standard methods involve heating with a strong base (e.g., NaOH or KOH in an aqueous alcohol solution) or a strong acid (e.g., HCl or H₂SO₄). If standard conditions fail, you can try using phase-transfer catalysts, microwave heating to increase the reaction rate, or alternative reagents like lithium iodide (LiI) in a solvent like pyridine or lutidine for a non-aqueous cleavage. The process of ester hydrolysis can be complex, sometimes involving intermediates like orthoesters.[11]

Q6: My quinoline-3-carboxylic acid product decarboxylates upon heating during workup or purification. How can I prevent this?

A6: Decarboxylation is often triggered by high temperatures, especially under acidic or basic conditions.[12][13] To prevent this, avoid excessive heating during purification steps. If possible, purify the product by recrystallization at lower temperatures or use column chromatography at room temperature. If heating is unavoidable, such as in a Krapcho decarboxylation of a related malonic ester, careful control of temperature and reaction time is crucial.[14]

Troubleshooting Guides

This section provides detailed solutions to specific problems encountered during the synthesis of substituted quinoline-3-carboxylates.

Problem 1: Low or No Yield in Gould-Jacobs Cyclization
  • Symptom: The anilidomethylenemalonate intermediate is consumed (verified by TLC/LC-MS), but the desired 4-hydroxy-3-carboalkoxyquinoline product is not formed or is present in very low quantities. Significant charring or decomposition is observed.

  • Root Cause: The thermal cyclization step is highly sensitive to temperature. Insufficient heat leads to an incomplete reaction, while excessive heat or prolonged reaction times can cause decomposition of the starting material and product.[1]

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your heating apparatus (e.g., sand bath, heating mantle, microwave) is accurately calibrated and providing uniform heating. The target temperature is typically 250-300°C.[1]

    • Optimize Reaction Time: At these high temperatures, the reaction is often very fast (1-15 minutes).[7] Run small-scale experiments to find the optimal balance between conversion and decomposition.

    • Use a High-Boiling Solvent: Performing the reaction in a high-boiling inert solvent such as Dowtherm A or diphenyl ether can ensure even heat distribution and prevent localized overheating.[1]

    • Consider Microwave Synthesis: Microwave irradiation is highly effective for this reaction, providing rapid and uniform heating that can significantly improve yields and reduce reaction times from hours to minutes.[1][7]

Problem 2: Poor Yield and Side Products in Friedländer Annulation
  • Symptom: The reaction between the 2-aminoaryl ketone and the β-dicarbonyl compound results in a complex mixture of products with a low yield of the desired quinoline-3-carboxylate.

  • Root Cause: The Friedländer synthesis can be catalyzed by either acids or bases, and the choice of catalyst is crucial.[4] An inappropriate catalyst can lead to self-condensation of the carbonyl partners, side reactions, or a slow reaction rate.

  • Troubleshooting Steps:

    • Catalyst Screening: The reaction is sensitive to the catalyst used. Perform small-scale screens with various catalysts. Options include Brønsted acids (p-TsOH), Lewis acids (ZnCl₂, Sc(OTf)₃, Ce(NH₄)₂(NO₃)₆), bases (KOH, piperidine), or even catalyst-free conditions in a suitable solvent like water.[3][15][16]

    • Solvent Optimization: The choice of solvent can influence reaction rates and selectivity. While traditional methods use alcohols or acetic acid, greener alternatives like water or ionic liquids have been shown to be effective and can improve yields.[3][15]

    • Temperature Control: While some Friedländer reactions proceed at room temperature with an efficient catalyst, others may require heating.[16] Gradually increase the temperature to find the optimum without causing degradation.

Problem 3: Product is an Intractable Oil or Fails to Crystallize
  • Symptom: After the reaction workup and solvent removal, the crude product is a dark, viscous oil that does not solidify, making purification by recrystallization impossible.

  • Root Cause: The crude product may contain impurities that inhibit crystallization. These can include unreacted starting materials, polymeric tars, or reaction byproducts.

  • Troubleshooting Steps:

    • Initial Purification: Attempt to remove baseline impurities by dissolving the oil in a suitable solvent (e.g., dichloromethane or ethyl acetate) and washing with dilute acid and/or base to remove any residual basic or acidic starting materials.

    • Trituration: Try adding a non-polar solvent in which the product is insoluble (e.g., hexane, petroleum ether, or diethyl ether) to the oil and scratching the side of the flask with a glass rod. This can often induce crystallization or cause the product to precipitate as a solid.[1]

    • Column Chromatography: If trituration fails, purification by silica gel column chromatography is the next logical step. A gradient elution from a non-polar solvent (like hexane) to a more polar one (like ethyl acetate) is typically effective.

    • Check for Purity: Before attempting crystallization, ensure the compound is sufficiently pure by TLC or ¹H NMR. Even small amounts of impurities can sometimes prevent crystallization.

Quantitative Data Summary

Table 1: Comparison of Catalysts for Friedländer Annulation.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
Ceric Ammonium Nitrate10EthanolAmbient45 min~90-95[16]
ImBu-SO₃H (Ionic Liquid)-Solvent-free5030 min92[3]
[Msim][OOCCCl₃]0.4Solvent-free8045 min99[3]
None-Water703 h97[15]

Table 2: Effect of Temperature and Time in Microwave-Assisted Gould-Jacobs Reaction.

EntryTemperature (°C)Time (min)Pressure (bar)ProductYield (%)Reference
12505104-hydroxy-3-carboethoxyquinoline18[7]
225010144-hydroxy-3-carboethoxyquinoline25[7]
325015174-hydroxy-3-carboethoxyquinoline30[7]
43001244-hydroxyquinoline (decarboxylated)39[7]
53005244-hydroxyquinoline (decarboxylated)47[7]

Note: The yields in Table 2 refer to the isolated product after the reaction.[7]

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol is adapted from standard procedures for the Gould-Jacobs reaction.[1][2]

Step A: Condensation

  • In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-130°C for 1-2 hours. The reaction can be monitored by observing the evolution of ethanol.

  • After the reaction is complete (as determined by TLC or LC-MS, showing consumption of the aniline), the crude anilidomethylenemalonate intermediate is typically a viscous oil or low-melting solid. It can be used in the next step without further purification.

Step B: Thermal Cyclization (Conventional Heating)

  • To the crude intermediate from Step A, add a high-boiling solvent such as Dowtherm A or diphenyl ether (enough to ensure good stirring).

  • Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction for the disappearance of the intermediate.

  • Cool the reaction mixture to room temperature.

  • Add a non-polar solvent such as hexane or petroleum ether to precipitate the crude product.

  • Collect the solid by filtration, wash with cold non-polar solvent, and dry under vacuum.

  • The crude product can be further purified by recrystallization (e.g., from ethanol or acetic acid).

Step B: Thermal Cyclization (Microwave Heating)

  • Place the crude intermediate from Step A into a microwave-safe reaction vial equipped with a stir bar.

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to the desired temperature (e.g., 250°C) and hold for the optimized time (typically 1-15 minutes).[7] Monitor the internal temperature and pressure.

  • Allow the reaction vessel to cool completely to room temperature.

  • Open the vial and add a small amount of a suitable solvent (e.g., acetonitrile or ethanol) to form a slurry.

  • Filter the precipitated product, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Friedländer Annulation for a Substituted Ethyl Quinoline-3-carboxylate

This protocol is a general procedure based on catalyzed Friedländer reactions.[3][16]

  • In a round-bottom flask, dissolve the 2-aminoaryl ketone (1.0 eq) and ethyl acetoacetate (or another suitable β-ketoester, 1.1 eq) in a solvent (e.g., ethanol).

  • Add the chosen catalyst (e.g., 10 mol% ceric ammonium nitrate).[16]

  • Stir the reaction mixture at the appropriate temperature (e.g., ambient temperature or reflux) and monitor its progress by TLC.

  • Upon completion, if the product precipitates, it can be collected by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • The residue can be purified by either recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

Visualizations

Troubleshooting_Workflow start Reaction Failed (Low Yield / No Product) check_reagents 1. Check Reagents & Solvents - Purity? - Anhydrous conditions needed? - Correct stoichiometry? start->check_reagents check_conditions 2. Review Reaction Conditions - Temperature accurate? - Reaction time sufficient? - Atmosphere correct (inert?)? start->check_conditions check_lit 3. Re-evaluate Literature - Procedure followed exactly? - Any subtle details missed? - Scale difference? start->check_lit action_reagents Purify reagents. Distill solvent. Verify concentrations. check_reagents->action_reagents Problem Found action_temp Increase/decrease temperature. Increase/decrease time. check_conditions->action_temp Problem Found action_catalyst Change catalyst. Increase catalyst loading. check_lit->action_catalyst Different Catalyst/ Conditions Suggested modify Modify & Repeat Experiment modify->start Negative Result success Success! modify->success Positive Result action_reagents->modify action_temp->modify action_catalyst->modify Gould_Jacobs_Workflow start Start: Aniline + Malonic Ester Derivative step1 Step 1: Condensation Heat at 100-130°C (Ethanol evolves) start->step1 intermediate Intermediate: Anilidomethylenemalonate (Crude oil/solid) step1->intermediate step2 Step 2: Thermal Cyclization High Temperature (250-300°C) (Conventional or Microwave) intermediate->step2 crude_product Crude Product: 4-Hydroxyquinoline-3-carboxylate step2->crude_product step3 Step 3: Work-up & Purification - Precipitate with non-polar solvent - Filter - Recrystallize crude_product->step3 final_product Final Product step3->final_product Conrad_Limpach_Knorr reactants Aniline + β-Ketoester kinetic_path Kinetic Control (Low Temperature) reactants->kinetic_path thermo_path Thermodynamic Control (High Temperature) reactants->thermo_path kinetic_intermediate Intermediate: β-Aminoacrylate kinetic_path->kinetic_intermediate Forms Schiff Base at Keto Group kinetic_product Product: 4-Hydroxyquinoline kinetic_intermediate->kinetic_product Cyclization thermo_intermediate Intermediate: β-Ketoanilide thermo_path->thermo_intermediate Forms Amide at Ester Group thermo_product Product: 2-Hydroxyquinoline thermo_intermediate->thermo_product Cyclization

References

Alternative solvents for the Gould-Jacobs reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Gould-Jacobs reaction, with a special focus on the application of alternative solvents.

Troubleshooting Guide

This guide addresses common issues encountered during the Gould-Jacobs reaction, particularly when employing alternative solvent systems.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of Cyclized Product 1. Insufficient Temperature: The thermal cyclization step of the Gould-Jacobs reaction requires high temperatures (typically >240 °C) to proceed efficiently.[1][2] 2. Reaction Time is Too Short: The reaction may not have had enough time to go to completion. 3. Solvent Issues: The chosen alternative solvent (e.g., some ionic liquids or deep eutectic solvents) may be too viscous at the reaction temperature, leading to poor mixing and heat transfer.1. Optimize Temperature: Gradually increase the reaction temperature in small increments. For microwave-assisted reactions, higher temperatures can often be reached in shorter times.[1][3] 2. Extend Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) and extend the reaction time until the starting material is consumed. 3. Address Viscosity: If using a viscous solvent, consider adding a co-solvent to reduce viscosity. Ensure vigorous stirring to improve mass and heat transfer. For some deep eutectic solvents, a slight increase in temperature can significantly decrease viscosity.
Formation of Dark, Tarry Byproducts 1. Thermal Decomposition: Prolonged exposure to high temperatures can lead to the decomposition of starting materials, intermediates, or the final product.[1] 2. Oxidation: The reaction mixture may be sensitive to air at high temperatures.1. Optimize Reaction Conditions: Carefully balance the reaction temperature and time to maximize product formation while minimizing degradation.[3] 2. Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Solvent Choice: High-boiling, inert solvents like diphenyl ether can provide a stable and even heating environment, reducing localized overheating.[1]
Incomplete Initial Condensation 1. Sub-optimal Temperature: The initial condensation of the aniline and the malonate derivative may not proceed efficiently at ambient temperature. 2. Reagent Quality: The aniline or malonate derivative may be of poor quality or contain impurities.1. Initial Heating: Gently heat the mixture of the aniline and malonate derivative (e.g., to 80-100 °C) to facilitate the initial condensation before proceeding to the high-temperature cyclization. 2. Use Fresh Reagents: Ensure the use of pure, fresh reagents for the reaction.
Product is Difficult to Isolate/Purify 1. High-Boiling Solvent Residue: Traditional high-boiling solvents like diphenyl ether can be difficult to remove completely. 2. Viscous Ionic Liquid/DES: The product may be difficult to extract from a highly viscous alternative solvent.1. Solvent Removal: For high-boiling solvents, use high-vacuum distillation or trituration with a non-polar solvent to precipitate the product and wash away the residual solvent. 2. Extraction from ILs/DESs: Add water or an organic solvent in which the product is soluble but the IL/DES is not, to facilitate extraction. The recyclability of many ILs and DESs can be an advantage here.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative solvents for the Gould-Jacobs reaction?

Alternative solvents, such as ionic liquids, deep eutectic solvents (DESs), or even solvent-free microwave conditions, offer several advantages over traditional high-boiling solvents like diphenyl ether or Dowtherm A. These include:

  • Greener Chemistry: Many alternative solvents are less toxic, biodegradable, and have a lower environmental impact.[4]

  • Improved Safety: They often have low volatility and flammability, reducing the risks associated with high-temperature reactions.[5]

  • Enhanced Reaction Rates: Microwave-assisted solvent-free reactions can significantly reduce reaction times from hours to minutes.[3][6]

  • Potentially Higher Yields: Optimized conditions with alternative solvents can lead to improved product yields.

  • Catalytic Activity: Some ionic liquids and DESs can act as both the solvent and a catalyst, simplifying the reaction setup.[7]

  • Recyclability: Many ionic liquids and DESs can be recovered and reused, making the process more economical and sustainable.[8]

Q2: How do I choose the right alternative solvent for my Gould-Jacobs reaction?

The choice of solvent depends on several factors, including the specific substrates, desired reaction conditions (conventional heating vs. microwave), and the goals of the synthesis (e.g., green chemistry, process intensification).

  • For Green Chemistry: Consider bio-based solvents like glycerol or solvent-free microwave conditions. Choline chloride-based deep eutectic solvents are also excellent green alternatives.[9][10]

  • For Rapid Synthesis: Microwave-assisted solvent-free reactions are often the fastest.[6]

  • For Potentially Enhanced Catalysis: Brønsted acidic ionic liquids can serve as both solvent and catalyst, potentially lowering the required reaction temperature.[7]

Q3: Can I run the Gould-Jacobs reaction without any solvent?

Yes, solvent-free conditions, particularly with microwave irradiation, have been shown to be very effective for the Gould-Jacobs reaction.[6][11] This approach is environmentally friendly and can lead to very short reaction times and high yields.

Q4: What are the main differences between ionic liquids and deep eutectic solvents?

Both are considered "designer solvents" with low volatility. However, deep eutectic solvents (DESs) are generally considered to be greener, cheaper, and easier to prepare than many conventional ionic liquids.[4] DESs are mixtures of two or more components that form a eutectic with a melting point lower than the individual components, often based on naturally occurring and biodegradable substances like choline chloride and urea or carboxylic acids.[5][8]

Q5: Are there any specific challenges when working with ionic liquids or deep eutectic solvents?

The primary challenge is often their higher viscosity compared to conventional organic solvents. This can affect stirring, mass transfer, and product isolation. Gentle heating can often reduce the viscosity of DESs. For product isolation, extraction with a suitable solvent is a common method.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Gould-Jacobs reaction under various solvent systems. Note that yields are highly substrate-dependent.

Solvent SystemTemperature (°C)TimeTypical Yield (%)Reference(s)
Conventional Solvents
Diphenyl Ether / Dowtherm A240-26015-60 min60-90[1][2]
Alternative Approaches
Solvent-Free (Microwave)250-3005-20 min70-95[3][6]
Glycerol150-1801-2 h76-98[10]
Emerging Solvents
Ionic Liquids (e.g., Brønsted acidic)120-1801-5 hModerate to High[7]
Deep Eutectic Solvents (e.g., Choline Chloride based)80-1202-6 hHigh[8][9]

*Yields for ionic liquids and deep eutectic solvents in the Gould-Jacobs reaction are not extensively reported in a comparative manner. The indicated yields are based on their performance in analogous quinoline syntheses and related reactions.

Experimental Protocols

Protocol 1: Microwave-Assisted Solvent-Free Gould-Jacobs Reaction

This protocol is a general guideline for the rapid synthesis of 4-hydroxyquinoline derivatives.

Materials:

  • Substituted aniline (1.0 mmol)

  • Diethyl ethoxymethylenemalonate (1.2 mmol)

  • Microwave reactor vial with a stir bar

Procedure:

  • In a microwave reactor vial, combine the substituted aniline and diethyl ethoxymethylenemalonate.

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture with stirring to 250 °C and hold for 10-15 minutes. The reaction progress should be monitored by TLC or LC-MS if possible.

  • After the reaction is complete, cool the vial to room temperature.

  • The product often precipitates as a solid. Add a small amount of a suitable solvent (e.g., ethanol or acetonitrile) and collect the solid by filtration.

  • Wash the solid with cold solvent and dry under vacuum.

Protocol 2: Gould-Jacobs Reaction in a Deep Eutectic Solvent (General Procedure)

This protocol provides a general framework for using a choline chloride-based DES.

Materials:

  • Choline chloride

  • A hydrogen bond donor (e.g., urea, glycerol, or a carboxylic acid)

  • Substituted aniline (1.0 mmol)

  • Diethyl ethoxymethylenemalonate (1.2 mmol)

  • Round-bottom flask with a condenser and stir bar

Procedure:

  • Prepare the DES: In a beaker, mix choline chloride and the hydrogen bond donor in the desired molar ratio (e.g., 1:2 for choline chloride:urea). Gently heat the mixture with stirring (around 80 °C) until a clear, homogeneous liquid is formed.

  • Reaction Setup: In a round-bottom flask, add the prepared DES, the substituted aniline, and diethyl ethoxymethylenemalonate.

  • Reaction: Heat the mixture with stirring to the desired temperature (e.g., 100-120 °C) for the required time (typically 2-6 hours). Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Solvent Recovery (Optional): The aqueous phase containing the DES can be evaporated under reduced pressure to recover the solvent for potential reuse.

Visualizations

Gould_Jacobs_Solvent_Selection start Start: Select Solvent for Gould-Jacobs Reaction goal Primary Goal? start->goal green_chem Green Chemistry / Sustainability goal->green_chem Green Chemistry high_throughput High Throughput / Speed goal->high_throughput Speed process_safety Process Safety / Scalability goal->process_safety Safety/Scale-up solvent_free_mw Solvent-Free Microwave green_chem->solvent_free_mw des Deep Eutectic Solvents (e.g., Choline Chloride based) green_chem->des glycerol Glycerol green_chem->glycerol high_throughput->solvent_free_mw process_safety->des ionic_liquids Ionic Liquids (e.g., Acidic ILs) process_safety->ionic_liquids conventional Conventional High-Boiling Solvents (e.g., Diphenyl Ether) process_safety->conventional end_green Consider DES, Glycerol, or Solvent-Free MW solvent_free_mw->end_green end_speed Consider Solvent-Free MW solvent_free_mw->end_speed des->end_green end_safety Consider High-Boiling Solvents or well-studied DES/ILs des->end_safety glycerol->end_green ionic_liquids->end_safety conventional->end_safety

Caption: A decision workflow for selecting a solvent system for the Gould-Jacobs reaction.

Troubleshooting_Workflow start Start: Low Yield in Gould-Jacobs Reaction check_temp Is Reaction Temperature > 240°C? start->check_temp increase_temp Action: Increase Temperature (Conventional or MW) check_temp->increase_temp No check_time Is Reaction Time Sufficient? check_temp->check_time Yes end_node Re-evaluate Reaction increase_temp->end_node increase_time Action: Increase Reaction Time Monitor by TLC/LC-MS check_time->increase_time No check_byproducts Are Tarry Byproducts Present? check_time->check_byproducts Yes increase_time->end_node optimize_conditions Action: Optimize Temp/Time Use Inert Atmosphere check_byproducts->optimize_conditions Yes check_solvent Using Viscous Solvent (IL/DES)? check_byproducts->check_solvent No optimize_conditions->end_node improve_stirring Action: Ensure Vigorous Stirring Consider Co-Solvent check_solvent->improve_stirring Yes check_solvent->end_node No improve_stirring->end_node

Caption: A troubleshooting flowchart for addressing low yield in the Gould-Jacobs reaction.

References

Technical Support Center: Synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate, particularly when utilizing the Gould-Jacobs reaction.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
EY-01 Low to No Product Yield 1. Incomplete initial condensation. 2. Cyclization temperature is too low. 3. Reaction time is insufficient. 4. Degradation of the product at high temperatures.[1]1. Ensure the removal of ethanol during the initial heating step to drive the condensation equilibrium forward.[2][3] 2. The thermal cyclization requires high temperatures, often in a high-boiling solvent like diphenyl ether, with reflux conditions being common.[2] 3. While high temperatures are necessary, prolonged reaction times can lead to degradation. Optimization of reaction time is crucial.[1] Microwave-assisted synthesis can be explored to shorten reaction times and potentially improve yields.[1] 4. Perform a time-temperature optimization study to find the ideal balance for cyclization without significant product degradation.[1]
IP-01 Presence of Impurities in Final Product 1. Incomplete cyclization leading to the presence of the anilidomethylenemalonate intermediate.[1][4] 2. Side reactions due to excessive heat or prolonged reaction time. 3. Inadequate purification.1. Confirm cyclization is complete via TLC or LC-MS analysis. If the intermediate is present, consider extending the reflux time or increasing the temperature cautiously. 2. Adhere to the optimized reaction time and temperature. 3. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common and effective purification method.[5] Washing the crude product with a solvent in which the product is sparingly soluble but impurities are soluble (e.g., diethyl ether) can also be effective.[2]
RC-01 Reaction Stalls After Initial Condensation 1. Insufficient temperature for the thermal cyclization step. 2. Inefficient heat transfer in a large-scale reaction.1. Ensure the reaction mixture reaches the required temperature for cyclization (typically reflux in a high-boiling solvent).[2] 2. For larger scale reactions, ensure efficient stirring and uniform heating of the reaction vessel.
PD-01 Product is Difficult to Isolate/Precipitate 1. The product may be soluble in the reaction solvent mixture upon cooling. 2. Supersaturation of the product in the solvent.1. After cooling the reaction mixture, the addition of a non-polar solvent like diethyl ether can help precipitate the product.[2] 2. Try seeding the solution with a small crystal of the pure product or scratching the inside of the flask to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Ethyl 6-hydroxyquinoline-3-carboxylate?

The most prevalent method is the Gould-Jacobs reaction.[6][7] This involves a two-step process:

  • Condensation: 4-Aminophenol reacts with diethyl ethoxymethylenemalonate (DEEM) via nucleophilic substitution to form an intermediate, ethyl 3-((4-hydroxyphenyl)amino)acrylate, with the elimination of ethanol.[3][4]

  • Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron cyclization at high temperatures, followed by the elimination of another molecule of ethanol to form the quinoline ring system.[3][4]

Q2: What are the key reaction parameters to control for a successful synthesis?

The critical parameters are temperature and reaction time. The initial condensation typically occurs at a lower temperature (around 140°C) to facilitate the removal of ethanol.[2] The subsequent cyclization requires a much higher temperature, often achieved by using a high-boiling solvent like diphenyl ether and heating to reflux.[2] However, it is important to control the duration of the high-temperature step to prevent product degradation.[1]

Q3: Are there alternative, greener synthesis methods available?

Yes, modern approaches to quinoline synthesis focus on more environmentally friendly methods. These can include:

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[1][8]

  • Ultrasound-assisted synthesis: Sonication can also be used to accelerate the reaction rate.[8]

  • Use of greener solvents and catalysts: Research is ongoing to replace hazardous solvents and catalysts with more benign alternatives.[8]

Q4: How can I confirm the identity and purity of my final product?

Standard analytical techniques can be employed:

  • Chromatography: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are useful for assessing purity and reaction progress.

  • Spectroscopy:

    • NMR (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Experimental Protocols

Protocol: Synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction

This protocol is adapted from similar quinoline syntheses.[2]

Materials:

  • 4-Aminophenol

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (solvent)

  • Diethyl ether (for washing)

  • Ethanol (for recrystallization)

Procedure:

  • Condensation:

    • In a round-bottom flask equipped with a condenser, combine 4-aminophenol (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq).

    • Heat the mixture to approximately 140°C under a nitrogen atmosphere.

    • Allow the ethanol generated during the reaction to distill off over a period of about one hour.

  • Cyclization:

    • To the resulting intermediate, add diphenyl ether as a high-boiling solvent.

    • Heat the mixture to reflux and maintain for 15-30 minutes. The exact time may need optimization.

    • Monitor the reaction progress by TLC.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Add diethyl ether to precipitate the crude product.

    • Collect the solid product by filtration and wash it thoroughly with diethyl ether to remove residual diphenyl ether.

    • Air-dry the product.

    • For further purification, recrystallize the crude product from a suitable solvent system like ethanol/water.

Visualizations

gould_jacobs_pathway Gould-Jacobs Reaction Pathway cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products 4-Aminophenol 4-Aminophenol Condensation Condensation 4-Aminophenol->Condensation DEEM Diethyl ethoxymethylenemalonate DEEM->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate - Ethanol Cyclization Cyclization Final_Product Ethyl 6-hydroxyquinoline-3-carboxylate Cyclization->Final_Product - Ethanol Intermediate->Cyclization High Temp (Reflux)

Caption: Gould-Jacobs reaction pathway for Ethyl 6-hydroxyquinoline-3-carboxylate.

experimental_workflow Experimental Workflow Start Start Mix_Reactants Mix 4-Aminophenol and DEEM Start->Mix_Reactants Condensation Heat to 140°C (1 hour) Mix_Reactants->Condensation Add_Solvent Add Diphenyl Ether Condensation->Add_Solvent Cyclization Heat to Reflux (15-30 min) Add_Solvent->Cyclization Cool Cool to Room Temperature Cyclization->Cool Precipitate Add Diethyl Ether Cool->Precipitate Filter Filter and Wash Precipitate->Filter Dry Air Dry Filter->Dry Recrystallize Recrystallize from Ethanol/Water Dry->Recrystallize End End Recrystallize->End

References

Validation & Comparative

A Comparative Analysis of Classic Quinoline Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the quinoline scaffold is a foundational aspect of medicinal chemistry. This guide offers an objective comparison of four prominent methods for quinoline synthesis: the Skraup, Friedländer, Combes, and Gould-Jacobs reactions. The comparison focuses on reaction yields, and detailed experimental protocols to assist in selecting the most suitable method for specific research goals.

The choice of a synthetic route to quinolines can significantly influence the efficiency of drug discovery and development. Each method presents distinct advantages and limitations regarding substrate scope, reaction conditions, and achievable yields. This guide provides a comparative overview to inform the strategic selection of a synthesis method based on the desired substitution pattern and available starting materials.

Comparative Yield Analysis

The following table summarizes the typical yields and reaction conditions for the selected quinoline synthesis methods. For a more direct comparison, yields for the synthesis of structurally similar derivatives are provided where available.

Synthesis MethodStarting MaterialsProductTypical Yield (%)Reaction Conditions
Skraup Synthesis Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene)Quinoline84-91%[1]Harsh: strongly acidic, high temperatures (>150°C), highly exothermic[2]
Doebner-von Miller Aniline, Crotonaldehyde2-MethylquinolineModerate to Good[3][4]Acid-catalyzed (e.g., HCl, ZnCl₂)[4]
Friedländer Synthesis 2-Aminobenzaldehyde, Acetone2-Methylquinolineup to 97%[5]Can be performed under acidic, basic, or neutral conditions; catalyst-free in water is possible[2][5]
Combes Synthesis Aniline, Acetylacetone2,4-Dimethylquinolineup to 89%[6]Strongly acidic (e.g., H₂SO₄)[3]
Gould-Jacobs Reaction Aniline, Diethyl ethoxymethylenemalonate4-Hydroxyquinolineup to 47% (microwave)[7]High temperatures (>250°C) for cyclization[8]

Experimental Protocols

Detailed methodologies for the key synthesis methods are provided below.

Skraup Synthesis of Quinoline

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous sulfate (optional, as a moderator)

Procedure:

  • In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol in a large, robust reaction vessel equipped with a reflux condenser and a mechanical stirrer.

  • Add an oxidizing agent, such as nitrobenzene, portion-wise to the mixture. The addition of ferrous sulfate can help to moderate the reaction.

  • Carefully heat the reaction mixture to initiate the reaction. The reaction is highly exothermic and may require cooling to control the temperature.

  • Once the initial vigorous reaction subsides, continue heating the mixture under reflux for several hours.

  • After cooling, pour the reaction mixture into a large volume of water and neutralize with a strong base (e.g., sodium hydroxide) to make it alkaline.

  • Isolate the crude quinoline from the mixture, for example, by steam distillation.

  • Purify the product by distillation or chromatography.

Friedländer Synthesis of 2-Methylquinoline

Materials:

  • 2-Aminobenzaldehyde

  • Acetone

  • Water (as solvent)

Procedure:

  • In a reaction vessel, combine 2-aminobenzaldehyde and a molar excess of acetone in water.

  • Heat the mixture at 70°C for approximately 3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the precipitated 2-methylquinoline by filtration.

  • Wash the product with cold water and dry. Further purification can be achieved by recrystallization if necessary.[5]

Combes Synthesis of 2,4-Dimethylquinoline

Materials:

  • Aniline

  • Acetylacetone (a β-diketone)

  • Concentrated Sulfuric Acid (or Polyphosphoric Acid)

Procedure:

  • In a round-bottom flask, mix aniline and acetylacetone.

  • Slowly and carefully add a strong acid catalyst, such as concentrated sulfuric acid, to the mixture while cooling the flask in an ice bath.

  • Heat the reaction mixture at a specified temperature (e.g., 100-120°C) for several hours, monitoring the progress by TLC.

  • After the reaction is complete, allow the mixture to cool and then carefully pour it onto crushed ice.

  • Neutralize the mixture with a base (e.g., ammonium hydroxide) to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,4-dimethylquinoline.

Gould-Jacobs Synthesis of 4-Hydroxyquinoline (Microwave-Assisted)

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave synthesis vial

Procedure:

  • In a microwave vial, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[8]

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 300°C and hold for 5 minutes.[7]

  • After the reaction, cool the vial to room temperature, which should cause the product to precipitate.

  • Filter the solid product and wash it with a cold solvent like acetonitrile to remove unreacted starting materials.[7]

  • The resulting 4-hydroxy-3-carboethoxyquinoline can then be saponified with a base (e.g., NaOH) and subsequently decarboxylated by heating to yield 4-hydroxyquinoline.[8]

Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways of the described quinoline synthesis methods and a general workflow for their comparative analysis.

Comparative_Analysis_Workflow cluster_methods Quinoline Synthesis Methods cluster_analysis Comparative Analysis Skraup Skraup Yield Yield Skraup->Yield Conditions Conditions Skraup->Conditions Protocols Protocols Skraup->Protocols Mechanisms Mechanisms Skraup->Mechanisms Friedländer Friedländer Friedländer->Yield Friedländer->Conditions Friedländer->Protocols Friedländer->Mechanisms Combes Combes Combes->Yield Combes->Conditions Combes->Protocols Combes->Mechanisms Gould-Jacobs Gould-Jacobs Gould-Jacobs->Yield Gould-Jacobs->Conditions Gould-Jacobs->Protocols Gould-Jacobs->Mechanisms Conclusion Conclusion Yield->Conclusion Conditions->Conclusion Protocols->Conclusion Mechanisms->Conclusion

Workflow for the comparative analysis of quinoline synthesis methods.

Skraup_Synthesis_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ -2H₂O Michael_Adduct Michael Adduct Acrolein->Michael_Adduct 1,4-Addition Aniline Aniline Aniline->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Electrophilic Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Simplified mechanism of the Skraup synthesis.

Friedlander_Synthesis_Mechanism 2_Aminobenzaldehyde 2_Aminobenzaldehyde Aldol_Adduct Aldol Adduct 2_Aminobenzaldehyde->Aldol_Adduct Ketone Ketone Ketone->Aldol_Adduct Aldol Condensation Enone α,β-Unsaturated Ketone Aldol_Adduct->Enone -H₂O Iminium_Intermediate Iminium Intermediate Enone->Iminium_Intermediate Intramolecular Cyclization Quinoline Quinoline Iminium_Intermediate->Quinoline -H₂O

A plausible mechanism for the Friedländer synthesis.

Combes_Synthesis_Mechanism Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Beta_Diketone β-Diketone Beta_Diketone->Enamine Condensation -H₂O Protonated_Enamine Protonated Enamine Enamine->Protonated_Enamine H⁺ Cyclized_Intermediate Cyclized Intermediate Protonated_Enamine->Cyclized_Intermediate Electrophilic Cyclization Quinoline Quinoline Cyclized_Intermediate->Quinoline -H₂O, -H⁺

Simplified mechanism of the Combes synthesis.

Gould_Jacobs_Reaction_Mechanism Aniline Aniline Anilidomethylene Anilidomethylene- malonate Aniline->Anilidomethylene Malonic_Ester Alkoxymethylenemalonate Ester Malonic_Ester->Anilidomethylene Condensation -EtOH Cyclized_Ester 4-Hydroxy-3-carboalkoxy- quinoline Anilidomethylene->Cyclized_Ester Thermal Cyclization Carboxylic_Acid Quinoline-3-carboxylic Acid Cyclized_Ester->Carboxylic_Acid Saponification (NaOH) 4_Hydroxyquinoline 4-Hydroxyquinoline Carboxylic_Acid->4_Hydroxyquinoline Decarboxylation (Δ)

References

The Pivotal Role of C6-Substitution in Quinoline-3-Carboxylates: A Structure-Activity Relationship Guide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 6-substituted quinoline-3-carboxylates and their analogs, focusing on their structure-activity relationship (SAR) as anticancer agents. Through a compilation of experimental data, detailed protocols, and pathway visualizations, this document aims to facilitate the rational design of more potent and selective therapeutic candidates.

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities. Among these, quinoline-3-carboxylates have emerged as a promising class of compounds, particularly in the realm of oncology. The strategic substitution at the C6-position of the quinoline ring has been shown to significantly influence their biological activity, offering a valuable handle for optimizing their therapeutic potential. This guide synthesizes findings from multiple studies to elucidate the SAR of these compounds, with a primary focus on their antiproliferative effects against various cancer cell lines.

Comparative Anticancer Activity of 6-Substituted Quinoline-3-Carboxylates and Analogs

The antiproliferative activity of 6-substituted quinoline-3-carboxylates and related derivatives is typically evaluated using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric for potency. The following tables summarize the IC50 values of various analogs against different cancer cell lines, highlighting the impact of the C6-substituent on their anticancer efficacy.

Compound ID6-Substituent2-Substituent4-SubstituentCancer Cell LineIC50 (µM)Reference
4m -H2-styryl-COOCH3MCF-70.33
4n -H2-styryl-COOCH3MCF-70.33
4k -H2-styryl-COOCH3K5620.28
4m -H2-styryl-COOCH3K5620.28
2f -H2-styryl-COOHMCF-7Potent & Selective
2l -H2-styryl-COOHK562Potent & Selective
27 -O(CH2)2N(CH3)24-(4-fluorophenylamino)7-methoxyLeukemia, CNS, BreastMore active than Cabozantinib
28 -O(CH2)2N(CH3)24-(4-fluorophenylamino)7-methoxyLeukemia, CNS, BreastMore active than Cabozantinib

Table 1: Antiproliferative Activity of 2,6-Disubstituted Quinoline-3-Carboxylates and Carboxylic Acids. This table showcases the potent anticancer activity of quinoline-3-carboxylate derivatives, with some compounds exhibiting IC50 values in the sub-micromolar range against breast (MCF-7) and leukemia (K562) cancer cell lines. The conversion of the ester group at the 3-position to a carboxylic acid has been shown to enhance selectivity towards cancer cells. Furthermore, specific substitutions at the C6 position, in conjunction with other modifications, have yielded compounds with greater potency than the established c-Met inhibitor, Cabozantinib.

Key Signaling Pathways Targeted by Quinoline Derivatives

The anticancer effects of 6-substituted quinoline-3-carboxylates and their analogs are often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis. Understanding these mechanisms is crucial for the development of targeted therapies.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinoline 6-Substituted Quinoline-3-Carboxylate Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTORC1 Inhibits

Figure 1: PI3K/Akt/mTOR Signaling Pathway. This pathway is a central regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers. Several quinoline derivatives exert their anticancer effects by inhibiting key kinases in this pathway, such as PI3K, Akt, and mTOR, thereby suppressing tumor progression.

Intrinsic_Apoptosis_Pathway Cellular_Stress Cellular Stress (e.g., DNA Damage) Bcl2_family Bcl-2 Family Proteins (Bax/Bak) Cellular_Stress->Bcl2_family Activates Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Initiates Caspase_3 Executioner Caspases (Caspase-3) Apoptosome->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes Quinoline 6-Substituted Quinoline-3-Carboxylate Quinoline->Cellular_Stress Induces Quinoline->Bcl2_family Modulates

Figure 2: Intrinsic Apoptosis Pathway. The induction of programmed cell death, or apoptosis, is a key mechanism for eliminating cancer cells. Some quinoline-3-carboxylates have been shown to trigger the intrinsic apoptosis pathway by inducing cellular stress and modulating the activity of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Proliferation Cell Proliferation, Invasion, Angiogenesis PI3K_Akt->Proliferation RAS_MAPK->Proliferation Quinoline 6-Substituted Quinoline Quinoline->cMet Inhibits

Figure 3: c-Met Signaling Pathway. The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor growth, invasion, and metastasis. Certain 6-substituted quinolines have been designed as potent c-Met inhibitors, blocking downstream signaling cascades like the PI3K/Akt and RAS/MAPK pathways.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed and standardized experimental protocols are essential. The following sections outline the methodologies for key assays used in the evaluation of 6-substituted quinoline-3-carboxylates.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, K562)

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Harvest cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

General Workflow for Anticancer Drug Screening

The discovery and development of novel anticancer agents follow a structured workflow, from initial screening to preclinical evaluation.

Anticancer_Drug_Screening_Workflow Compound_Library Compound Library (e.g., Quinoline Derivatives) HTS High-Throughput Screening (e.g., Cell Viability Assays) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Lead Generation (SAR Studies) Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization (ADMET Profiling) Lead_Generation->Lead_Optimization Preclinical Preclinical Studies (In Vivo Models) Lead_Optimization->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials

Figure 4: General Workflow for Anticancer Drug Screening. This diagram illustrates the typical stages involved in the discovery and development of new anticancer drugs, starting from a library of chemical compounds and progressing through various stages of testing and optimization.

Conclusion

The structure-activity relationship of 6-substituted quinoline-3-carboxylates is a rich and dynamic area of research in anticancer drug discovery. The evidence presented in this guide underscores the critical role of the C6-substituent in modulating the antiproliferative activity of these compounds. By providing a comparative analysis of their performance, detailing key experimental protocols, and visualizing the underlying signaling pathways, this guide serves as a valuable resource for the scientific community. The continued exploration of this chemical space, guided by a deep understanding of SAR, holds significant promise for the development of next-generation targeted therapies for cancer.

A Comparative Guide to the Gould-Jacobs and Friedländer Syntheses for Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, from antimalarials to anticancer drugs. The strategic choice of a synthetic route is critical, directly impacting the efficiency of discovery pipelines. This guide provides an objective, data-driven comparison of two classical and powerful methods for quinoline synthesis: the Gould-Jacobs reaction and the Friedländer synthesis.

At a Glance: Key Differences

FeatureGould-Jacobs SynthesisFriedländer Synthesis
Primary Product 4-Hydroxyquinolines (or 4-Quinolinones)[1][2]Polysubstituted Quinolines[3]
Starting Materials Anilines + Alkoxymethylenemalonate esters[1]2-Aminoaryl aldehydes/ketones + α-Methylene carbonyl compounds[3]
Key Transformation Thermal electrocyclization of an anilidomethylenemalonate intermediate[4]Acid- or base-catalyzed cyclocondensation[5]
Typical Conditions High temperatures (>250 °C) for cyclization, often in high-boiling solvents[2][6]Varies from reflux in ethanol with acid/base to modern catalyzed, milder conditions[7][8]
Versatility Excellent for 4-hydroxyquinolines; substitution on the aniline dictates benzene ring substitution[1]Highly versatile for diverse substitution patterns on both rings, dictated by both starting materials[9]
Major Limitation Harsh thermal conditions; potential for product mixtures with asymmetric anilines[2]Regioselectivity issues with unsymmetrical ketones; availability of 2-aminoaryl carbonyl precursors[5]

Reaction Mechanisms and Logical Flow

The fundamental difference between the two syntheses lies in their starting materials and the sequence of bond-forming events. The Gould-Jacobs reaction builds the pyridine ring onto a pre-existing aniline, whereas the Friedländer synthesis constructs the quinoline system by condensing two fragments that already contain most of the required atoms for the final bicyclic structure.

Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction is a multi-step sequence beginning with the condensation of an aniline with an electrophilic malonic ester derivative. The key step is a high-temperature 6-electron electrocyclization to form the quinoline core, which is typically followed by saponification and decarboxylation to yield the final 4-hydroxyquinoline product.[1][2][4]

Gould_Jacobs_Workflow cluster_0 Gould-Jacobs Synthesis A Aniline C Condensation (100-130°C) A->C B Alkoxymethylenemalonate Ester B->C D Anilidomethylenemalonate Intermediate C->D E Thermal Cyclization (>250°C) D->E F 4-Hydroxy-3-carboalkoxy- quinoline E->F G Saponification & Decarboxylation F->G H 4-Hydroxyquinoline G->H

Caption: Workflow for the Gould-Jacobs reaction.

Friedländer Synthesis Pathway

The Friedländer synthesis is a more direct condensation reaction. It can proceed via two primary mechanistic pathways depending on the conditions: an initial aldol condensation followed by cyclization, or the formation of a Schiff base intermediate which then undergoes an intramolecular aldol-type reaction.[10] Both pathways converge to form the substituted quinoline after dehydration.

Friedlander_Workflow cluster_1 Friedländer Synthesis I 2-Aminoaryl Aldehyde or Ketone K Acid or Base Catalyzed Condensation I->K J α-Methylene Carbonyl Compound J->K L Aldol or Schiff Base Intermediate K->L M Cyclization & Dehydration L->M N Substituted Quinoline M->N

Caption: Workflow for the Friedländer synthesis.

Performance Comparison: Experimental Data

The choice between these methods often depends on the desired substitution pattern and tolerance for specific reaction conditions. The Friedländer synthesis is generally more versatile and can be performed under milder conditions, often leading to higher yields for a broader range of polysubstituted quinolines. The Gould-Jacobs reaction, while requiring harsh thermal conditions, is a reliable and high-yielding route specifically for 4-hydroxyquinolines.

Synthesis MethodReactantsConditionsTimeYield (%)Target Product
Gould-Jacobs [11]m-Chloroaniline + Diethyl ethoxymethylenemalonate1. Cyclization in Dowtherm A (ca. 250°C)2. Saponification (NaOH)3. Decarboxylation & Chlorination (POCl₃)1. 1h2. 1h3. 1h55-60 (overall)4,7-Dichloroquinoline
Gould-Jacobs (Microwave)[12]Aniline + Diethyl ethoxymethylenemalonateMicrowave heating, no solvent5 min47Ethyl 4-hydroxyquinoline-3-carboxylate
Friedländer (Conventional)[7]2-Aminobenzophenone + Ethyl acetoacetateHCl (cat.), Ethanol, Reflux4hNot Specified2-Phenyl-quinoline-4-carboxylic acid ethyl ester
Friedländer (Lewis Acid)[13]2-Aminobenzophenone + Ethyl acetoacetateZrCl₄ (10 mol%), EtOH/H₂O, 60°C-High (implied)Ethyl 2-methyl-4-phenylquinoline-3-carboxylate
Friedländer (One-Pot)[9]o-Nitroarylcarbaldehydes + Ketones/AldehydesFe/HCl reduction then KOH condensation-58-100Mono- or disubstituted quinolines

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of 7-Chloro-4-quinolinol

This protocol is adapted from a procedure used for the synthesis of 4,7-dichloroquinoline precursors.[11]

Step 1: Condensation

  • A mixture of m-chloroaniline (1 mole) and diethyl ethoxymethylenemalonate (1 mole) is heated at 100-110°C for 1 hour.

  • The ethanol formed during the reaction is removed by distillation under reduced pressure.

Step 2: Thermal Cyclization

  • The resulting crude diethyl (m-chloroanilino)methylenemalonate is added to a high-boiling solvent like Dowtherm A (a mixture of biphenyl and diphenyl ether).

  • The mixture is heated to its boiling point (approximately 250°C) with stirring for 30-60 minutes.

  • Upon cooling, the product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, precipitates and is collected by filtration. The reported yield for this cyclization step is high, often 85-95%.[11]

Step 3: Saponification & Decarboxylation

  • The collected ester is suspended in a 10% aqueous sodium hydroxide solution and refluxed for 1 hour to facilitate hydrolysis.

  • The solution is cooled and acidified with concentrated HCl to precipitate 7-chloro-4-hydroxyquinoline-3-carboxylic acid.

  • The dried acid is then decarboxylated by heating it in boiling Dowtherm A for 1 hour, yielding 7-chloro-4-quinolinol.

Protocol 2: Friedländer Synthesis of 2-Phenyl-quinoline-4-carboxylic acid ethyl ester

This protocol describes a conventional acid-catalyzed Friedländer reaction.[7]

  • To a solution of 2-aminobenzophenone (1 mmol, 197.2 mg) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol, 156.2 mg).

  • Add 2-3 drops of concentrated hydrochloric acid (HCl) to the mixture.

  • Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the pure product.

Conclusion

Both the Gould-Jacobs and Friedländer syntheses are indispensable tools for constructing the quinoline core. The Gould-Jacobs reaction is a robust and reliable method for accessing 4-hydroxyquinolines, which are key precursors for many pharmaceuticals, though it is limited by its harsh thermal requirements. The Friedländer synthesis offers superior versatility and generally milder conditions, providing access to a vast array of polysubstituted quinolines. Its primary challenges are the potential for regioselectivity issues and the synthetic accessibility of the required 2-aminoaryl carbonyl starting materials. The choice of method should therefore be guided by the specific substitution pattern required in the target molecule and the laboratory's capacity for high-temperature or catalyzed reactions.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of Ethyl 6-hydroxyquinoline-3-carboxylate Derivatives in Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide on the biological activity of Ethyl 6-hydroxyquinoline-3-carboxylate derivatives. This guide provides a detailed analysis of their anticancer and antimicrobial properties, supported by experimental data, to aid in the discovery of novel therapeutic agents. The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, and derivatives of Ethyl 6-hydroxyquinoline-3-carboxylate are emerging as a promising class of compounds with diverse biological activities. This guide aims to objectively compare the performance of various derivatives, offering valuable insights for further research and development.

Comparative Anticancer Activity

A series of novel Ethyl 6-hydroxyquinoline-3-carboxylate derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentration (IC50) values, indicating the potency of each compound in inhibiting cancer cell growth. Lower IC50 values denote higher efficacy.

One notable study synthesized a series of 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and assessed their antitumor activity against human cancer cell lines A549 (lung carcinoma) and HT29 (colon adenocarcinoma). Several of these compounds demonstrated significant inhibitory activity, with IC50 values in the low micromolar range, surpassing the efficacy of the standard chemotherapeutic drug, cisplatin, in some cases.[1][2]

Compound IDSubstituent on Styryl MoietyIC50 (µM) vs. A549 CellsIC50 (µM) vs. HT29 Cells
3h 4-Fluorophenyl1.531.50
3k 4-Chlorophenyl1.380.77
3t 3,4,5-Trimethoxyphenyl2.360.97
Cisplatin ->10>10

Data synthesized from "First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity".[1][2]

Comparative Antimicrobial Activity

In addition to their anticancer potential, derivatives of Ethyl 6-hydroxyquinoline-3-carboxylate have been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a key metric used to determine the lowest concentration of a compound that prevents visible growth of a microorganism.

A study on novel quinoline derivatives reported their in vitro antibacterial and antifungal activities. For instance, a hexanoic acid-based fatty amide carboxylated quinolone derivative exhibited promising activity against both bacterial and fungal strains, with a significant antibacterial effect observed against Staphylococcus aureus.[3] Another study on quinolinequinones demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis.[4]

Derivative TypeMicroorganismMIC (µg/mL)
Hexanoic acid-based fatty amide carboxylated quinoloneStaphylococcus aureus MTCC 963.9[3]
Hexanoic acid-based fatty amide carboxylated quinoloneBacillus subtilis MTCC 121 (Anti-biofilm)4.6[3]
Quinolone-based fatty amideStaphylococcus aureus MTCC 96 (Anti-biofilm)2.1[3]

Data is illustrative and compiled from various studies to showcase the antimicrobial potential.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key biological assays are provided below.

Anticancer Activity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test derivatives. Control wells include cells treated with the vehicle (e.g., DMSO) and untreated cells. The plates are then incubated for 48-72 hours.

  • MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • Preparation of Compounds: Serial twofold dilutions of the test derivatives are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, corresponding to a known concentration of cells (colony-forming units per milliliter).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Control wells containing only the medium and the microorganism (growth control) and uninoculated medium (sterility control) are also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for most bacteria) for a specified period (typically 18-24 hours).

  • MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Mechanism of Action: Signaling Pathway Visualization

Several quinoline-based compounds exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. One such critical pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade. Inhibition of VEGFR-2 can block the proliferation and migration of endothelial cells, thereby preventing the formation of new blood vessels that supply nutrients to tumors.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Permeability Vascular Permeability PKC->Permeability Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Quinoline-3-carboxylate Derivative Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: Inhibition of the VEGFR-2 signaling pathway by a quinoline-3-carboxylate derivative.

Another proposed mechanism of action for some quinoline derivatives is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. By stabilizing the topoisomerase II-DNA complex, these compounds can lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells.

This guide serves as a valuable resource for the scientific community, providing a foundation for the rational design and development of more potent and selective Ethyl 6-hydroxyquinoline-3-carboxylate derivatives as next-generation therapeutic agents. The presented data and experimental protocols are intended to facilitate further investigation into this promising class of compounds.

References

A Comparative Guide to the In Vitro Anticancer Activity of Quinoline-3-Carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including significant potential as anticancer agents.[1] This guide provides a comparative analysis of the in vitro anticancer activity of various quinoline-3-carboxylate analogs, focusing on their cytotoxic effects against different cancer cell lines, the experimental protocols used for their evaluation, and the signaling pathways through which they exert their therapeutic effects.

Data Presentation: Comparative Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected quinoline-3-carboxylate and related quinoline analogs from various studies. These tables are designed to offer a clear comparison of the potency of these compounds against several human cancer cell lines.

Table 1: Anticancer Activity of Quinoline-3-Carboxylate Derivatives against MCF-7 and K562 Cell Lines

CompoundMCF-7 IC50 (µM)K562 IC50 (µM)Reference
4k -0.28[2]
4m 0.330.28[2]
4n 0.33-[2]
2f Micromolar InhibitionMicromolar Inhibition[3]
2l Micromolar InhibitionMicromolar Inhibition[3]

MCF-7: Human breast adenocarcinoma cell line; K562: Human chronic myelogenous leukemia cell line.

Table 2: Anticancer Activity of Quinoline-3-Carboxamide Derivatives against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound III MCF-73.46[4]
Furan-derivative MCF-73.35[5]
Compound 37 DLD10.0318[6]
Compound 51 DLD10.03707[6]
Compound 52 DLD10.04252[6]

DLD1: Human colorectal adenocarcinoma cell line.

Table 3: Anticancer Activity of Quinoline Derivatives against HepG2 Cell Line

CompoundHepG2 IC50 (µM)Reference
10a 4.60[7]
10c 4.14[7]
10d 1.07[7]
10e 0.88[7]
10i 1.60[7]
10n 2.88[7]
10o 2.76[7]
Sorafenib 8.38[7]

HepG2: Human liver cancer cell line.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these quinoline-3-carboxylate analogs are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoline-3-carboxylate analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) by flow cytometry.

  • Cell Treatment: Cells are treated with the test compounds for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the differentiation between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.

  • Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI). The amount of PI that binds is directly proportional to the amount of DNA in the cell.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram shows the distribution of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content). This analysis can reveal if a compound induces cell cycle arrest at a specific phase.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the anticancer activity of quinoline-3-carboxylate analogs.

G cluster_workflow Experimental Workflow for In Vitro Anticancer Activity A Quinoline-3-carboxylate Analogs Synthesis & Characterization C Cytotoxicity Screening (MTT Assay) A->C B Cell Culture (e.g., MCF-7, K562, A549) B->C D Determine IC50 Values C->D E Mechanism of Action Studies D->E F Apoptosis Assay (Annexin V/PI) E->F G Cell Cycle Analysis E->G H Western Blot (Protein Expression) E->H

Caption: General experimental workflow for evaluating anticancer activity.

G cluster_pathway EGFR Signaling Pathway Inhibition Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Quinoline Quinoline-3-carboxylate Analog Quinoline->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinoline analogs.

G cluster_apoptosis Induction of the Intrinsic Apoptosis Pathway Quinoline Quinoline-3-carboxylate Analog Stress Cellular Stress Quinoline->Stress Bax Bax/Bak Activation Stress->Bax Mito Mitochondria Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of intrinsic apoptosis by quinoline analogs.

G cluster_atm ATM Kinase Signaling Pathway Inhibition DSB DNA Double-Strand Breaks ATM_inactive ATM (inactive dimer) DSB->ATM_inactive ATM_active ATM (active monomer) ATM_inactive->ATM_active Downstream Downstream Targets (e.g., p53, BRCA1, Chk2) ATM_active->Downstream Quinoline Quinoline-3-carboxamide Quinoline->ATM_active Repair DNA Repair, Cell Cycle Arrest, Apoptosis Downstream->Repair

Caption: Inhibition of the ATM kinase signaling pathway.

References

Microwave Synthesis Outshines Conventional Heating for Quinoline Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A paradigm shift in synthetic chemistry, microwave-assisted synthesis has demonstrated significant advantages over traditional heating methods for the production of quinolines, a class of heterocyclic compounds with broad applications in medicinal chemistry and drug development.[1][2] This guide provides a detailed comparison of the two methodologies, supported by experimental data, to highlight the benefits of microwave irradiation in terms of reaction efficiency, yield, and environmental impact.

Microwave synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture.[3] This contrasts with conventional heating, which relies on thermal conduction from an external heat source, often resulting in uneven temperature distribution and longer reaction times.[4] The primary advantages of microwave-assisted organic synthesis (MAOS) include dramatically reduced reaction times, often from hours to minutes, and frequently higher product yields.[5][6] Furthermore, the efficiency of microwave heating can lead to improved product purity and can enable reactions to be carried out under solvent-free conditions, aligning with the principles of green chemistry.[7][8]

Comparative Analysis of Reaction Conditions and Yields

The following table summarizes the stark differences in reaction times and product yields between microwave-assisted and conventional heating methods for various named reactions used in quinoline synthesis.

Reaction NameReactantsMethodTemperature (°C)TimeYield (%)Reference
Skraup Synthesis 2,6-Diaminotoluene, Glycerol, H₂SO₄, Arsenic PentoxideConventionalRefluxSeveral HoursNot specified, but lower than MW[5]
MicrowaveNot specifiedMinutesNot specified, but improved time[5]
Friedländer Annulation 2-Aminobenzophenone, KetonesConventionalReflux12 hours65%[2]
Microwave200°C20-25 minutesHigher than conventional[2][9]
2-Aminophenylketones, Cyclic KetonesConventional (in Acetic Acid)Room Temp.Several DaysVery Poor[10]
Microwave (in Acetic Acid)160°C5 minutesExcellent[10]
Combes Synthesis Aniline, Ethyl AcetoacetateMicrowave (Solvent-free)Not specified1.5 minutesHigh[11]
Doebner-von Miller Reaction Aniline, AcroleinMicrowave300 W10-15 minutes79-94%[12]
Three-Component Synthesis Formyl-quinoline, Aminopyrimidine, Cyclic 1,3-diketoneConventional (in Ethanol)Reflux20 hoursNo product[7]
Microwave (in DMF)125-135°C8-20 minutesNot specified, but successful[7]
Synthesis of Quinoline-fused 1,4-Benzodiazepines Substituted 3-bromomethyl-2-chloro-quinolinesConventionalNot specifiedNot specified62-65%[9][13]
Microwave80°CNot specified92-97%[9][13]

Experimental Protocols

Detailed methodologies for key experiments are provided below to illustrate the practical differences between the two heating techniques.

Protocol 1: Microwave-Assisted Three-Component Synthesis of Dihydropyrido[2,3-d]pyrimidines[7]
  • Reactants: A mixture of equimolar amounts of a formyl-quinoline derivative (0.05 mmol), an aminopyrimidine (0.05 mmol), and a cyclic 1,3-diketone (0.05 mmol).

  • Solvent: Dimethylformamide (DMF) (1.0 mL).

  • Procedure: The reactants are combined in a microwave-safe vessel and sealed. The mixture is subjected to microwave irradiation at 125–135 °C for 8–20 minutes, with the power set to 250 W and a pressure of 30 PSI. After cooling, the solid product is collected by filtration, washed with ethanol, and air-dried.

Protocol 2: Conventional Synthesis of Pyrazolo[3,4-b]pyridines[7]
  • Reactants: 5-aminopyrazole (0.05 mmol), a cyclic diketone (0.05 mmol), and a formyl-quinoline (0.05 mmol).

  • Solvent: Dimethylformamide (DMF) (5 mL).

  • Procedure: The reactants are charged into a dry 25 mL one-neck flask. The reaction mixture is stirred at reflux for 8 hours. The resulting solid is filtered under reduced pressure and washed with warm ethanol.

Visualizing the Workflow: A Comparative Overview

The following diagrams illustrate the generalized workflows for microwave-assisted and conventional quinoline synthesis, highlighting the streamlined nature of the microwave approach.

cluster_0 Microwave-Assisted Synthesis A Mix Reactants & Solvent in Microwave Vessel B Seal Vessel A->B C Microwave Irradiation (Minutes) B->C D Cooling C->D E Product Isolation (Filtration/Washing) D->E

Caption: Generalized workflow for microwave-assisted quinoline synthesis.

cluster_1 Conventional Heating F Mix Reactants & Solvent in Reaction Flask G Set up Reflux Apparatus F->G H Conventional Heating (Hours to Days) G->H I Cooling H->I J Product Isolation (Filtration/Washing/ Purification) I->J

Caption: Generalized workflow for conventional quinoline synthesis.

The Underlying Advantage: Mechanism of Microwave Heating

The efficiency of microwave synthesis stems from the direct interaction of microwaves with polar molecules in the reaction mixture.[14] This interaction leads to rapid, localized heating, which can accelerate reaction rates and, in some cases, alter reaction pathways to favor the formation of the desired product.[14] In contrast, conventional heating relies on slower, less efficient heat transfer through convection and conduction, which can lead to the formation of byproducts due to prolonged exposure to high temperatures.[4]

The choice of solvent is critical in microwave-assisted synthesis, with polar solvents like DMF, DMSO, and ethanol being particularly effective at absorbing microwave energy.[15] However, solvent-free, or "neat," conditions are also highly effective and offer a greener alternative by minimizing solvent waste.[7]

Conclusion

The evidence strongly supports the superiority of microwave-assisted synthesis over conventional heating for the production of quinolines. The significant reduction in reaction times, coupled with often higher yields and a more environmentally friendly profile, makes it an invaluable tool for researchers, scientists, and professionals in drug development.[5][6][14] The adoption of microwave technology can accelerate the discovery and optimization of novel quinoline-based therapeutic agents.

References

A Comparative Guide to Alternative Synthetic Routes for the 4-Hydroxyquinoline Core

Author: BenchChem Technical Support Team. Date: December 2025

The 4-hydroxyquinoline scaffold is a privileged heterocyclic motif integral to a vast array of pharmaceuticals and biologically active compounds. Its synthesis has been a subject of extensive research, leading to the development of several classical and modern methodologies. This guide provides a comparative overview of key synthetic routes to the 4-hydroxyquinoline core, offering experimental data, detailed protocols, and visual pathway representations to assist researchers in selecting the optimal strategy for their specific needs.

Comparative Performance of Synthetic Routes

The following table summarizes the quantitative data for four distinct synthetic approaches to the 4-hydroxyquinoline core, providing a basis for comparison of their efficacy.

Synthetic RouteStarting MaterialsKey ConditionsReaction TimeYield (%)
Conrad-Limpach Synthesis Aniline, Ethyl acetoacetateHigh temperature (reflux in Dowtherm)10-15 minutes (cyclization)85-90
Gould-Jacobs Reaction Aniline, Diethyl ethoxymethylenemalonateHigh temperature (250-300 °C)30-60 minutes (cyclization)~47 (microwave)
Camps Cyclization o-AcylaminoacetophenoneBase-catalyzed (e.g., NaOH)Varies (e.g., 4 hours)72-97
Copper-Catalyzed Cyclization Aniline, AlkyneCu(OTf)₂, HOTf, DCENot specifiedup to 89

Visualizing the Synthetic Pathways

The following diagrams illustrate the reaction flow for each of the described synthetic methodologies.

Conrad_Limpach cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Condensation BetaKetoester β-Ketoester BetaKetoester->Enamine Enamine_ref Enamine Intermediate Product 4-Hydroxyquinoline Enamine_ref->Product Thermal Cyclization (~250 °C) Gould_Jacobs cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3 & 4: Hydrolysis & Decarboxylation Aniline Aniline Intermediate1 Anilidomethylenemalonic Ester Aniline->Intermediate1 Condensation MalonicEster Alkoxymethylenemalonic Ester MalonicEster->Intermediate1 Intermediate1_ref Anilidomethylenemalonic Ester Intermediate2 4-Hydroxy-3-carboalkoxyquinoline Intermediate1_ref->Intermediate2 Thermal Cyclization (~250 °C) Intermediate2_ref 4-Hydroxy-3-carboalkoxyquinoline Product 4-Hydroxyquinoline Intermediate2_ref->Product Saponification & Decarboxylation Camps_Cyclization Start o-Acylamino- acetophenone Product 4-Hydroxyquinoline Start->Product Base-catalyzed Intramolecular Condensation Microwave_Assisted cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization ArylAmine Aryl Amine Intermediate Intermediate ArylAmine->Intermediate Microwave Irradiation (Solvent-free) Reagents Ethyl Acetoacetate, Triethyl Orthoformate Reagents->Intermediate Intermediate_ref Intermediate Product Substituted Quinoline Intermediate_ref->Product Heat-mediated Gould-Jacobs Reaction

Safety Operating Guide

Proper Disposal of Ethyl 6-hydroxyquinoline-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Ethyl 6-hydroxyquinoline-3-carboxylate.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle Ethyl 6-hydroxyquinoline-3-carboxylate with appropriate personal protective equipment (PPE). This compound is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[1]
Hand Protection Wear appropriate protective gloves to prevent skin exposure.[1]
Body Protection Wear appropriate protective clothing to prevent skin exposure.[1]
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of Ethyl 6-hydroxyquinoline-3-carboxylate is through an approved waste disposal plant.[1] Adherence to local, state, and federal regulations is paramount.

Experimental Protocol for Disposal:

  • Segregation and Collection:

    • Do not mix Ethyl 6-hydroxyquinoline-3-carboxylate with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Collect waste Ethyl 6-hydroxyquinoline-3-carboxylate, including any contaminated materials (e.g., filter paper, gloves, weighing boats), in a designated and clearly labeled waste container. The container must be tightly closed.

  • Labeling:

    • The waste container must be accurately and legibly labeled with the full chemical name: "Waste Ethyl 6-hydroxyquinoline-3-carboxylate".

    • Include appropriate hazard symbols (e.g., harmful, irritant) as per GHS guidelines.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials. The storage area should be locked up.

  • Arranging for Pickup:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide the waste manifest with all necessary information about the chemical.

  • Spill Management:

    • In the event of a spill, avoid generating dust.

    • Cover drains to prevent environmental contamination.

    • Collect, bind, and pump off spills. Take up the material dry and place it in the designated waste container for proper disposal.

    • Clean the affected area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of Ethyl 6-hydroxyquinoline-3-carboxylate.

cluster_0 Disposal of Ethyl 6-hydroxyquinoline-3-carboxylate A Identify Waste: Ethyl 6-hydroxyquinoline-3-carboxylate and contaminated materials B Wear Appropriate PPE: Gloves, Goggles, Lab Coat, Respirator (if needed) A->B C Collect in a Designated, Labeled, and Sealed Container B->C D Store in a Secure, Well-Ventilated Area C->D E Contact EHS or Licensed Waste Disposal Contractor D->E F Arrange for Pickup and Provide Waste Manifest E->F G Final Disposal at an Approved Waste Disposal Plant F->G

Caption: Workflow for the proper disposal of Ethyl 6-hydroxyquinoline-3-carboxylate.

References

Personal protective equipment for handling Ethyl 6-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 6-hydroxyquinoline-3-carboxylate was readily available. The following guidance is based on safety information for structurally related compounds, including 6-hydroxyquinoline and other quinoline derivatives. It is imperative to consult a certified safety professional and review all available safety data before handling this chemical.

This guide provides essential safety protocols, operational procedures, and disposal plans for laboratory professionals, including researchers, scientists, and drug development experts, who handle Ethyl 6-hydroxyquinoline-3-carboxylate. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended equipment based on guidelines for similar quinoline compounds.

Protection TypeSpecific EquipmentStandard / Regulation
Eye and Face Chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).European Standard EN 374.
Body Laboratory coat.---
Respiratory Use in a well-ventilated area. If dust or aerosols may be generated, or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., P95 or ABEK-P2).OSHA 29 CFR 1910.134.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational and available for all handling procedures.[2]

  • Verify that a safety shower and eyewash station are readily accessible and in good working order.[2]

  • Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.

2. Handling the Compound:

  • Always handle Ethyl 6-hydroxyquinoline-3-carboxylate within a chemical fume hood to minimize inhalation exposure.[2]

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.[3]

  • Prevent the formation of dust and aerosols.[2]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Keep the container tightly closed when not in use.[3]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2]

  • Keep containers tightly sealed to prevent contamination and leakage.[3]

  • Protect from light by storing in amber vials or other light-proof containers, as quinoline derivatives can be light-sensitive.[2][4]

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[5]

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

  • In case of a spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand) and collect it in a sealed container for disposal.[6]

Disposal Plan

Ethyl 6-hydroxyquinoline-3-carboxylate and any contaminated materials should be treated as hazardous waste.

  • Waste Collection:

    • Solid Waste: Place the compound and any contaminated disposable items (e.g., gloves, weighing paper) into a designated and clearly labeled hazardous waste container.

    • Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.

  • Disposal:

    • Do not dispose of this chemical down the drain or in the regular trash.[1]

    • Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1]

  • Decontamination:

    • Decontaminate any glassware that has come into contact with the compound by rinsing it with a suitable organic solvent (e.g., acetone or ethanol).

    • Collect the solvent rinse as hazardous waste.

Workflow for Safe Handling of Ethyl 6-hydroxyquinoline-3-carboxylate

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng prep_materials Gather Materials prep_eng->prep_materials handle_weigh Weigh/Measure Compound prep_materials->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction handle_store Store Securely handle_reaction->handle_store disp_collect Collect Waste in Labeled Container handle_reaction->disp_collect emergency_spill Spill handle_reaction->emergency_spill emergency_exposure Personal Exposure handle_reaction->emergency_exposure disp_decon Decontaminate Glassware disp_collect->disp_decon disp_dispose Arrange for Professional Disposal disp_decon->disp_dispose action_spill Follow Spill Protocol emergency_spill->action_spill action_exposure Follow First Aid Procedures emergency_exposure->action_exposure

Caption: Workflow for the safe handling of Ethyl 6-hydroxyquinoline-3-carboxylate.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.